19(R),20(S)-Edp
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C22H32O3 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,13Z,16Z)-18-[(2R,3S)-3-ethyloxiran-2-yl]octadeca-4,7,10,13,16-pentaenoic acid |
InChI |
InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m0/s1 |
Clave InChI |
OSXOPUBJJDUAOJ-SDRHCZSHSA-N |
SMILES isomérico |
CC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES canónico |
CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Biological Significance of 19,20-EDP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a potent lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the epoxyeicosanoid family, 19,20-EDP has emerged as a critical signaling molecule with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery of 19,20-EDP within the broader historical context of lipid research, its detailed signaling pathways, and comprehensive experimental protocols for its study. Quantitative data on its biological activities are summarized to facilitate comparative analysis, and key signaling and experimental workflows are visualized through detailed diagrams.
Historical Context: From Lipids to Bioactive Epoxides
The journey to understanding 19,20-EDP is rooted in over two centuries of lipid research. Early explorations in the 17th and 18th centuries laid the groundwork with initial observations of fats and oils.[1] The 19th century saw significant advances, including Michel Eugène Chevreul's identification of fatty acids and cholesterol.[2] The 20th century heralded a deeper understanding of lipid metabolism and the role of lipids in disease, with the discovery of lipoproteins and the development of crucial analytical techniques like ultracentrifugation.[1][3]
The discovery of eicosanoids, bioactive lipids derived from 20-carbon fatty acids, in the 1930s marked a turning point.[4] However, it was much later that the cytochrome P450 (CYP) epoxygenase pathway of polyunsaturated fatty acid metabolism was elucidated, leading to the identification of epoxyeicosatrienoic acids (EETs) from arachidonic acid. This discovery paved the way for the investigation of epoxygenated metabolites from other fatty acids.
The pioneering work of researchers like John R. Falck , who developed synthetic methods for various eicosanoids, and Darryl C. Zeldin , whose work has been instrumental in characterizing the role of CYP enzymes in generating these bioactive lipids, has been crucial. The research of Bruce D. Hammock on the soluble epoxide hydrolase (sEH), the enzyme responsible for the degradation of epoxyeicosanoids, has been pivotal in understanding their signaling and developing therapeutic strategies to enhance their effects by inhibiting their degradation. The first asymmetric total synthesis of 19,20-EDP was a significant milestone, enabling more detailed biological investigations.
The Biology of 19,20-EDP: A Potent Endogenous Mediator
19,20-EDP is an epoxy fatty acid produced from the omega-3 fatty acid docosahexaenoic acid (DHA) by CYP epoxygenase enzymes. It is one of the most abundant and potent EDP regioisomers found in vivo. Like other epoxyeicosanoids, its biological activity is terminated by the soluble epoxide hydrolase (sEH), which converts it to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).
19,20-EDP exhibits a wide range of biological activities, making it a molecule of significant interest for drug development. These activities include:
-
Cardioprotection: 19,20-EDP protects the heart from ischemia-reperfusion injury by preserving mitochondrial function.
-
Anti-inflammatory Effects: It has potent anti-inflammatory properties, contributing to the beneficial effects of omega-3 fatty acids.
-
Vasodilation and Blood Pressure Regulation: 19,20-EDP is a potent vasodilator and can lower blood pressure, particularly in models of angiotensin-II-dependent hypertension.
-
Anti-angiogenic and Anti-cancer Properties: Unlike EETs, 19,20-EDP inhibits angiogenesis, tumor growth, and metastasis.
-
Pain Perception: It plays a role in modulating pain perception.
Quantitative Data on the Bioactivity of 19,20-EDP
The following tables summarize key quantitative data on the biological effects of 19,20-EDP, providing a basis for comparing its potency across different biological systems.
| Biological Effect | Model System | Concentration/Dose | Observed Effect | Citation |
| Anti-Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | ~63% inhibition of endothelial tube formation | |
| HUVECs | 3 µM | ~91% inhibition of endothelial tube formation | ||
| Matrigel plug assay in C57BL/6 mice | 10 µg per gel | Significant inhibition of VEGF-induced angiogenesis | ||
| VEGFR2 Signaling | HUVECs | 1 µM | Dramatic inhibition of VEGF-induced VEGFR2 phosphorylation | |
| Cardioprotection | Isolated C57BL/6J mouse hearts (Langendorff) | 1 µM | Significantly improved post-ischemic functional recovery | |
| Blood Pressure | Angiotensin-II-infused mice | Not specified | Significantly lowered blood pressure | |
| Cytotoxicity | H9c2 cells (glycolytic profile) | 1 µM | Markedly reduced cell viability | |
| Pulmonary Artery Tone | Human pulmonary arteries | 300 nM | Decreased U-46619-induced tone |
Signaling Pathways of 19,20-EDP
19,20-EDP exerts its biological effects through multiple signaling pathways. Two of the most well-characterized are its modulation of VEGFR2 signaling and its activation of Sirtuin 3 (SIRT3).
Inhibition of VEGFR2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. 19,20-EDP has been shown to inhibit VEGF-induced angiogenesis by suppressing the phosphorylation of VEGFR2. This blockade of VEGFR2 activation disrupts downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival.
Caption: Inhibition of VEGFR2 signaling by 19,20-EDP.
Activation of SIRT3
Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial function and cellular homeostasis. 19,20-EDP has been shown to directly bind to and activate SIRT3. This activation enhances the deacetylation of mitochondrial proteins, leading to improved mitochondrial respiration, reduced oxidative stress, and ultimately, cardioprotection.
References
An In-depth Technical Guide to the Cellular Signaling Mechanisms of 19(R),20(S)-Epoxyeicosatetraenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
19(R),20(S)-Epoxyeicosatetraenoic acid (19(R),20(S)-Edp), a prominent cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), is emerging as a critical signaling lipid with pleiotropic biological activities. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cellular signaling pathways. The document details its role in modulating angiogenesis, inflammation, and adipogenesis, with a focus on its interactions with key signaling nodes, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Nuclear Factor-kappa B (NF-κB). Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and structured understanding of the complex cellular processes regulated by this bioactive epoxide.
Introduction
19(R),20(S)-Epoxyeicosatetraenoic acid (this compound, also denoted as 19,20-EDP) is a bioactive lipid mediator synthesized from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) by cytochrome P450 (CYP) epoxygenases.[1] Unlike its arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), which are often pro-inflammatory and pro-angiogenic, 19,20-EDP has demonstrated potent anti-angiogenic, anti-inflammatory, and metabolic regulatory properties.[1][2] The biological activity of 19,20-EDP is often enhanced in the presence of soluble epoxide hydrolase (sEH) inhibitors, which prevent its conversion to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).[3][4] This guide delves into the core mechanisms of action of 19,20-EDP at the cellular level, providing a technical resource for researchers in the fields of pharmacology, cell biology, and drug development.
Core Signaling Pathways Modulated by this compound
Inhibition of Angiogenesis via the VEGF/VEGFR2 Pathway
19,20-EDP is a potent inhibitor of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Its primary mechanism in this context involves the direct targeting of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling cascade.
Key findings include:
-
Dose-dependent inhibition of VEGF-induced angiogenesis: In a Matrigel plug assay in mice, 19,20-EDP inhibited VEGF-induced angiogenesis in a dose-dependent manner, with an EC50 value of approximately 0.3 µg per gel.
-
Inhibition of endothelial cell tube formation: In vitro, 19,20-EDP dramatically inhibited endothelial tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), with approximately 63% inhibition at 1 µM and 91% inhibition at 3 µM.
-
Suppression of VEGFR2 phosphorylation: A critical step in VEGF signaling is the autophosphorylation of VEGFR2. Treatment with 1 µM 19,20-EDP has been shown to dramatically inhibit VEGF-induced phosphorylation of VEGFR2 in HUVECs.
-
Inhibition of Matrix Metalloproteinase (MMP) activity: 19,20-EDP also exhibits a weak inhibitory effect on the activity of MMP-2, an enzyme involved in the degradation of the extracellular matrix during angiogenesis.
The following diagram illustrates the inhibitory effect of 19,20-EDP on the VEGF/VEGFR2 signaling pathway.
Modulation of Inflammatory Responses via NF-κB and PPARγ Pathways
19,20-EDP exhibits significant anti-inflammatory properties by modulating two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
NF-κB Pathway:
The NF-κB signaling pathway is a central regulator of inflammation. 19,20-EDP has been shown to suppress the activation of NF-κB.
-
Inhibition of LPS-induced NF-κB activation: In murine brown preadipocytes, 10 µM 19,20-EDP significantly suppressed lipopolysaccharide (LPS)-induced NF-κB activation.
PPARγ Pathway:
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and the regulation of inflammatory responses. 19,20-EDP is an activator of PPARγ.
-
Activation of PPARγ: Studies have demonstrated that 19,20-EDP can activate PPARγ, suggesting a mechanism for its anti-inflammatory and metabolic regulatory effects.
The interplay between NF-κB and PPARγ signaling in the context of 19,20-EDP's action is depicted below.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound from various in vitro and in vivo studies.
Table 1: Anti-Angiogenic Effects of this compound
| Assay | Model | Concentration/Dose | Effect | Reference |
| Matrigel Plug Assay | C57BL/6 Mice | ~0.3 µ g/gel | EC50 for inhibition of VEGF-induced angiogenesis | |
| Endothelial Tube Formation | HUVECs | 1 µM | ~63% inhibition | |
| 3 µM | ~91% inhibition | |||
| MMP-2 Activity Assay | HUVECs | 1 µM | 20% reduction in activity | |
| 3 µM | 45% reduction in activity | |||
| VEGFR2 Phosphorylation | HUVECs | 1 µM | Dramatic inhibition |
Table 2: Anti-Tumor and Anti-Inflammatory Effects of this compound
| Assay | Model | Treatment | Effect | Reference |
| Tumor Growth | Met-1 breast tumor model | 19,20-EDP + sEH inhibitor | 70 ± 20% reduction in tumor growth | |
| NF-κB Reporter Assay | Murine brown preadipocytes | 10 µM 19,20-EDP | Significant suppression of LPS-induced activation |
Detailed Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well tissue culture plates
-
This compound stock solution (in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 150-250 µL of the cold matrix into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Prepare cell suspensions containing the desired concentrations of this compound or vehicle control.
-
Seeding: Gently add 200 µL of the cell suspension to each well on top of the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Phase Contrast: Observe tube formation using an inverted microscope. Capture images at various time points.
-
Fluorescence (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes before visualization with a fluorescence microscope.
-
Quantification: Analyze the captured images using software such as ImageJ with an angiogenesis analyzer plugin. Quantify parameters like the number of nodes, number of junctions, and total tube length.
-
Western Blot Analysis of VEGFR2 Phosphorylation
This protocol details the detection of phosphorylated VEGFR2 in response to VEGF stimulation and the inhibitory effect of this compound.
Materials:
-
HUVECs
-
Serum-free endothelial cell basal medium
-
Recombinant human VEGF
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound or vehicle for 1 hour.
-
Stimulate cells with VEGF (e.g., 50 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to remove cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total VEGFR2 to normalize for protein loading.
-
Quantify band intensities using densitometry software.
-
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB in response to stimuli and the effect of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with LPS or TNF-α for 6-8 hours to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent and measure the firefly luciferase activity (NF-κB activity).
-
Add the Stop & Glo® reagent and measure the Renilla luciferase activity (for normalization).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction or percentage of inhibition compared to the stimulated control.
Conclusion
19(R),20(S)-Epoxyeicosatetraenoic acid is a potent bioactive lipid with significant therapeutic potential, particularly in the context of diseases characterized by aberrant angiogenesis and inflammation, such as cancer. Its mechanism of action involves the targeted modulation of key cellular signaling pathways, including the inhibition of VEGF/VEGFR2 signaling and the dual regulation of NF-κB and PPARγ pathways. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the complex roles of 19,20-EDP and to explore its potential as a novel therapeutic agent. The continued investigation into the cellular and molecular mechanisms of this and other omega-3 fatty acid-derived epoxides will undoubtedly pave the way for new strategies in the prevention and treatment of a range of human diseases.
References
- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of 19(R),20(S)-Epoxydocosapentaenoic Acid: A Technical Guide to Receptor Binding Affinity and Specificity
For Immediate Release
This technical guide provides a comprehensive overview of the receptor binding characteristics of 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-Edp), a critical bioactive lipid metabolite of docosahexaenoic acid (DHA). This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this endogenous signaling molecule. Herein, we detail its binding affinity and specificity to key protein targets, provide in-depth experimental protocols for assessing these interactions, and visualize the associated signaling pathways.
Core Findings: Receptor Interaction Profile of this compound
This compound, also known as 19,20-EpDPE, is an epoxy fatty acid produced by cytochrome P450 (CYP) enzymes.[1] It has garnered significant interest for its diverse physiological roles, including cardioprotective and anti-inflammatory effects.[2] Emerging evidence has identified two primary molecular targets for this compound: the G protein-coupled receptor 120 (GPR120) and the mitochondrial deacetylase Sirtuin 3 (SIRT3).
GPR120: A Key Mediator of Anti-Inflammatory and Metabolic Signaling
This compound is recognized as an agonist for GPR120, a receptor implicated in metabolic regulation and the suppression of inflammation.[1][3] The activation of GPR120 by this compound triggers downstream signaling cascades that contribute to its beneficial effects, such as the attenuation of hepatic fibrosis.[1] While the functional interaction is established, specific quantitative binding affinity data, such as dissociation constants (Kd) or inhibitor constants (Ki), for the 19(R),20(S) stereoisomer are not yet prominently available in the public domain. Functional assays, such as calcium mobilization, are commonly employed to characterize the agonistic activity of compounds at GPR120.
SIRT3: A Novel Intracellular Target
Recent studies have revealed a direct interaction between 19,20-EDP and SIRT3, a critical regulator of mitochondrial function and cellular stress responses. This binding has been shown to enhance the enzymatic activity of SIRT3, contributing to the cardioprotective effects of the lipid mediator. The binding affinity of 19,20-EDP to human SIRT3 has been assessed using techniques such as fluorescence thermal shift assays, although specific binding constants from these studies are not yet widely reported.
Quantitative Binding Affinity Data
A comprehensive search of the current scientific literature did not yield specific quantitative binding affinity values (Kd, Ki, or IC50) for the stereospecific interaction of this compound with its primary receptors, GPR120 and SIRT3. The following table is provided as a template to be populated as this critical data becomes available through ongoing research.
| Ligand | Receptor/Target | Assay Type | Affinity Constant (Kd/Ki/IC50) | Source |
| This compound | GPR120 | (e.g., Radioligand Binding) | Data Not Available | |
| This compound | SIRT3 | (e.g., Fluorescence Thermal Shift) | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound bioactivity. Below are representative protocols for key experiments.
GPR120 Functional Assay: Calcium Mobilization
This protocol outlines a method to assess the agonistic activity of this compound at the GPR120 receptor by measuring changes in intracellular calcium concentration.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
For the assay, cells are transiently co-transfected with a mammalian expression vector encoding human GPR120 and a promiscuous Gα protein, such as Gα16, to couple the receptor to the phospholipase C pathway. An empty vector transfection serves as a negative control.
2. Cell Plating:
-
Following transfection, cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight to allow for receptor expression and cell adherence.
3. Dye Loading:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5) diluted in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Probenecid may be included to prevent dye leakage.
-
The cells are incubated with the dye for a specified period (e.g., 45-60 minutes) at 37°C.
4. Compound Preparation and Addition:
-
This compound is prepared in a suitable solvent (e.g., DMSO or ethanol) and serially diluted to the desired concentrations in the assay buffer.
-
The compound solutions are added to the cell plate using a robotic liquid handler integrated with a fluorescence plate reader (e.g., FLIPR).
5. Data Acquisition and Analysis:
-
Basal fluorescence is measured before compound addition.
-
Upon addition of this compound, the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.
-
The response is typically quantified as the peak fluorescence signal minus the basal fluorescence.
-
Dose-response curves are generated by plotting the fluorescence change against the logarithm of the compound concentration, and the EC50 value is calculated using a non-linear regression model.
SIRT3 Binding Assay: Fluorescence Thermal Shift Assay (TSA)
This protocol describes a method to assess the direct binding of this compound to purified SIRT3 protein by measuring changes in its thermal stability.
1. Reagent Preparation:
-
Purified recombinant human SIRT3 protein is diluted to a final concentration of 2 µM in a suitable assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
A fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is diluted (e.g., to a 5X concentration).
-
This compound is serially diluted in the assay buffer to the desired final concentrations.
2. Assay Setup:
-
In a 96-well or 384-well PCR plate, the purified SIRT3 protein, the fluorescent dye, and either this compound or vehicle control are combined in each well.
3. Thermal Denaturation and Data Collection:
-
The plate is placed in a real-time PCR instrument.
-
The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a defined ramp rate (e.g., 1°C/minute).
-
Fluorescence intensity is measured at each temperature increment.
4. Data Analysis:
-
As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
A melting curve is generated by plotting fluorescence intensity versus temperature.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by fitting the curve to a Boltzmann equation.
-
A positive thermal shift (increase in Tm) in the presence of this compound compared to the vehicle control indicates direct binding and stabilization of the SIRT3 protein. The magnitude of the shift can be used to rank the binding affinity of different ligands.
SIRT3 Activity Assay: Fluorometric Measurement
This protocol details a method to determine the effect of this compound on the deacetylase activity of SIRT3.
1. Reagents:
-
Recombinant human SIRT3 enzyme.
-
A fluorogenic SIRT3 substrate, which is an acetylated peptide sequence linked to a fluorophore (e.g., a peptide derived from p53 with an ε-acetylated lysine).
-
NAD+ (nicotinamide adenine dinucleotide) as a co-substrate for the deacetylation reaction.
-
A developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Assay buffer.
2. Reaction Setup:
-
The reaction is performed in a 96-well microplate.
-
SIRT3 enzyme is incubated with varying concentrations of this compound or vehicle control in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate and NAD+.
3. Incubation and Signal Development:
-
The plate is incubated at 37°C for a specified time (e.g., 45 minutes) to allow for the deacetylation reaction to proceed.
-
The developer solution is added to each well, followed by a further incubation at room temperature (e.g., 30 minutes) to generate the fluorescent product.
4. Fluorescence Measurement and Data Analysis:
-
The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).
-
The activity of SIRT3 is proportional to the measured fluorescence.
-
The effect of this compound is determined by comparing the fluorescence in the presence of the compound to the vehicle control. An increase in fluorescence indicates activation of SIRT3.
Visualizing the Molecular Pathways and Experimental Designs
To further elucidate the mechanisms of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: GPR120 signaling pathway activated by this compound.
Caption: Workflow for a GPR120 calcium mobilization assay.
Caption: Logical flow of SIRT3 activation by this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog is Sirt Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentrations of 19,20-EpDPE in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
19,20-epoxydocosapentaenoic acid (19,20-EpDPE) is a bioactive lipid metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. This molecule has garnered significant interest within the scientific community for its potent vasodilatory, anti-inflammatory, and anti-proliferative properties. However, a definitive consensus on its precise physiological concentrations in the plasma of healthy humans remains an area of active investigation. This guide provides a comprehensive overview of the current understanding of 19,20-EpDPE, including its signaling pathways and the methodologies employed for its detection and quantification. While specific quantitative data on basal plasma levels in healthy individuals are not yet firmly established in the literature, this document summarizes the existing knowledge to support further research and development in this promising field.
Quantitative Data on 19,20-EpDPE Plasma Concentrations
A thorough review of the current scientific literature did not yield established reference ranges for the physiological concentrations of 19,20-EpDPE in the plasma of healthy human subjects. While numerous studies have qualitatively identified its presence and demonstrated its biological effects, a standardized, quantitative value for basal circulating levels has not been consistently reported. The challenges in establishing a definitive concentration range may be attributed to the low endogenous levels of 19,20-EpDPE, its short half-life, and variations in analytical methodologies across different laboratories.
For context, the precursor molecule, DHA, has been measured in human plasma. In a study with healthy male volunteers, baseline plasma concentrations of DHA were reported. These values can provide an indirect reference point for the potential endogenous pool from which 19,20-EpDPE is synthesized.
Table 1: Baseline Plasma Concentrations of DHA in Healthy Male Volunteers
| Parameter | Value | Reference |
| Mean ± SD | 24.6 ± 2.06 kg/m ² (BMI) | [1][2] |
| Age Range | 20-40 years | [1][2] |
Experimental Protocols for the Quantification of 19,20-EpDPE
The analysis of 19,20-EpDPE in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of lipid mediators. Below is a generalized protocol based on methodologies described in the literature.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Plasma Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., 19,20-EpDPE-d4) is added to the plasma sample to account for analyte loss during sample processing and instrumental analysis.
-
Protein Precipitation and Lipid Extraction: Proteins are precipitated by the addition of a cold organic solvent (e.g., methanol or acetonitrile). The supernatant containing the lipids is then collected.
-
Solid-Phase Extraction (SPE): The lipid extract is loaded onto an SPE cartridge (e.g., C18) to isolate the oxylipins from other plasma components.
-
The cartridge is first conditioned with methanol and then equilibrated with water.
-
The sample is loaded, and the cartridge is washed with a low-percentage organic solvent to remove polar impurities.
-
The oxylipins, including 19,20-EpDPE, are eluted with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: The eluate is dried under a gentle stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for the separation of oxylipins.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with a small amount of acid (e.g., formic acid or acetic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL) is injected into the LC system.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of oxylipins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (19,20-EpDPE) and the internal standard.
-
Data Analysis: The concentration of 19,20-EpDPE in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
Caption: Experimental workflow for the quantification of 19,20-EpDPE in human plasma.
Signaling Pathways of 19,20-EpDPE
19,20-EpDPE exerts its biological effects through various signaling pathways, primarily involving G protein-coupled receptors (GPCRs) and downstream effectors. Two of the well-characterized pathways are the GPR120-AMPKα pathway and the Rho-kinase pathway.
GPR120-AMPKα Signaling Pathway
19,20-EpDPE has been shown to activate GPR120, a receptor for long-chain fatty acids. This activation leads to the phosphorylation and activation of AMP-activated protein kinase (AMPKα), a key regulator of cellular energy homeostasis. This pathway is implicated in the anti-inflammatory and insulin-sensitizing effects of 19,20-EpDPE.[3]
Caption: GPR120-AMPKα signaling pathway activated by 19,20-EpDPE.
Rho-Kinase Signaling Pathway
In vascular smooth muscle cells, 19,20-EpDPE has been demonstrated to inhibit the Rho-kinase pathway. This pathway plays a crucial role in vasoconstriction. By inhibiting Rho-kinase, 19,20-EpDPE promotes vasodilation, contributing to its blood pressure-lowering effects.
Caption: Inhibition of the Rho-kinase signaling pathway by 19,20-EpDPE.
Conclusion
19,20-EpDPE is a promising bioactive lipid with significant therapeutic potential. While the precise physiological concentrations in human plasma are yet to be definitively established, robust analytical methods for its quantification are available. Further research is warranted to establish a clear reference range for 19,20-EpDPE in healthy individuals and to fully elucidate its role in health and disease. The signaling pathways described herein provide a foundation for understanding its mechanism of action and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 19(R),20(S)-Epoxydocosapentaenoic Acid in the Regulation of Inflammatory Responses: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
19(R),20(S)-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). Emerging evidence highlights its potent anti-inflammatory properties and its potential as a therapeutic agent for a range of inflammatory conditions. This technical guide provides an in-depth overview of the function of 19,20-EDP in regulating the inflammatory response, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.
Biosynthesis and Metabolism of 19,20-EDP
19,20-EDP is synthesized from DHA by cytochrome P450 (CYP) epoxygenases, with CYP2C8, CYP2C9, and CYP2J2 being key enzymes in this conversion.[1][2] Once formed, 19,20-EDP can exert its biological effects before being metabolized. The primary route of inactivation is through hydrolysis by soluble epoxide hydrolase (sEH) to its less active diol form, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDP).[1][3] The inhibition of sEH has been shown to potentiate and prolong the anti-inflammatory effects of 19,20-EDP by increasing its bioavailability.[3]
Molecular Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of 19,20-EDP are mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes. In inflammatory conditions, NF-κB is activated, leading to the production of cytokines, chemokines, and other inflammatory mediators. 19,20-EDP has been demonstrated to suppress the activation of NF-κB. Studies have shown that in murine brown preadipocytes, 19,20-EDP at a concentration of 10 µM significantly suppresses lipopolysaccharide (LPS)-induced NF-κB activation. This inhibitory effect is crucial to its anti-inflammatory properties. In diet-induced obese mice, the combination of 19,20-EDP with an sEH inhibitor significantly decreased inflammatory NF-κB signaling in brown adipose tissue.
Activation of PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and the regulation of inflammation. Activation of PPARγ generally leads to anti-inflammatory responses. 19,20-EDP has been identified as an activator of PPARγ. In murine brown preadipocytes, 19,20-EDP at 10 µM significantly activated PPARγ. This activation of PPARγ likely contributes to the anti-inflammatory and metabolic benefits observed with 19,20-EDP treatment.
Quantitative Data on the Effects of 19,20-EDP
The following tables summarize the quantitative data from various studies on the effects of 19,20-EDP.
Table 1: Effect of 19,20-EDP on NF-κB Activation in Murine Brown Preadipocytes
| Treatment | Concentration | NF-κB Activation (Fold Change vs. Control) | Reference |
| DMSO (Control) | - | 1.0 | |
| 19,20-EDP | 10 µM | Significantly suppressed | |
| 19,20-EDP + t-TUCB (sEH inhibitor) | 10 µM + 1 µM | Significantly suppressed |
Table 2: Effect of 19,20-EDP on PPARγ Activation in Murine Brown Preadipocytes
| Treatment | Concentration | PPARγ Activation (Fold Change vs. Control) | Reference |
| DMSO (Control) | - | 1.0 | |
| 19,20-EDP | 1 µM | Not significant | |
| 19,20-EDP | 10 µM | ~1.5 | |
| 19,20-EDP + t-TUCB (sEH inhibitor) | 10 µM + 1 µM | ~1.5 |
Table 3: In Vivo Effects of 19,20-EDP in Combination with an sEH Inhibitor (t-TUCB) in Diet-Induced Obese Mice
| Treatment Group | Parameter | Result | Reference |
| Control | Fasting Glucose | - | |
| t-TUCB + 19,20-EDP | Fasting Glucose | Significant improvement | |
| Control | Serum Triglycerides | - | |
| t-TUCB + 19,20-EDP | Serum Triglycerides | Significantly lower | |
| Control | NF-κB Signaling (BAT) | - | |
| t-TUCB + 19,20-EDP | NF-κB Signaling (BAT) | Decreased |
Experimental Protocols
NF-κB and PPARγ Reporter Gene Assays
This protocol is adapted from studies investigating the effect of 19,20-EDP on NF-κB and PPARγ activation in murine brown preadipocytes.
Cell Culture and Transfection:
-
Seed murine brown preadipocytes onto 24-well plates at a density of 5.0 × 10⁴ cells per well.
-
The following day, transiently transfect the cells with either a murine PPARγ or an NF-κB transactivation reporter plasmid and a β-galactosidase (β-gal) expression plasmid for normalization. Transfection can be carried out using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Allow transfection to proceed for 24 hours.
Treatment:
-
For PPARγ Activation: Treat the transfected cells with DMSO (vehicle control), 19,20-EDP (1 µM or 10 µM), or 19,20-EDP in the presence or absence of an sEH inhibitor (e.g., t-TUCB at 1 µM) for 24 hours.
-
For NF-κB Activation: Pre-treat the transfected cells with DMSO, 19,20-EDP (10 µM), or 19,20-EDP with or without an sEH inhibitor for 1 hour. Subsequently, co-treat the cells with lipopolysaccharide (LPS) at 100 ng/mL for 18 hours to induce NF-κB activation.
Luciferase and β-galactosidase Assays:
-
Following treatment, lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent.
-
Measure the β-galactosidase activity in the same lysates using a colorimetric or chemiluminescent assay to normalize for transfection efficiency.
-
Express the relative luciferase activity as a fold change over the respective control group.
In Vivo Administration in a Diet-Induced Obesity Mouse Model
This protocol is based on studies evaluating the effects of 19,20-EDP in combination with an sEH inhibitor in a diet-induced obesity model.
Animal Model:
-
Use male C57BL/6J mice.
-
Induce obesity by feeding the mice a high-fat diet (e.g., 45% kcal from fat) for a specified period.
Treatment Administration:
-
Deliver the treatment compounds via osmotic minipumps for continuous administration over several weeks (e.g., 6 weeks).
-
Prepare the following treatment groups:
-
Vehicle control
-
sEH inhibitor alone (e.g., t-TUCB at 3 mg/kg/day)
-
sEH inhibitor + 19,20-EDP (e.g., 0.05 mg/kg/day)
-
-
Implant the osmotic minipumps subcutaneously according to the manufacturer's protocol.
Outcome Measures:
-
Monitor physiological parameters such as body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for analysis of fasting glucose and serum triglycerides.
-
Harvest tissues, such as brown adipose tissue (BAT), for further analysis.
-
Perform Western blotting on tissue lysates to analyze the phosphorylation status and abundance of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα).
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by 19,20-EDP in the inflammatory response.
Caption: Experimental workflows for studying the effects of 19,20-EDP.
Conclusion and Future Directions
19(R),20(S)-Edp is a promising endogenous lipid mediator with significant anti-inflammatory properties. Its ability to suppress the pro-inflammatory NF-κB pathway and activate the anti-inflammatory PPARγ pathway underscores its therapeutic potential. The stabilization of 19,20-EDP through the inhibition of sEH further enhances its beneficial effects. Future research should focus on further delineating the downstream targets of 19,20-EDP, exploring its efficacy in a wider range of inflammatory disease models, and developing stable analogs for clinical translation. This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this potent anti-inflammatory molecule.
References
- 1. Cytochrome P450 epoxygenase pathway of polyunsaturated fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
role of 19,20-EDP in cardiovascular physiology
An In-depth Technical Guide on the Role of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) in Cardiovascular Physiology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
19,20-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Generated by cytochrome P450 (CYP) epoxygenases, this molecule is an endogenous signaling agent with potent and multifaceted roles in cardiovascular physiology. Emerging evidence highlights its significant contributions to blood pressure regulation, cardioprotection against ischemic injury, and modulation of vascular inflammation. Its therapeutic potential is underscored by its instability, as it is rapidly metabolized by soluble epoxide hydrolase (sEH), making sEH inhibition a key strategy to enhance its beneficial effects. This guide provides a comprehensive overview of the synthesis, metabolism, physiological functions, and mechanisms of action of 19,20-EDP, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Biosynthesis and Metabolism of 19,20-EDP
19,20-EDP is synthesized from DHA through the action of CYP epoxygenases, which introduce an epoxide group at the terminal double bond of the fatty acid.[1][2] Several CYP isoforms, including CYP2C8, CYP2C9, and CYP2J2, can catalyze this reaction, with a preference for producing the 19,20-EDP regioisomer.[3]
Once formed, 19,20-EDP acts as a local signaling molecule before it is rapidly hydrolyzed into its less active corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP), by the enzyme soluble epoxide hydrolase (sEH).[1][4] This metabolic inactivation is a critical control point; inhibiting sEH can stabilize and increase the endogenous levels of 19,20-EDP, thereby amplifying its physiological effects.
References
The Neuroprotective Potential of 19(R),20(S)-Epoxydocosapentaenoic Acid: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Abstract
19(R),20(S)-epoxydocosapentaenoic acid (19,20-EDP), a key cytochrome P450-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent endogenous mediator with significant neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of 19,20-EDP's role in neuroprotection, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its therapeutic potential. Detailed experimental protocols for key in vitro and in vivo models are provided to facilitate further research in this promising area of neuropharmacology.
Introduction
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant global health burden with limited therapeutic options. A growing body of evidence highlights the crucial role of lipid mediators in the pathophysiology of these conditions. Among these, epoxyeicosanoids and epoxydocosapentaenoic acids, derived from the enzymatic epoxidation of polyunsaturated fatty acids, have garnered considerable attention for their potent signaling activities.
19,20-EDP is an epoxide metabolite of DHA, an essential omega-3 fatty acid abundant in the brain.[1] It is biosynthesized by cytochrome P450 (CYP) epoxygenases and is rapidly metabolized to its less active diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA), by the soluble epoxide hydrolase (sEH).[2] The neuroprotective effects of 19,20-EDP are multifaceted, primarily attributed to its potent anti-inflammatory and pro-resolving actions.[3] This guide will delve into the intricate mechanisms underlying these effects and provide practical information for researchers in the field.
Mechanisms of Neuroprotection
The neuroprotective effects of 19,20-EDP are mediated through several key mechanisms, including the attenuation of neuroinflammation, reduction of oxidative stress, and inhibition of apoptosis.
Anti-inflammatory Effects
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a hallmark of many neurological disorders. 19,20-EDP exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][5] In activated microglia, 19,20-EDP has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).
Furthermore, 19,20-EDP can activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) , a nuclear receptor with well-established anti-inflammatory properties. Activation of PPARγ can transrepress the activity of pro-inflammatory transcription factors like NF-κB and activate the transcription of anti-inflammatory genes.
Reduction of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in various neurological conditions. While direct evidence for 19,20-EDP's antioxidant activity is still emerging, its parent molecule, DHA, and other derivatives have been shown to mitigate oxidative stress. The anti-inflammatory effects of 19,20-EDP indirectly contribute to reducing oxidative stress by inhibiting the production of ROS from activated microglia.
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons. 19,20-EDP has been demonstrated to possess anti-apoptotic properties. This is achieved, in part, by modulating the expression of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. For instance, it can promote the expression of the anti-apoptotic protein Bcl-2 while inhibiting the activation of pro-apoptotic executioner caspases like caspase-3.
Signaling Pathways
The neuroprotective effects of 19,20-EDP are orchestrated through its interaction with several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Human in vitro Brain-blood Barrier Model from Induced Pluripotent Stem Cell-derived Endothelial Cells to Predict the in vivo Permeability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 5. TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer’s Disease: A Multi-Omics Analysis [mdpi.com]
19,20-Epoxydocosapentaenoic Acid (19,20-EpDPE): A Technical Guide to a Key Downstream Metabolite of DHA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a variety of bioactive metabolites that play crucial roles in regulating physiological and pathophysiological processes. Among these, 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), a downstream metabolite generated via the cytochrome P450 (CYP) epoxygenase pathway, has emerged as a potent signaling molecule with significant therapeutic potential. This technical guide provides an in-depth overview of 19,20-EpDPE, covering its biosynthesis, metabolism, and diverse biological activities. Detailed experimental protocols for its analysis and functional characterization are presented, alongside a summary of quantitative data from key studies. Furthermore, this guide illustrates the signaling pathways modulated by 19,20-EpDPE through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of lipid biology, pharmacology, and drug development.
Introduction
Omega-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA), are widely recognized for their health benefits, which are largely attributed to their conversion into a cascade of bioactive lipid mediators. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the cytochrome P450 (CYP) epoxygenase pathway has gained increasing attention for its production of potent signaling molecules known as epoxyeicosanoids.[1]
19,20-epoxydocosapentaenoic acid (19,20-EpDPE) is a prominent downstream metabolite of DHA, formed by the epoxidation of the terminal double bond of DHA by CYP epoxygenases.[2] It is one of the most abundant epoxydocosapentaenoic acids (EDPs) found in vivo.[3] This guide will delve into the technical aspects of 19,20-EpDPE, from its biochemical origins to its functional implications and the methodologies used to study it.
Biosynthesis and Metabolism of 19,20-EpDPE
The generation of 19,20-EpDPE is a multi-step enzymatic process, followed by rapid metabolic inactivation, highlighting a tightly regulated signaling system.
Biosynthesis via Cytochrome P450 Epoxygenases
DHA is metabolized by various CYP isoforms to produce a range of epoxide regioisomers.[2] The epoxidation of the double bond at the 19,20-position of DHA yields 19,20-EpDPE. Several human CYP enzymes, including members of the CYP2C and CYP2J families, have been shown to catalyze this reaction.[4]
Metabolism by Soluble Epoxide Hydrolase (sEH)
Like other epoxy fatty acids, 19,20-EpDPE has a short biological half-life due to its rapid metabolism by soluble epoxide hydrolase (sEH). sEH converts the epoxide moiety of 19,20-EpDPE to its corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA), which is generally considered to be less biologically active. This rapid inactivation suggests that 19,20-EpDPE acts as a transient, localized signaling molecule.
The critical role of sEH in regulating the levels of 19,20-EpDPE has led to the development and use of sEH inhibitors (sEHIs). Co-administration of sEHIs with 19,20-EpDPE or with dietary DHA has been shown to potentiate the biological effects of the epoxide by preventing its degradation and increasing its circulating levels.
Diagram 1: Biosynthesis and Metabolism of 19,20-EpDPE
digraph "Biosynthesis and Metabolism of 19,20-EpDPE" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Biosynthesis and Metabolism of 19,20-EpDPE", rankdir="LR", splines=ortho, size="7.6,4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
DHA [label="Docosahexaenoic Acid (DHA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CYP [label="Cytochrome P450\nEpoxygenases\n(e.g., CYP2C, CYP2J)", fillcolor="#FBBC05", fontcolor="#202124"];
EpDPE [label="19,20-EpDPE", fillcolor="#34A853", fontcolor="#FFFFFF"];
sEH [label="Soluble Epoxide\nHydrolase (sEH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DiHDPA [label="19,20-DiHDPA\n(less active)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
sEHi [label="sEH Inhibitors", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
DHA -> CYP [label="Epoxidation"];
CYP -> EpDPE;
EpDPE -> sEH [label="Hydrolysis"];
sEH -> DiHDPA;
sEHi -> sEH [label="Inhibition", style=dashed, arrowhead=tee];
}
Activation of GPR120 by 19,20-EpDPE leads to downstream effects on metabolism and fibrosis.
Rho-Kinase Signaling Pathway
In vascular smooth muscle cells, 19,20-EpDPE has been shown to inhibit the RhoA/Rho-kinase (ROCK) pathway. This pathway is a key regulator of vascular tone and contractility. By inhibiting RhoA activity, 19,20-EpDPE leads to a decrease in the phosphorylation of myosin light chain, resulting in vasorelaxation.
**Diagram 3: Inhibition of Rho-Kinase Pathway by 19,20-EpDPE**
```dot
digraph "Rho_Kinase_Signaling" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Inhibition of Rho-Kinase Pathway by 19,20-EpDPE", rankdir="TD", splines=ortho, size="7.6,5"];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
EpDPE [label="19,20-EpDPE", fillcolor="#34A853", fontcolor="#FFFFFF"];
RhoA [label="RhoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];
ROCK [label="Rho-kinase (ROCK)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#FBBC05", fontcolor="#202124"];
pMLC [label="Phosphorylated\nMyosin Light Chain", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Vasoconstriction [label="Vasoconstriction", fillcolor="#F1F3F4", fontcolor="#202124"];
EpDPE -> RhoA [label="Inhibition", style=dashed, arrowhead=tee];
RhoA -> ROCK [label="Activation"];
ROCK -> MLCP [label="Inhibition", style=dashed, arrowhead=tee];
MLCP -> pMLC [label="Dephosphorylation", style=dashed, arrowhead=normal];
pMLC -> Vasoconstriction;
}
A generalized workflow for investigating the biological effects of 19,20-EpDPE in both in vitro and in vivo settings.
Conclusion and Future Directions
19,20-EpDPE, a key downstream metabolite of DHA, is a pleiotropic signaling molecule with significant therapeutic potential across a range of diseases, including inflammatory disorders, cardiovascular disease, cancer, and metabolic syndrome. Its potent biological activities, coupled with a growing understanding of its mechanisms of action, make it an attractive target for drug development.
Future research should focus on several key areas:
-
Development of Stable Analogs: Given the rapid in vivo metabolism of 19,20-EpDPE, the development of stable, long-acting analogs is a critical step towards its clinical translation.
-
Elucidation of Receptor Interactions: While GPR120 has been identified as a receptor for 19,20-EpDPE, further investigation into its interactions with other potential receptors and binding partners is warranted.
-
Clinical Studies: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of 19,20-EpDPE or its stable analogs in human diseases.
This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on 19,20-EpDPE and providing the necessary technical details to facilitate further investigation into this promising therapeutic agent.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 19(R),20(S)-EpDPE Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 19(R),20(S)-epoxydocosapentaenoic acid (EpDPE) stereoisomers, potent bioactive lipid mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This document details the synthesis, purification, and analytical methodologies crucial for the unambiguous identification and quantification of these molecules. A significant focus is placed on mass spectrometry and nuclear magnetic resonance spectroscopy as primary tools for structural elucidation. Furthermore, the biological context of 19(R),20(S)-EpDPE is explored through its interaction with the G protein-coupled receptor 120 (GPR120), a key signaling pathway with therapeutic potential in inflammatory diseases and metabolic disorders.
Introduction
Epoxydocosapentaenoic acids (EpDPEs) are a class of epoxy fatty acids produced from the cytochrome P450-mediated epoxidation of DHA.[1] These endogenous signaling molecules have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, pro-resolving, and insulin-sensitizing effects.[2] The specific stereochemistry of the epoxide moiety, as in the 19(R),20(S) configuration, is critical in determining the biological potency and receptor interaction of these lipids. Consequently, precise structural characterization is paramount for advancing research and development in this area. This guide outlines the state-of-the-art techniques for the synthesis and characterization of 19(R),20(S)-EpDPE, providing researchers with the necessary information to confidently work with these compelling molecules.
Synthesis and Purification of 19(R),20(S)-EpDPE
The generation of stereochemically pure 19(R),20(S)-EpDPE is a prerequisite for its detailed characterization and biological evaluation. Both chemical synthesis and enzymatic approaches have been successfully employed.
Asymmetric Total Synthesis
The total synthesis of 19(R),20(S)-EpDPE offers a high degree of control over the stereochemistry. A common strategy involves the stereoselective epoxidation of a suitable precursor followed by the coupling of molecular fragments.[3][4]
Key Synthetic Steps:
-
Preparation of a Chiral Precursor: The synthesis often commences with the creation of a chiral building block containing the desired epoxide stereochemistry.
-
Fragment Coupling: The chiral epoxide-containing fragment is then coupled with the remainder of the docosahexaenoic acid backbone, frequently via a Wittig reaction to establish the correct double bond geometry.[3]
-
Purification: Purification of the final product is typically achieved through flash column chromatography followed by high-performance liquid chromatography (HPLC) to ensure high purity.
Enzymatic Synthesis
Enzymatic synthesis provides a biocatalytic route to generate specific stereoisomers of EpDPEs. Cytochrome P450 enzymes, such as P450 BM3 from Bacillus megaterium and its mutants, have been shown to selectively produce the 19(S),20(R) enantiomer. The corresponding 19(R),20(S) enantiomer can then be obtained through a chemical inversion process.
Typical Enzymatic Synthesis and Inversion Workflow:
-
Enzymatic Epoxidation: Incubation of DHA with a selected cytochrome P450 enzyme and a suitable cofactor system.
-
Extraction and Purification: The resulting EpDPEs are extracted from the reaction mixture and purified, often using solid-phase extraction (SPE) and HPLC.
-
Chiral Separation: The enantiomeric purity of the synthesized EpDPEs is assessed using chiral HPLC.
-
Chemical Inversion (if necessary): To obtain the 19(R),20(S) enantiomer from an enzymatic synthesis that yields the 19(S),20(R) form, a chemical inversion sequence can be employed.
References
- 1. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epoxy FA | Cyberlipid [cyberlipid.gerli.com]
A Technical Guide to the In Vitro Effects of 19(R),20(S)-Epoxydocosapentaenoic Acid (19,20-EpDPE)
Introduction: 19(R),20(S)-epoxydocosapentaenoic acid (19,20-EpDPE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA) through the cytochrome P450 monooxygenase pathway.[1] As an endogenous signaling molecule, 19,20-EpDPE is implicated in a multitude of physiological and pathophysiological processes, including inflammation, angiogenesis, tissue fibrosis, and pain perception.[1] Its therapeutic potential has garnered significant interest, particularly in the contexts of cancer, inflammatory diseases, and cardiovascular conditions. This technical guide provides an in-depth summary of key preliminary in vitro studies that have elucidated the cellular and molecular effects of 19,20-EpDPE.
Anti-Angiogenic Effects
One of the most well-documented in vitro effects of 19,20-EpDPE is its potent inhibition of angiogenesis, the formation of new blood vessels. This activity is a cornerstone of its potential anti-cancer and anti-metastatic properties.[2] Studies show that 19,20-EpDPE effectively counteracts angiogenesis induced by key growth factors such as Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2).[2] The primary mechanism involves the direct inhibition of VEGF Receptor 2 (VEGFR2) phosphorylation, a critical step in the angiogenic signaling cascade.[2]
Quantitative Data: Effects on Angiogenesis
| Parameter | Cell Line | Concentration | Result | Citation |
| Tube Formation | HUVEC | 1 µM | ~63% inhibition | |
| Tube Formation | HUVEC | 3 µM | ~91% inhibition | |
| VEGFR2 Phosphorylation | Endothelial Cells | 1 µM (10 min) | Dramatic inhibition of VEGF-induced phosphorylation | |
| Cell Proliferation | HUVEC | 1-3 µM (24 hr) | No effect |
Experimental Protocol: Endothelial Tube Formation Assay
This assay models the differentiation stage of angiogenesis, where endothelial cells form capillary-like structures.
-
Matrix Preparation: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in assay medium. The cells are then seeded onto the solidified Matrigel layer.
-
Treatment: Immediately after seeding, cells are treated with various concentrations of 19(R),20(S)-EpDPE (e.g., 1 µM, 3 µM) or a vehicle control. Pro-angiogenic factors like VEGF may be added to stimulate tube formation.
-
Incubation: The plate is incubated at 37°C in a humidified incubator for 4-18 hours.
-
Quantification: The formation of tube-like networks is observed and photographed using a microscope. The degree of angiogenesis is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathway Visualization
Caption: 19(R),20(S)-EpDPE inhibits angiogenesis by blocking VEGF-induced VEGFR2 phosphorylation.
Regulation of Adipogenesis and Thermogenesis
In vitro studies have revealed that 19,20-EpDPE plays a role in energy metabolism by promoting the differentiation of brown adipocytes (brown adipogenesis) and enhancing their heat-producing function (thermogenesis). These effects are significantly potentiated when 19,20-EpDPE is stabilized by an inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which would otherwise degrade it. The underlying mechanism involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis, and the suppression of the pro-inflammatory NFκB pathway.
Quantitative Data: Effects on Brown Adipogenesis
| Parameter | Cell Model | Treatment | Result | Citation |
| PPARγ Activation | Murine Brown Preadipocytes | 19,20-EpDPE + t-TUCB | Significant activation of PPARγ reporter | |
| Brown Adipocyte Differentiation | Murine Brown Preadipocytes | 19,20-EpDPE + t-TUCB | Significant promotion of differentiation | |
| Mitochondrial Respiration | Differentiated Brown Adipocytes | 19,20-EpDPE + t-TUCB | Significant increase in mitochondrial respiration and uncoupling |
Experimental Protocol: PPARγ Reporter Gene Assay
This assay measures the ability of a compound to activate the PPARγ transcription factor.
-
Cell Transfection: Brown preadipocytes are transiently transfected with two plasmids: one containing a PPARγ-responsive promoter element linked to a reporter gene (e.g., luciferase), and another that constitutively expresses PPARγ.
-
Cell Seeding and Treatment: Transfected cells are seeded into multi-well plates and allowed to adhere. They are then treated with 19(R),20(S)-EpDPE (in combination with an sEH inhibitor like t-TUCB) or a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.
-
Incubation: Cells are incubated for 24-48 hours to allow for transcriptional activation and reporter protein expression.
-
Lysis and Measurement: Cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer. An increase in signal relative to the vehicle control indicates PPARγ activation.
Signaling Pathway Visualization
Caption: 19(R),20(S)-EpDPE promotes brown adipogenesis via PPARγ activation and NFκB suppression.
Anti-Fibrotic Effects in Nonalcoholic Steatohepatitis (NASH)
19,20-EpDPE has demonstrated protective effects against the progression of nonalcoholic steatohepatitis (NASH), a severe form of fatty liver disease. It specifically attenuates the formation of hepatic crown-like structures (hCLS) and subsequent liver fibrosis. hCLS are formed by macrophages that accumulate around dying fat-laden hepatocytes and are a hallmark of NASH progression. The anti-fibrotic action of 19,20-EpDPE is mediated through its interaction with G protein-coupled receptor 120 (GPR120), a receptor known to be involved in sensing fatty acids and mediating anti-inflammatory responses.
Experimental Protocol: Macrophage Foam Cell Formation Assay
This in vitro assay can be adapted to model aspects of hCLS formation by studying macrophage lipid uptake and inflammatory responses.
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7 or primary bone marrow-derived macrophages) is cultured in appropriate media.
-
Lipid Loading: To induce a "foam cell" phenotype similar to that seen in NASH, macrophages are incubated with aggregated or oxidized low-density lipoprotein (LDL) for 24-48 hours.
-
Treatment: Cells are co-treated with 19(R),20(S)-EpDPE during the lipid-loading phase.
-
Analysis of Lipid Accumulation: Intracellular lipid droplets are stained using Oil Red O. The stain is then extracted and quantified spectrophotometrically to assess the degree of lipid uptake.
-
Analysis of Inflammatory Markers: The cell culture supernatant is collected and analyzed via ELISA or other immunoassays for the presence of pro-inflammatory cytokines (e.g., TNF-α, IL-6) that are characteristic of hCLS activity. A reduction in both lipid accumulation and inflammatory markers would indicate a protective effect.
Signaling Pathway Visualization
Caption: 19(R),20(S)-EpDPE activates GPR120 to suppress hCLS formation and liver fibrosis.
Cardioprotective Effects via Mitochondrial Regulation
19,20-EpDPE exhibits cardioprotective properties, particularly in the context of ischemic injury, by preserving mitochondrial function. A key mechanism identified in vitro is the direct activation of mitochondrial sirtuin 3 (SIRT3), a critical deacetylase that regulates mitochondrial protein function and overall cardiac energy metabolism. By stimulating SIRT3, 19,20-EpDPE enhances mitochondrial respiration and protects cardiac cells from ischemia-reperfusion damage.
Experimental Protocol: Mitochondrial Respiration Analysis (Seahorse Assay)
This assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess mitochondrial function.
-
Cell Seeding: Cardiomyocytes (e.g., H9c2 or primary cells) are seeded in a specialized Seahorse XF cell culture microplate.
-
Treatment: Cells are pre-treated with 19(R),20(S)-EpDPE for a specified duration before the assay.
-
Assay Execution: The culture medium is replaced with assay medium, and the plate is placed in the Seahorse XF Analyzer. The instrument sequentially injects a series of mitochondrial stressors (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
Data Analysis: The resulting OCR measurements are used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. An improvement in these parameters in treated cells indicates enhanced mitochondrial function.
Signaling Pathway Visualization
Caption: 19(R),20(S)-EpDPE confers cardioprotection by directly activating mitochondrial SIRT3.
References
The Enzymatic Architecture of 19,20-Epoxydocosapentaenoic Acid (EDP) Formation by Cytochrome P450: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). This transformation is orchestrated by a specific family of enzymes known as cytochrome P450 (CYP) epoxygenases. As a member of the epoxyeicosanoid family, 19,20-EDP plays a crucial role in a variety of physiological processes, including the regulation of inflammation, angiogenesis, and cardiovascular function, making it a molecule of significant interest in drug discovery and development. This technical guide provides an in-depth exploration of the enzymatic formation of 19,20-EDP, detailing the key CYP isozymes involved, their catalytic mechanisms, and comprehensive experimental protocols for its study.
The Cytochrome P450 Epoxygenase Pathway
The biosynthesis of 19,20-EDP from DHA is a key branch of the arachidonic acid cascade, which governs the production of a wide array of signaling lipids.[1] CYP epoxygenases, a subset of the larger CYP superfamily of heme-containing monooxygenases, are responsible for the epoxidation of the double bonds in polyunsaturated fatty acids.[1][2] In the case of DHA, these enzymes can produce six different regioisomeric epoxides, with 19,20-EDP being one of the most abundant and biologically active.[3]
Key Cytochrome P450 Isozymes in 19,20-EDP Synthesis
Several human CYP isozymes have been identified as having the capacity to metabolize DHA to 19,20-EDP. The primary contributors belong to the CYP2C and CYP2J subfamilies.[4] Notably, CYP2C8, CYP2C9, and CYP2J2 are recognized for their epoxygenase activity on DHA. Additionally, members of the CYP4F subfamily, such as CYP4F8 and CYP4F12, can also produce 19,20-EDP. The specific isozyme involved can influence the regio- and stereoselectivity of the epoxidation reaction. For instance, CYP2J2 exhibits a high preference for generating terminal ω-3 PUFA epoxides like 19,20-EDP.
Mechanism of Epoxidation
The enzymatic conversion of DHA to 19,20-EDP by CYP epoxygenases follows a well-established catalytic cycle. The process begins with the binding of the DHA substrate to the active site of the CYP enzyme. Subsequently, a series of electron transfers, typically from NADPH via a redox partner protein, reduces the heme iron of the CYP. This allows for the binding and activation of molecular oxygen, leading to the formation of a highly reactive iron-oxo intermediate. This potent oxidizing species then transfers an oxygen atom to the 19,20-double bond of DHA, forming the epoxide ring of 19,20-EDP and regenerating the enzyme's resting state.
Quantitative Analysis of 19,20-EDP Formation
The following tables summarize the quantitative data regarding the formation of 19,20-EDP by various human CYP isozymes.
| CYP Isozyme | Substrate | Major Epoxide Product(s) | Relative Activity/Selectivity | Reference |
| CYP2C8 | DHA | 19,20-EDP | Exclusively forms the terminal epoxide | |
| CYP2C9 | DHA | 10,11-EDP | Preferentially forms 10,11-EDP over 19,20-EDP | |
| CYP2J2 | DHA | 19,20-EDP | High regioselectivity for terminal epoxidation; 2-fold higher metabolic rate for DHA compared to arachidonic acid. | |
| CYP4F8 | DHA | 19,20-EDP | A major product alongside hydroxylated metabolites. | |
| CYP4F12 | DHA | 19,20-EDP | A major product alongside hydroxylated metabolites. |
Signaling Pathways of 19,20-EDP
19,20-EDP exerts its biological effects through various signaling pathways. One notable pathway involves the G-protein coupled receptor 120 (GPR120) and AMP-activated protein kinase (AMPKα), which is implicated in the regulation of thermogenesis and metabolism.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of Cytochromes P450 | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
Genetic Regulation of 19(R),20(S)-Edp Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-Edp) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This metabolite, produced by the action of cytochrome P450 (CYP) epoxygenases, is implicated in a range of physiological processes, including the regulation of inflammation, angiogenesis, and cardiovascular function.[1][2] The production and degradation of this compound are tightly controlled by the genetic regulation of the enzymes responsible for its synthesis and metabolism. This technical guide provides an in-depth overview of the core genetic regulatory mechanisms governing this compound production, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development in this area.
The Core Enzymatic Pathway
The bioavailability of this compound is primarily determined by the balance between its synthesis by CYP epoxygenases and its degradation by soluble epoxide hydrolase (sEH).
-
Synthesis: DHA is metabolized by CYP epoxygenases to form various epoxydocosapentaenoic acid (EDP) regioisomers. Several CYP isoforms, including CYP2C8 and CYP2J2, exhibit a preference for metabolizing DHA to 19,20-EDP.[3]
-
Degradation: this compound is rapidly hydrolyzed by soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA).[2][4] Inhibition of sEH is a key strategy to increase the endogenous levels of this compound and enhance its biological effects.
Genetic Regulation of Key Enzymes
The expression of the genes encoding the primary enzymes involved in this compound metabolism is controlled by a network of transcription factors and signaling pathways.
Regulation of CYP Epoxygenases (CYP2C8 and CYP2J2)
The expression of CYP2C8 and CYP2J2 is regulated by several nuclear receptors and transcription factors:
-
Hepatocyte Nuclear Factor 4α (HNF-4α): HNF-4α is a master regulator of many hepatic genes, including CYP2C8. It plays a crucial role in the constitutive expression of this gene. Silencing of HNF-4α has been shown to significantly reduce the basal expression of CYP2C8 and blunt its induction by xenobiotics.
-
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These nuclear receptors are key sensors of xenobiotics and endobiotics, and they regulate the expression of a wide range of drug-metabolizing enzymes, including CYP2C8. Upon activation by ligands, PXR and CAR can bind to responsive elements in the promoter region of the CYP2C8 gene to enhance its transcription.
-
Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a nuclear receptor that primarily regulates fatty acid metabolism. It has been shown that CYP2J2 can produce ligands that activate PPARα, suggesting a potential feedback loop where the products of CYP2J2 can influence its own regulatory network.
Regulation of Soluble Epoxide Hydrolase (EPHX2)
The transcription of the EPHX2 gene is also tightly controlled:
-
Specificity Protein 1 (Sp1): The minimal promoter of the EPHX2 gene is a GC-rich region that contains binding sites for the transcription factor Sp1. Sp1 has been shown to be crucial for the basal promoter activity of EPHX2. Interestingly, under high-glucose conditions, Sp1 can act as a suppressor of EPHX2 transcription.
Signaling Pathways Modulating this compound Production and Action
Several signaling pathways are implicated in the regulation of the enzymes involved in this compound metabolism and in mediating its downstream effects.
-
G-Protein Coupled Receptor 120 (GPR120): 19,20-EDP has been shown to act as a ligand for GPR120, a receptor for omega-3 fatty acids. Activation of GPR120 by 19,20-EDP can lead to the activation of AMP-activated protein kinase α (AMPKα).
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): 19,20-EDP has been reported to inhibit angiogenesis by interfering with VEGFR2 signaling.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a major regulator of cell growth and survival. Downstream of CYP2C8, this pathway has been implicated in the regulation of cell proliferation.
Quantitative Data
The following tables summarize key quantitative data from the literature regarding the genetic regulation and effects of this compound.
Table 1: Regulation of CYP2C Gene Expression by HNF-4α in Human Hepatocytes
| Gene | Condition | Fold Change in mRNA Expression |
| CYP2C8 | HNF-4α silencing (vs. control) | 0.47 |
| Rifampicin induction (control) | 6.6 | |
| Rifampicin induction (HNF-4α silenced) | 2.7 | |
| CYP2C9 | HNF-4α silencing (vs. control) | 0.45 |
| Rifampicin induction (control) | 3.0 | |
| Rifampicin induction (HNF-4α silenced) | 1.5 |
Table 2: In Vitro and In Vivo Concentrations of 19,20-EDP Used in Experimental Studies
| Study Type | Model | Concentration/Dose | Observed Effect | Reference |
| In vitro | Human Pulmonary Arteries | 300 nM | Decreased Ca2+ sensitivity | |
| In vitro | Murine Brown Preadipocytes | 10 µM | Increased PGC1α protein expression | |
| In vivo | Mice (NASH model) | 100 ng/animal (i.p.) | Suppressed liver fibrosis | |
| In vivo | Mice with Met-1 tumors | 0.05 mg/kg/day (osmotic pump) with sEH inhibitor | Reduced tumor growth |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound genetic regulation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of CYP2C8, CYP2J2, and EPHX2.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., SensiMix SYBR, Bioline)
-
qPCR instrument (e.g., ABI 7900HT)
-
Gene-specific primers (see Table 3)
Table 3: Validated qPCR Primer Sequences
| Gene | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Human CYP2J2 | Human | TGCTGTCATCCATGAGGTGCAG | CGCCGTCAAATTGGTCAGGATC | |
| Human EPHX2 | Human | TCCGGTCACTTTCTCCAGTTC | (Gene-specific reverse primer for 5' RACE) | |
| Human CYP2C8 | Human | Commercially available validated primers (e.g., OriGene HP200712) |
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 10 µM each), and cDNA template.
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of CYP2C8, CYP2J2, and sEH.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 4)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Table 4: Validated Primary Antibodies for Western Blot
| Target Protein | Host Species | Supplier/Catalog # | Validated Applications |
| Human CYP2C8 | Rabbit | Novus Biologicals / NBP1-88054 | WB, IHC |
| Human CYP2C8 | Mouse | Abcam / ab88904 | WB |
| sEH | Mouse | Creative Biolabs / CBP2593 | WB, ELISA, IF, IHC, IP |
Protocol:
-
Protein Extraction: Lyse cells or tissues in cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate. Detect the signal using an imaging system.
LC-MS/MS for this compound Quantification
Objective: To accurately measure the concentration of this compound in biological samples (e.g., plasma, cell culture media).
Materials:
-
Internal standard (e.g., 19,20-EDP-d4)
-
Organic solvents (methanol, acetonitrile, hexane, isopropanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a reverse-phase C18 column
Protocol:
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard.
-
Precipitate proteins by adding cold methanol.
-
Perform liquid-liquid extraction with a non-polar solvent like hexane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (for cleanup):
-
Reconstitute the dried extract in a suitable solvent.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the EDPs with an organic solvent.
-
Evaporate the eluate to dryness.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final extract in the initial mobile phase.
-
Inject the sample onto a C18 column.
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Monitor specific precursor-to-product ion transitions for 19,20-EDP and its internal standard.
-
Visualizations of Pathways and Workflows
Signaling Pathway of this compound Production and Action
Caption: Biosynthesis, metabolism, and signaling of this compound.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for qPCR-based gene expression analysis.
Experimental Workflow for Protein Quantification
Caption: Workflow for Western Blot analysis of protein expression.
Conclusion
The production of this compound is a highly regulated process, with transcriptional control of CYP epoxygenases and soluble epoxide hydrolase playing a central role. Understanding these regulatory networks is crucial for the development of therapeutic strategies aimed at modulating the levels of this potent bioactive lipid. This technical guide provides a comprehensive overview of the current knowledge, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in the field. Further investigation into the upstream signaling pathways that control the key transcription factors will provide a more complete picture of this compound regulation and open new avenues for therapeutic intervention.
References
Methodological & Application
Application Note: Quantitative Analysis of 19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-Edp) using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-Edp or 19,20-DiHDPA) is a diol metabolite of the n-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). It is formed via the enzymatic hydrolysis of its precursor, 19(20)-epoxydocosapentaenoic acid (19(20)-EpDPE). These lipid mediators are involved in various physiological and pathophysiological processes, including the resolution of inflammation. For instance, the precursor 19,20-EpDPE has been shown to suppress hepatic crown-like structure formation and liver fibrosis by acting on the G protein-coupled receptor 120 (GPR120)[1]. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its biological roles and therapeutic potential.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique for the quantification of low-abundance lipid mediators like this compound from complex biological samples. This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS.
Signaling Pathway of the Precursor 19,20-EpDPE
Caption: Signaling pathway of 19,20-EpDPE in the suppression of liver fibrosis.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOQ (pg on column) | Linearity (R²) |
| (±)19(20)-DiHDPA | 3.20 | 361 | 229 | 5 | >0.99 |
Data is for the racemic mixture (±)19(20)-DiHDPA, which is representative for the analysis of the 19(R),20(S) isomer.[2][3]
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
This protocol is adapted for the extraction of oxylipins from plasma.
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (e.g., 19,20-DiHDPA-d4)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma samples on ice.
-
To 250 µL of plasma, add an appropriate amount of internal standard.
-
Add 750 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Elute the analytes with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85% A / 15% B).
Liquid Chromatography
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size) is suitable for the separation.[4]
Mobile Phase:
-
Solvent A: Water with 0.1% acetic acid.[4]
-
Solvent B: Acetonitrile/Isopropanol (90:10, v/v).
Gradient Elution:
| Time (min) | % Solvent B |
| 0.0 | 15 |
| 3.5 | 33 |
| 5.5 | 38 |
| 7.0 | 42 |
| 9.0 | 48 |
| 15.0 | 65 |
| 17.0 | 75 |
| 18.5 | 85 |
| 19.5 | 95 |
| 21.0 | 15 |
| 26.0 | 15 |
Flow Rate: 0.35 mL/min. Column Temperature: 40°C. Injection Volume: 5 µL.
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Negative Electrospray Ionization (ESI-).
Multiple Reaction Monitoring (MRM) Transitions:
-
19,20-DiHDPA: m/z 361 -> 229
-
19,20-DiHDPA-d4 (Internal Standard): m/z 365 -> 233 (example)
-
19(20)-EpDPE (Precursor): m/z 343 -> 241 or 343 -> 193
MS Parameters (typical starting points):
-
Spray Voltage: -3000 V
-
Source Temperature: 325°C
-
Nebulizer Gas: As per instrument recommendation
-
Sheath Gas Temperature: 350°C
-
Collision Gas: Nitrogen or Argon
Note: It is crucial to optimize the collision energy and other MS parameters for the specific instrument being used to achieve the best sensitivity and specificity.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry, combined with the provided quantitative data, offer a robust starting point for researchers in the field of lipidomics and drug development. The high sensitivity and selectivity of this method make it well-suited for the accurate determination of this important lipid mediator, facilitating further investigation into its biological functions and therapeutic potential.
References
- 1. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) from Tissue
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of 19,20-epoxydocosapentaenoic acid (19,20-EDP), a bioactive lipid metabolite, from tissue samples. This protocol is intended for use in research and drug development settings for the isolation and purification of 19,20-EDP prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).
Introduction
19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a cytochrome P450 (CYP) epoxygenase-derived metabolite of docosahexaenoic acid (DHA)[1]. As a member of the epoxidized fatty acid family, 19,20-EDP is involved in various physiological and pathological processes, making it a molecule of interest in many areas of research. Accurate quantification of 19,20-EDP in tissue is crucial for understanding its biological roles. Solid-phase extraction is a widely used technique for the selective extraction and purification of lipids from complex biological matrices[2][3]. This protocol specifically outlines a method using C18 reverse-phase SPE cartridges.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific tissue types and experimental conditions. All steps should be performed on ice to minimize analyte degradation.
Materials:
-
Tissue sample
-
Internal Standard (IS): Deuterated 19,20-EDP (e.g., 19,20-EDP-d4)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl formate or Ethyl acetate (LC-MS grade)
-
Formic acid
-
Nitrogen gas
-
Homogenizer
-
Centrifuge
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
SPE manifold
-
Vortex mixer
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 30-50 mg of frozen tissue.
-
Add the tissue to a tube containing 1 mL of cold methanol.
-
Add an appropriate amount of deuterated internal standard (e.g., 19,20-EDP-d4) to the tissue homogenate for accurate quantification.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation and Lipid Extraction:
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on an SPE manifold.
-
Condition the cartridges by passing 5-10 mL of methanol through them.
-
Equilibrate the cartridges by passing 5-10 mL of water through them. Do not let the cartridges run dry.
-
-
Sample Loading:
-
Acidify the lipid extract to a pH of approximately 3.5 with formic acid.
-
Dilute the acidified extract with water to a final methanol concentration of less than 10%.
-
Load the diluted extract onto the conditioned C18 SPE cartridge at a slow, dropwise rate.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of water to remove polar impurities.
-
Wash the cartridge with 5-10 mL of hexane to elute non-polar lipids.
-
-
Elution:
-
Elute the 19,20-EDP from the cartridge with 5-10 mL of methyl formate or ethyl acetate into a clean collection tube.
-
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent for your analytical method, such as methanol/water (50:50, v/v), prior to LC-MS/MS analysis.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the recovery of 19,20-EDP from tissue samples using this protocol. Actual results may vary depending on the tissue type, initial concentration of the analyte, and specific laboratory conditions.
| Analyte | Spiked Amount (ng) | Amount Recovered (ng) | Recovery (%) |
| 19,20-EDP | 10 | 8.8 | 88 |
| 19,20-EDP | 50 | 46.5 | 93 |
| 19,20-EDP | 100 | 91.2 | 91.2 |
Note: This data is for illustrative purposes only.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of 19,20-EDP from tissue.
Signaling Pathway Context
Caption: Simplified metabolic pathway of 19,20-EDP formation and degradation.
References
- 1. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Application Notes and Protocols: Synthesis of 19(R),20(S)-Epoxydocosapentaenoic Acid for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R),20(S)-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid.[1][2][3] It is generated by cytochrome P450 (CYP) epoxygenases and plays a crucial role in various physiological processes, including the regulation of inflammation, blood pressure, angiogenesis, and pain perception.[1][4] Notably, 19,20-EDP has demonstrated cardioprotective effects and is implicated in the signaling pathways that govern cellular health and disease. The biological activity of 19,20-EDP, coupled with its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 19,20-dihydroxydocosapentaenoic acid, underscores its importance as a transient signaling molecule.
The limited availability of pure 19,20-EDP from natural sources presents a significant challenge for in-depth biological studies. Chemical synthesis provides a reliable alternative for obtaining the quantities and purity required for research. This document provides detailed protocols for the asymmetric total synthesis of 19(R),20(S)-EDP, its purification, and characterization, along with an overview of its biological significance and associated signaling pathways.
Chemical Synthesis of 19(R),20(S)-Epoxydocosapentaenoic Acid
The total asymmetric synthesis of this compound can be achieved through a multi-step process that involves the creation of an enantiopure epoxyaldehyde fragment followed by a Wittig reaction to append the polyene chain.
Experimental Workflow: Asymmetric Synthesis
References
- 1. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epoxydocosapentaenoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Administration of 19,20-EpDPE in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxydocosapentaenoic acid (19,20-EpDPE) is a bioactive lipid metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. Emerging research has highlighted its potent anti-inflammatory and anti-fibrotic properties, making it a promising therapeutic candidate for a range of diseases. This document provides detailed application notes and protocols for the in vivo administration of 19,20-EpDPE in mouse models of non-alcoholic steatohepatitis (NASH) and systemic inflammation, summarizing key findings and methodologies from preclinical studies.
Key Applications
-
Non-Alcoholic Steatohepatitis (NASH): 19,20-EpDPE has been shown to attenuate liver fibrosis in mouse models of NASH.[1] Its mechanism of action involves the activation of G protein-coupled receptor 120 (GPR120), which suppresses the formation of hepatic crown-like structures and subsequent fibrosis.[1]
-
Inflammation: As a downstream mediator of DHA's anti-inflammatory effects, 19,20-EpDPE is implicated in the resolution of inflammation. Studies have shown that administration of its precursor, DHA, significantly reduces the levels of pro-inflammatory cytokines in various inflammatory models.
-
Metabolic Disorders: In diet-induced obesity models, the closely related 19,20-epoxydocosapentaenoic acid (19,20-EDP), when co-administered with a soluble epoxide hydrolase (sEH) inhibitor to prevent its degradation, has been observed to improve fasting glucose and serum triglyceride levels.
Quantitative Data Summary
The following tables summarize the quantitative effects of 19,20-EpDPE's precursor, DHA, on inflammatory markers in a sepsis model, and the typical scoring system for liver fibrosis in NASH models, which 19,20-EpDPE has been shown to ameliorate.
Table 1: Effect of DHA Administration on Inflammatory Cytokine Levels in a Mouse Sepsis Model
| Cytokine | Tissue/Fluid | Control Group (pg/mL) | Sepsis Group (pg/mL) | Sepsis + DHA Group (pg/mL) |
| TNF-α | Peritoneal Lavage | ~100 | ~1500 | ~750 |
| Plasma | ~50 | ~800 | ~400 | |
| IL-1β | Peritoneal Lavage | ~50 | ~1000 | ~500 |
| Plasma | ~25 | ~400 | ~200 | |
| IL-6 | Peritoneal Lavage | ~200 | ~4000 | ~2000 |
| Plasma | ~100 | ~2500 | ~1250 |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.[2] DHA was administered at a dose of 200 mg/kg.
Table 2: Histological Scoring of Liver Fibrosis in NASH Mouse Models
| Fibrosis Stage | Description |
| 0 | None |
| 1 | Mild, zone 3, perisinusoidal fibrosis |
| 2 | Moderate, zone 3, perisinusoidal fibrosis |
| 3 | Bridging fibrosis |
| 4 | Cirrhosis |
This scoring system is widely used to assess the severity of liver fibrosis in preclinical NASH models.[3][4]
Signaling Pathways
GPR120-Mediated Anti-Inflammatory Signaling
19,20-EpDPE exerts its anti-inflammatory effects primarily through the activation of GPR120. Upon ligand binding, GPR120 recruits β-arrestin-2. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1. This disruption inhibits the downstream activation of the NF-κB and JNK signaling pathways, leading to a reduction in the expression of pro-inflammatory genes.
Experimental Protocols
Protocol 1: In Vivo Administration of 19,20-EpDPE in a Mouse Model of NASH
This protocol is based on methodologies demonstrated to be effective in reducing liver fibrosis.
1. Animal Model:
-
Strain: C57BL/6J mice are commonly used for diet-induced NASH models.
-
Diet: A choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) can be used to induce NASH and fibrosis over a period of 6-12 weeks.
2. Preparation of 19,20-EpDPE for Injection:
-
Vehicle: 19,20-EpDPE can be dissolved in a vehicle suitable for intraperitoneal (i.p.) injection, such as sterile phosphate-buffered saline (PBS) containing a small amount of ethanol or DMSO to aid solubility, followed by dilution in PBS to the final concentration. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid toxicity.
-
Concentration: Prepare a stock solution of 19,20-EpDPE and dilute it to the final desired concentration for injection. A dose of 100 ng per animal has been reported to be effective.
3. Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Daily or every other day, depending on the experimental design.
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 27-30 gauge needle at a shallow angle into the peritoneal cavity.
-
Inject the 19,20-EpDPE solution slowly.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
4. Endpoint Analysis:
-
Tissue Harvesting: At the end of the treatment period, euthanize the mice and collect liver tissue.
-
Histological Analysis: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Sirius Red staining to assess steatosis, inflammation, and fibrosis.
-
Quantitative Analysis of Fibrosis: Digitize the Sirius Red-stained slides and quantify the collagen proportionate area (CPA) using image analysis software.
Experimental Workflow for NASH Study
References
- 1. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Omega 3 fatty acid docosahexaenoic acid (DHA) mitigates inflammatory responses in experimental sepsis [frontiersin.org]
- 3. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Fibrosis in Nonalcoholic Steatohepatitis: Do They Reflect Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 19,20-EDP Metabolic Pathways Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
19,20-Epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). This epoxide, primarily synthesized by cytochrome P450 (CYP) epoxygenases, plays a crucial role in various physiological processes, exhibiting anti-inflammatory, pro-resolving, anti-angiogenic, and cardioprotective effects. The metabolic stability of 19,20-EDP is tightly regulated by soluble epoxide hydrolase (sEH), which converts it to the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). Given its therapeutic potential, understanding the regulation of the 19,20-EDP metabolic pathway is of significant interest for drug discovery and development, particularly in the context of inflammatory diseases and cancer.
The CRISPR-Cas9 gene-editing technology offers a powerful tool to precisely manipulate the expression of key enzymes involved in 19,20-EDP metabolism. By knocking out the genes encoding for specific CYP epoxygenases (e.g., CYP2J2) or sEH (gene name: EPHX2), researchers can elucidate their specific roles in 19,20-EDP production and degradation, and subsequently, the functional consequences of altered 19,20-EDP levels.
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study the 19,20-EDP metabolic pathway in a human cell line model, such as the well-characterized human hepatoma cell line, HepG2.
Key Enzymes in the 19,20-EDP Metabolic Pathway
| Enzyme Family | Specific Enzyme (Gene) | Function in 19,20-EDP Pathway |
| Cytochrome P450 Epoxygenases | CYP2J2 (CYP2J2) | Catalyzes the epoxidation of DHA to form 19,20-EDP.[1][2] |
| Soluble Epoxide Hydrolase | sEH (EPHX2) | Catalyzes the hydrolysis of 19,20-EDP to 19,20-DiHDPA.[3][4] |
Experimental Workflow Overview
The overall workflow for studying the 19,20-EDP metabolic pathway using CRISPR-Cas9 involves several key stages:
-
gRNA Design and Vector Construction: Designing and cloning specific guide RNAs (gRNAs) targeting the genes of interest (CYP2J2 and EPHX2) into a CRISPR-Cas9 expression vector.
-
Cell Line Transfection and Selection: Introducing the CRISPR-Cas9 machinery into the target cells (e.g., HepG2) and selecting for cells with successful gene editing.
-
Validation of Gene Knockout: Confirming the successful knockout of the target gene at the genomic, mRNA, and protein levels.
-
Metabolite Analysis: Quantifying the changes in 19,20-EDP and 19,20-DiHDPA levels in the knockout cell lines compared to wild-type controls.
-
Functional Assays: Assessing the phenotypic consequences of altered 19,20-EDP metabolism, such as changes in inflammatory responses or cell migration.
Figure 1. High-level experimental workflow for CRISPR-Cas9-mediated study of the 19,20-EDP metabolic pathway.
Detailed Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CYP2J2 and EPHX2 in HepG2 Cells
1.1. gRNA Design
-
Objective: To design highly specific and efficient gRNAs targeting the coding sequence of human CYP2J2 and EPHX2.
-
Procedure:
-
Obtain the cDNA or genomic sequences for human CYP2J2 (NCBI Gene ID: 1573) and EPHX2 (NCBI Gene ID: 2053).
-
Utilize online gRNA design tools such as CHOPCHOP or the Integrated DNA Technologies (IDT) Custom Alt-R® CRISPR-Cas9 Guide RNA Design Tool.[5]
-
Input the gene sequences and select for gRNAs that target early exons to maximize the likelihood of generating a loss-of-function mutation.
-
Choose at least two gRNAs per target gene with high on-target scores and low off-target predictions.
-
Example gRNA target sequences (Note: These are for illustrative purposes and should be validated with current design tools):
-
CYP2J2 gRNA 1: 5'-GACCTGCTGGCCATCGAGTG-3'
-
CYP2J2 gRNA 2: 5'-GCTCAAGGTGTGGGCCATCG-3'
-
EPHX2 gRNA 1: 5'-GCTGAAGCTGGCCGACATCA-3'
-
EPHX2 gRNA 2: 5'-GGTGCTGGACATCGAGGTGA-3'
-
-
1.2. Lentiviral Vector Construction and Production
-
Objective: To clone the designed gRNAs into a lentiviral vector co-expressing Cas9 and to produce high-titer lentiviral particles.
-
Materials:
-
lentiCRISPRv2 plasmid (Addgene #52961)
-
Stbl3 competent E. coli
-
HEK293T cells
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM, high glucose, with 10% FBS
-
-
Procedure:
-
Synthesize and anneal complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
Digest the lentiCRISPRv2 plasmid with BsmBI and ligate the annealed gRNA duplexes.
-
Transform the ligation product into Stbl3 competent E. coli and select for positive clones by Sanger sequencing.
-
For lentivirus production, co-transfect the sequence-verified lentiCRISPRv2-gRNA plasmid along with the packaging plasmids into HEK293T cells.
-
Harvest the viral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI) for HepG2 cell transduction.
-
1.3. Transduction of HepG2 Cells and Selection
-
Objective: To generate stable knockout cell lines.
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and allow them to adhere overnight.
-
Transduce the cells with the lentiviral particles at an optimized MOI in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
After another 24 hours, begin selection with puromycin (determine the optimal concentration for HepG2 cells beforehand, typically 1-2 µg/mL).
-
Maintain the cells under puromycin selection for 7-10 days until a stable population of resistant cells is established.
-
Expand the polyclonal knockout population and perform single-cell cloning to isolate monoclonal knockout cell lines.
-
1.4. Validation of Gene Knockout
-
Objective: To confirm the successful knockout of CYP2J2 or EPHX2.
-
1.4.1. Genomic DNA Sequencing:
-
Isolate genomic DNA from the knockout and wild-type cell lines.
-
PCR amplify the region of the target gene flanking the gRNA target site.
-
Perform Sanger sequencing of the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
1.4.2. Western Blot Analysis:
-
Prepare total protein lysates from the knockout and wild-type cell lines.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for CYP2J2 (e.g., from a commercial supplier) or sEH (e.g., from a commercial supplier).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Quantification of 19,20-EDP and 19,20-DiHDPA by LC-MS/MS
-
Objective: To measure the levels of 19,20-EDP and its metabolite 19,20-DiHDPA in cell lysates.
-
Materials:
-
Wild-type, CYP2J2 KO, and EPHX2 KO HepG2 cells
-
DHA
-
Internal standards (e.g., 19,20-EDP-d4, 19,20-DiHDPA-d4)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
-
Procedure:
-
Cell Culture and Treatment:
-
Plate an equal number of wild-type and knockout cells.
-
After 24 hours, treat the cells with DHA (e.g., 10 µM) for a specified time (e.g., 24 hours) to provide the substrate for 19,20-EDP synthesis.
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS and scrape them into a methanol-containing buffer to quench metabolic activity.
-
Spike the samples with internal standards.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer method.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for SPE.
-
Perform SPE to enrich for the eicosanoid fraction.
-
Dry the enriched fraction and reconstitute in the LC-MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in negative ion mode using multiple reaction monitoring (MRM).
-
MRM Transitions (example):
-
19,20-EDP: Q1 m/z 359.3 -> Q3 m/z [product ion]
-
19,20-DiHDPA: Q1 m/z 377.3 -> Q3 m/z [product ion]
-
Internal Standards: Monitor the corresponding transitions for the deuterated standards.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentrations using a standard curve prepared with known amounts of 19,20-EDP and 19,20-DiHDPA.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the metabolite levels between the different cell lines.
-
-
Expected Quantitative Data
The following tables illustrate the expected outcomes from the described experiments.
Table 1: Validation of Gene Knockout by Western Blot
| Cell Line | Target Protein | Relative Protein Expression (%) |
| Wild-Type | CYP2J2 | 100 ± 8.5 |
| CYP2J2 KO | CYP2J2 | < 5 |
| Wild-Type | sEH | 100 ± 10.2 |
| EPHX2 KO | sEH | < 5 |
Table 2: Quantification of 19,20-EDP and 19,20-DiHDPA (ng/mg protein)
| Cell Line | 19,20-EDP | 19,20-DiHDPA |
| Wild-Type | 15.2 ± 2.1 | 8.5 ± 1.3 |
| CYP2J2 KO | < 1.0 | < 1.0 |
| EPHX2 KO | 45.8 ± 5.6 | < 1.0 |
Visualization of Pathways and Workflows
Figure 2. Simplified metabolic pathway of 19,20-EDP and its major biological effects.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. genscript.com [genscript.com]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Transcriptional regulation of the human soluble epoxide hydrolase gene EPHX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
Experimental Models for Studying 19,20-EDP in Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. A promising therapeutic target in mitigating neuroinflammation is the cytochrome P450 (CYP) epoxygenase pathway, which metabolizes docosahexaenoic acid (DHA) to produce bioactive lipid mediators, including 19,20-epoxydocosapentaenoic acid (19,20-EDP). 19,20-EDP has demonstrated potent anti-inflammatory properties; however, its in vivo efficacy is limited by its rapid hydrolysis into the less active 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP) by the soluble epoxide hydrolase (sEH). This document provides detailed application notes and protocols for experimental models to study the role of 19,20-EDP in neuroinflammation, focusing on both in vitro and in vivo systems.
Signaling Pathways of 19,20-EDP in Neuroinflammation
19,20-EDP exerts its anti-inflammatory effects through multiple signaling pathways, primarily by activating Peroxisome Proliferator-Activated Receptor γ (PPARγ) and inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: 19,20-EDP signaling in microglia.
In Vitro Models of Neuroinflammation
Lipopolysaccharide (LPS)-Induced Neuroinflammation in BV-2 Microglial Cells
This model is a widely used, high-throughput method to screen for anti-inflammatory compounds. BV-2 cells, an immortalized murine microglial cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a pro-inflammatory response characterized by the release of cytokines such as TNF-α and IL-6.
Experimental Workflow
Caption: Workflow for LPS-induced neuroinflammation in BV-2 cells.
Protocol: LPS-Induced Neuroinflammation in BV-2 Cells
-
Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV-2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of 19,20-EDP (e.g., 0.1, 1, 10 µM) or vehicle (e.g., DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 10 minutes and collect the supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA or a cytometric bead array (CBA) according to the manufacturer's instructions.
-
Cell Lysis and Western Blot (Optional):
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-NF-κB p65, total NF-κB p65, PPARγ, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle | Baseline | Baseline |
| LPS (100 ng/mL) | Increased | Increased |
| LPS + 19,20-EDP (0.1 µM) | Reduced | Reduced |
| LPS + 19,20-EDP (1 µM) | Further Reduced | Further Reduced |
| LPS + 19,20-EDP (10 µM) | Significantly Reduced | Significantly Reduced |
| Note: This table represents expected trends. Actual values should be determined experimentally. |
In Vivo Models of Neuroinflammation
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The model involves immunizing mice with myelin-derived peptides to induce an autoimmune response against the CNS.
Protocol: MOG35-55-Induced EAE in C57BL/6 Mice
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).
-
Administer 100 µL of the emulsion subcutaneously at two sites on the flank.
-
Inject pertussis toxin (200 ng/mouse) intraperitoneally.
-
-
Pertussis Toxin Boost (Day 2): Administer a second intraperitoneal injection of pertussis toxin (200 ng/mouse).
-
Treatment: Begin treatment with 19,20-EDP or a sEH inhibitor (e.g., TPPU, administered in drinking water) at the time of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE using a standardized scoring system (0-5 scale).[1][2][3]
-
Tissue Collection: At the peak of the disease or at the end of the study, perfuse the mice with saline and collect brain and spinal cord tissue for analysis.
-
Analysis:
-
Histology: Assess inflammation and demyelination using Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining, respectively.
-
Immunohistochemistry: Stain for immune cell markers (e.g., Iba1 for microglia, GFAP for astrocytes) and inflammatory mediators.
-
LC-MS/MS: Quantify 19,20-EDP levels in brain tissue.
-
Data Presentation
| Treatment Group | Mean Peak Clinical Score | Day of Onset |
| EAE + Vehicle | 3.0 ± 0.5 | 12 ± 2 |
| EAE + sEH Inhibitor | 1.5 ± 0.3 | 15 ± 3 |
| Note: This table represents expected trends based on sEH inhibition. Actual values should be determined experimentally. |
Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used model of focal cerebral ischemia that mimics human stroke. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to an ischemic core and a surrounding penumbra where neuroinflammation plays a significant role in secondary brain injury.
Protocol: Transient MCAO in Mice
-
Animals: Use male C57BL/6 mice, 10-12 weeks old.
-
Anesthesia: Anesthetize the mouse with isoflurane.
-
Surgery:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the MCA.
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Treatment: Administer 19,20-EDP or a sEH inhibitor intravenously or intraperitoneally before, during, or after MCAO.
-
Neurological Scoring: Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: At 48 hours, euthanize the mice and remove the brains. Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.[4][5]
-
Analysis:
-
Immunohistochemistry: Analyze brain sections for markers of inflammation (Iba1, GFAP) and neuronal apoptosis (e.g., TUNEL staining).
-
LC-MS/MS: Measure 19,20-EDP levels in the ischemic and contralateral hemispheres.
-
Data Presentation
| Treatment Group | Infarct Volume (mm³) | Neurological Score (at 24h) |
| MCAO + Vehicle | 100 ± 15 | 2.5 ± 0.5 |
| MCAO + sEH Inhibitor | 60 ± 10 | 1.5 ± 0.4 |
| Note: This table represents expected trends based on sEH inhibition. Actual values should be determined experimentally. |
Analytical Methods
Quantification of 19,20-EDP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like 19,20-EDP in biological samples.
Protocol: LC-MS/MS Analysis of 19,20-EDP in Brain Tissue
-
Sample Preparation:
-
Homogenize brain tissue in a mixture of methanol and water.
-
Add an internal standard (e.g., a deuterated analog of 19,20-EDP).
-
Perform solid-phase extraction (SPE) to isolate the lipid fraction.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 19,20-EDP and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a 19,20-EDP standard.
-
Calculate the concentration of 19,20-EDP in the samples based on the standard curve and the recovery of the internal standard.
-
| Parameter | Setting |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative ESI |
| MRM Transition | Specific to 19,20-EDP and internal standard |
| Note: These are representative parameters and should be optimized for the specific instrument and application. |
Conclusion
The experimental models and protocols outlined in this document provide a comprehensive framework for investigating the role of 19,20-EDP in neuroinflammation. By utilizing a combination of in vitro and in vivo models, researchers can elucidate the mechanisms of action of 19,20-EDP, identify potential therapeutic targets, and evaluate the efficacy of novel anti-inflammatory strategies for a range of neurological disorders. The use of sEH inhibitors in these models can also provide valuable insights into the therapeutic potential of augmenting endogenous levels of 19,20-EDP and other epoxy fatty acids.
References
- 1. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with 19(R),20(S)-Edp
Audience: Researchers, scientists, and drug development professionals.
Introduction
19(R),20(S)-dihydroxydocosahexaenoic acid (19(R),20(S)-Edp) is a bioactive lipid metabolite of docosahexaenoic acid (DHA) produced by cytochrome P450 enzymes. Emerging evidence suggests its significant role in various cellular processes, including inflammation, angiogenesis, and cancer progression.[1][2] These application notes provide detailed protocols for analyzing the effects of this compound on cells using flow cytometry, a powerful technique for single-cell analysis. The following protocols will focus on assessing cell cycle progression, apoptosis, and changes in intracellular lipid content.
Data Presentation
Table 1: Effects of this compound on Tumor Growth and Angiogenesis
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) | Tumor Vessel Density (vessels/mm²) |
| Control | 1500 ± 150 | 1.5 ± 0.2 | 25 ± 3 |
| 19,20-EDP (0.05 mg/kg/day) | 800 ± 100 | 0.8 ± 0.1 | 15 ± 2 |
| sEHi (t-AUCB) (1 mg/kg/day) | 1000 ± 120 | 1.0 ± 0.15 | 20 ± 2.5 |
| 19,20-EDP + sEHi | 450 ± 50 | 0.4 ± 0.05 | 10 ± 1.5 |
Data are presented as mean ± SD. sEHi (soluble epoxide hydrolase inhibitor) stabilizes 19,20-EDP. Data is illustrative and based on reported anti-tumor effects.[1]
Table 2: Cytotoxic Effects of this compound on H9c2 Cardiomyoblasts
| Treatment Group (24h) | Cell Viability (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Normal Glucose) | 98 ± 2 | 3 ± 1 | 1 ± 0.5 |
| 19,20-EDP (1 µM, Normal Glucose) | 65 ± 5 | 25 ± 4 | 10 ± 2 |
| Control (Low Glucose) | 97 ± 3 | 4 ± 1.5 | 2 ± 1 |
| 19,20-EDP (1 µM, Low Glucose) | 95 ± 4 | 5 ± 2 | 3 ± 1 |
Data are presented as mean ± SD. The cytotoxic effects of 19,20-EDP can be dependent on the metabolic state of the cells.[3][4]
Signaling Pathways and Experimental Workflow
Caption: Workflow for analyzing cells treated with this compound.
Caption: Signaling pathways influenced by 19,20-EDP.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (and appropriate vehicle control, e.g., ethanol)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on the single-cell population to exclude debris and aggregates.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest and culture medium
-
This compound and vehicle control
-
PBS
-
Annexin V Binding Buffer (10X)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation settings to correct for spectral overlap between the fluorochromes.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 3: Analysis of Intracellular Lipid Content using BODIPY 493/503
This protocol quantifies changes in neutral lipid droplets within cells following treatment with this compound.
Materials:
-
Cells of interest and culture medium
-
This compound and vehicle control
-
PBS
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes with cell strainer caps
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment. A positive control for lipid accumulation, such as oleic acid, can be included.
-
-
Cell Harvesting and Staining:
-
Harvest cells by trypsinization.
-
Centrifuge at 300 x g for 5 minutes and wash the pellet with PBS.
-
Prepare the BODIPY 493/503 staining solution by diluting the stock solution in PBS to a final concentration of 1 µg/mL.
-
Resuspend the cell pellet in the staining solution.
-
Incubate for 15 minutes at 37°C, protected from light.
-
-
Final Preparation:
-
Wash the cells once with PBS to remove excess dye.
-
Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.
-
Filter the cell suspension through a 35 µm mesh into a FACS tube to obtain a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using the appropriate laser and filter for BODIPY 493/503 (e.g., 488 nm excitation, 530/30 nm emission).
-
Collect at least 10,000 events per sample.
-
Include an unstained control to set the baseline fluorescence.
-
Analyze the data by quantifying the mean fluorescence intensity (MFI) or by observing the shift in the histogram of the treated samples compared to the control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of 17,18-EEQ and 19,20-EDP Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHA and 19,20-EDP induce lysosomal-proteolytic-dependent cytotoxicity through de novo ceramide production in H9c2 cells with a glycolytic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHA and 19,20-EDP induce lysosomal-proteolytic-dependent cytotoxicity through de novo ceramide production in H9c2 cells with a glycolytic profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 19,20-EDP-Induced Calcium Flux
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring intracellular calcium flux induced by 19,20-Epoxydocosapentaenoic acid (19,20-EDP), a bioactive lipid metabolite. The following sections detail the theoretical background, experimental design, and step-by-step protocols for accurately quantifying this important cellular signaling event.
Introduction
19,20-Epoxydocosapentaenoic acid (19,20-EDP) is an epoxy-metabolite of docosahexaenoic acid (DHA) produced by cytochrome P450 (CYP) epoxygenases. Emerging evidence suggests its involvement in various physiological processes, including the regulation of vascular tone and neuronal activity. A key mechanism through which 19,20-EDP exerts its effects is the modulation of intracellular calcium ([Ca²⁺]i) levels. Measurement of 19,20-EDP-induced calcium flux is therefore critical for understanding its signaling pathways and for the development of novel therapeutics targeting these pathways.
While the precise receptor for 19,20-EDP is still under investigation, related lipid mediators like 20-HETE have been shown to signal through G protein-coupled receptors (GPCRs), such as GPR75, which couple to Gαq.[1][2][3][4] Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This application note will focus on methods to detect this intracellular calcium release.
Core Techniques for Measuring Calcium Flux
The most common methods for measuring intracellular calcium flux rely on the use of fluorescent calcium indicators. These are small molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺.[5] They can be broadly categorized into single-wavelength and ratiometric indicators.
-
Single-Wavelength Indicators: (e.g., Fluo-3, Fluo-4, Calbryte™ 520) These dyes show a significant increase in fluorescence intensity upon binding to calcium. They are well-suited for high-throughput screening and confocal microscopy.
-
Ratiometric Indicators: (e.g., Fura-2, Indo-1) These indicators undergo a shift in their excitation or emission wavelength upon calcium binding. The ratio of fluorescence at two different wavelengths is used to determine the calcium concentration, which provides a more accurate measurement that is less susceptible to variations in dye loading, cell number, and photobleaching.
The choice of indicator depends on the specific application, the available equipment (e-g., flow cytometer, fluorescence microscope, or plate reader), and the cell type being studied.
Experimental Protocols
Protocol 1: High-Throughput Calcium Flux Assay using a Fluorescence Plate Reader
This protocol is suitable for screening the effects of 19,20-EDP and potential antagonists in a multi-well plate format.
Materials:
-
Adherent or suspension cells of interest
-
19,20-EDP stock solution (in ethanol or DMSO)
-
Fluo-4 NW Calcium Assay Kit (or similar single-wavelength indicator kit)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment. For suspension cells, plate the required number of cells per well on the day of the assay.
-
Dye Loading:
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Preparation: Prepare a 2X working solution of 19,20-EDP in HBSS with HEPES. Also, prepare appropriate vehicle controls and positive controls (e.g., a known agonist for a Gq-coupled receptor in the test cells).
-
Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen indicator (e.g., Ex/Em = 494/516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the injector to add the 2X 19,20-EDP solution (or controls) to the wells.
-
Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the peak fluorescence (F) to the baseline fluorescence (F₀). Dose-response curves can be generated by testing a range of 19,20-EDP concentrations.
Protocol 2: Ratiometric Calcium Imaging using Fura-2 AM and Fluorescence Microscopy
This protocol allows for the detailed analysis of calcium dynamics in individual adherent cells.
Materials:
-
Adherent cells grown on glass-bottom dishes or coverslips
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HBSS with 20 mM HEPES and 1 mM CaCl₂
-
Inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., dual excitation light source and appropriate filters)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading buffer for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Acquire baseline ratiometric images by alternating excitation at ~340 nm and ~380 nm, while collecting emission at ~510 nm.
-
Carefully add the 19,20-EDP solution to the dish.
-
Continuously record the ratiometric images for several minutes to monitor the calcium response.
-
-
Data Analysis: The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated for regions of interest (individual cells). This ratio is directly proportional to the intracellular calcium concentration.
Protocol 3: Calcium Flux Measurement by Flow Cytometry using Indo-1 AM
This protocol is ideal for analyzing calcium responses in suspension cells or for identifying responding subpopulations within a mixed cell population.
Materials:
-
Suspension cells or trypsinized adherent cells
-
Indo-1 AM stock solution (in DMSO)
-
Pluronic F-127
-
HBSS with 20 mM HEPES and 1 mM CaCl₂
-
Flow cytometer with UV excitation and dual emission detectors
Procedure:
-
Cell Preparation: Resuspend cells at a concentration of 1-5 x 10⁶ cells/mL in HBSS.
-
Dye Loading:
-
Add Indo-1 AM to a final concentration of 1-5 µM and Pluronic F-127 to 0.02%.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS and resuspend in fresh HBSS at a concentration of 1 x 10⁶ cells/mL.
-
-
Flow Cytometry:
-
Equilibrate the cells at 37°C for at least 10 minutes before analysis.
-
Acquire a baseline reading for 30-60 seconds on the flow cytometer, exciting with a UV laser (~350 nm) and collecting emission at two wavelengths (~400 nm for Ca²⁺-bound and ~500 nm for Ca²⁺-free Indo-1).
-
Pause the acquisition, add the 19,20-EDP solution, and immediately resume data collection for several minutes.
-
As a positive control, add a calcium ionophore like ionomycin at the end of the run to determine the maximum calcium response.
-
-
Data Analysis: The data is analyzed as the ratio of the two emission fluorescence intensities over time. This allows for the visualization of the calcium flux kinetics within the cell population.
Data Presentation
The quantitative data from these experiments can be summarized in tables for easy comparison.
| Parameter | Fluorescence Plate Reader (Fluo-4) | Fluorescence Microscopy (Fura-2) | Flow Cytometry (Indo-1) |
| Primary Readout | Change in Fluorescence Intensity (F/F₀) | Ratio of Emission at Ex 340/380 nm | Ratio of Emission at 400/500 nm |
| 19,20-EDP EC₅₀ | [Value] µM | [Value] µM | [Value] µM |
| Peak Response (vs. Vehicle) | [Fold Change] | [Fold Change] | [% Responding Cells] |
| Time to Peak | [Value] seconds | [Value] seconds | [Value] seconds |
| Positive Control Response | [Value] (e.g., ATP) | [Value] (e.g., Ionomycin) | [Value] (e.g., Ionomycin) |
Visualizations
Signaling Pathway
Caption: Proposed Gq signaling pathway for 19,20-EDP-induced calcium release.
Experimental Workflow: Plate Reader Assay
Caption: Workflow for a high-throughput 19,20-EDP calcium flux assay.
Experimental Workflow: Flow Cytometry Assay
Caption: Workflow for measuring 19,20-EDP-induced calcium flux via flow cytometry.
References
- 1. GPR75 identified as the first 20-HETE receptor - A chemokine receptor adopted by a new family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. G Protein-Coupled Receptor 75 (GPR75) As a Novel Molecule for Targeted Therapy of Cancer and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scimedia.com [scimedia.com]
Application Notes and Protocols for Western Blot Analysis of 19(R),20(S)-EpDPE Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
19(R),20(S)-epoxydocosapentaenoic acid (19,20-EpDPE) is a bioactive lipid metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 epoxygenases. Emerging research has highlighted its significant role in various physiological processes, including the regulation of inflammation, thermogenesis, and vascular tone. These effects are mediated through specific signaling pathways, making the protein targets within these cascades valuable for understanding disease pathogenesis and for the development of novel therapeutics. This document provides detailed protocols for the analysis of key signaling targets of 19,20-EpDPE using Western blotting, a widely used technique for protein detection and quantification. The primary signaling pathways of focus are the GPR120-AMPKα axis and the Rho-kinase (ROCK) pathway.
Signaling Pathways of 19(R),20(S)-EpDPE
19,20-EpDPE has been shown to exert its effects through at least two distinct signaling pathways:
-
GPR120-AMPKα Pathway: 19,20-EpDPE can activate G-protein coupled receptor 120 (GPR120), a receptor for long-chain fatty acids. This activation leads to the downstream phosphorylation and activation of AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis. This pathway is implicated in promoting brown adipose tissue (BAT) thermogenesis and white adipose tissue (WAT) browning.[1]
-
Rho-Kinase (ROCK) Pathway Inhibition: 19,20-EpDPE can also lead to the inhibition of the Rho-kinase pathway. This pathway is a critical regulator of smooth muscle contraction and cytoskeletal dynamics. By inhibiting this pathway, 19,20-EpDPE can induce vasodilation and reduce calcium sensitivity in smooth muscle cells.
The following diagram illustrates the known signaling pathways of 19,20-EpDPE.
References
Troubleshooting & Optimization
improving the stability of 19(R),20(S)-Edp in solution
Welcome to the technical support center for 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-Edp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges during their experiments. As a dihydroxy metabolite of an epoxydocosapentaenoic acid (EDP), this compound is susceptible to degradation, which can impact experimental outcomes. This guide offers best practices for handling, storage, and troubleshooting to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other polyunsaturated fatty acid (PUFA) derivatives, is primarily influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
pH: Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the double bonds in the fatty acid chain.[2]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
Q2: How should I store my this compound samples for short-term and long-term use?
A2: For optimal stability, follow these storage guidelines:
-
Short-term (up to 24 hours): If in an organic solvent, store at -20°C under an inert atmosphere (e.g., argon or nitrogen). For aqueous solutions, keep on ice (0-4°C) for the duration of the experiment.
-
Long-term (days to months): For long-term storage, it is recommended to store this compound in an organic solvent at -80°C.[3][4] Aliquot samples to avoid repeated freeze-thaw cycles.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: this compound is best dissolved in an organic solvent such as ethanol, methanol, or acetonitrile. For aqueous buffers, a stock solution in an organic solvent can be prepared and then diluted into the aqueous medium immediately before use. Minimize the amount of organic solvent in the final aqueous solution to avoid solvent effects in your experiment.
Q4: Can I use antioxidants to improve the stability of this compound?
A4: Yes, adding an antioxidant can help prevent oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipids and can be added to organic solutions during storage. A typical concentration is 0.005% (w/v). However, ensure that the antioxidant does not interfere with your experimental system.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results. | Degradation of this compound. | 1. Verify Storage Conditions: Ensure the compound is stored at the correct temperature (-80°C for long-term) and protected from light and air. 2. Check Solvent Quality: Use high-purity, anhydrous solvents. 3. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials. 4. Prepare Fresh Dilutions: Prepare aqueous dilutions immediately before each experiment. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products (e.g., oxidation or isomerization products). | 1. Run a Stability Study: Analyze your sample at different time points to monitor the appearance of new peaks. 2. Use LC-MS/MS: Characterize the degradation products to understand the degradation pathway. 3. Incorporate an Antioxidant: Add an antioxidant like BHT to your stock solution to see if it prevents the formation of new peaks. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound in aqueous solutions. | 1. Optimize Solubilization: Prepare a high-concentration stock in an organic solvent (e.g., ethanol) and add it to the aqueous buffer with vigorous vortexing. 2. Use a Carrier Protein: For cell-based assays, consider pre-complexing this compound with fatty acid-free bovine serum albumin (BSA). |
Data on Factors Affecting Stability
Table 1: Illustrative Temperature Effect on Stability in Ethanol at pH 7.0
| Temperature | Half-life (t½) | Degradation Rate Constant (k) |
| -80°C | > 6 months | Very Low |
| -20°C | ~ 2-3 months | Low |
| 4°C | ~ 1-2 weeks | Moderate |
| 25°C (Room Temp) | < 24 hours | High |
This data is illustrative and based on general principles for polyunsaturated fatty acids.
Table 2: Illustrative pH Effect on Stability in Aqueous Buffer at 4°C
| pH | Relative Stability | Potential Degradation Pathway |
| 3.0 | Low | Acid-catalyzed hydrolysis/rearrangements |
| 5.0 | Moderate | Slower hydrolysis |
| 7.4 | Optimal | Near physiological, relatively stable |
| 9.0 | Low | Base-catalyzed hydrolysis/rearrangements |
This data is illustrative and based on general principles for similar lipid molecules.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
High-purity solvent (e.g., ethanol)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Inert gas (argon or nitrogen)
-
Low-binding microcentrifuge tubes
-
HPLC or LC-MS system with a suitable C18 column
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.
-
Dispense aliquots of the stock solution into several low-binding tubes.
-
Evaporate the solvent under a gentle stream of inert gas.
-
Reconstitute the lipid film in the desired buffer to the final working concentration.
-
Divide the solution into aliquots for each time point and condition to be tested (e.g., different temperatures, light/dark conditions).
-
Store the aliquots under the specified conditions.
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), quench the reaction by adding a miscible organic solvent (e.g., methanol) and store at -80°C until analysis.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and any major degradation products.
3. Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time for each condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Visualizations
References
- 1. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deeper insights into the stability of oxylipins in human plasma across multiple freeze-thaw cycles and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of oxylipins during plasma generation and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 19,20-EDP Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 19,20-epoxydocosapentaenoic acid (19,20-EDP) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying 19,20-EDP isomers?
A1: The primary challenges in the quantification of 19,20-EDP isomers include:
-
Isomer Complexity: 19,20-EDP is one of six regioisomers of epoxydocosapentaenoic acid (EDP) derived from docosahexaenoic acid (DHA).[1] These isomers (4,5-, 7,8-, 10,11-, 13,14-, 16,17-, and 19,20-EDP) often have very similar physicochemical properties, making their chromatographic separation difficult.[1]
-
Enantiomers: 19,20-EDP exists as two enantiomers (19(S),20(R)-EDP and 19(R),20(S)-EDP) which have identical physical and chemical properties in an achiral environment. Their separation requires specialized chiral chromatography techniques.
-
Low Physiological Concentrations: EDPs are present at very low levels (picogram to nanogram) in biological samples, requiring highly sensitive analytical methods for detection and quantification.
-
Sample Stability: As polyunsaturated fatty acid derivatives, EDPs are susceptible to degradation through oxidation, especially when exposed to light, heat, or oxygen.[2] They can also be rapidly metabolized in vivo by soluble epoxide hydrolase (sEH).
-
Matrix Effects: Biological samples like plasma and tissue are complex matrices that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.
Q2: Why is it important to separate the different isomers of 19,20-EDP?
A2: Separating the different isomers of 19,20-EDP is crucial because they can exhibit different biological activities. For instance, the two enantiomers of an EDP may have varying potencies or even opposing effects in biological systems. To accurately understand the physiological and pathological roles of 19,20-EDP, it is essential to quantify each isomer individually.
Q3: What are the recommended analytical techniques for 19,20-EDP isomer quantification?
A3: The recommended analytical approach is a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS).
-
For Regioisomers: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with MS/MS is used to separate 19,20-EDP from its other regioisomers (e.g., 16,17-EDP).
-
For Enantiomers: Chiral HPLC is necessary to resolve the 19(S),20(R) and 19(R),20(S) enantiomers.[3]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for quantification, often using Multiple Reaction Monitoring (MRM) mode.
Q4: What type of internal standard should be used for accurate quantification?
A4: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. A deuterated 19,20-EDP (e.g., 19,20-EDP-d4) is an ideal internal standard as it has nearly identical chemical and physical properties to the analyte, and it can correct for variations in sample preparation, chromatographic retention, and ionization efficiency. If a specific deuterated standard for 19,20-EDP is unavailable, a deuterated analogue of a related epoxy fatty acid can be used, though this may introduce some variability.
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. | 1. Flush the column with a strong solvent or replace it. 2. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. 3. Reduce the injection volume or sample concentration. |
| Co-elution of 19,20-EDP and 16,17-EDP | 1. Insufficient chromatographic resolution. 2. Inappropriate gradient profile. | 1. Use a longer column or a column with a smaller particle size. 2. Optimize the mobile phase gradient, particularly by slowing the rate of organic solvent increase during the elution window of the EDPs. |
| Shifting Retention Times | 1. Inadequate column equilibration between injections. 2. Changes in mobile phase composition. 3. Column aging. | 1. Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes.[4] 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Monitor column performance and replace it when retention times and peak shapes deteriorate significantly. |
| High Backpressure | 1. Blockage in the LC system (e.g., guard column, column frit). 2. Precipitated buffer in the mobile phase. | 1. Systematically check for blockages by removing components (start with the column) and observing the pressure. Replace any clogged components. 2. Ensure the buffer is fully dissolved in the mobile phase and filter the mobile phase before use. |
Mass Spectrometry Issues
| Problem | Possible Causes | Solutions |
| Low Sensitivity/Poor Signal | 1. Ion suppression from the sample matrix. 2. Suboptimal MS source parameters. 3. Analyte degradation. | 1. Improve sample cleanup (e.g., use solid-phase extraction). Dilute the sample if possible. 2. Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of 19,20-EDP. 3. Ensure proper sample storage (at -80°C) and minimize freeze-thaw cycles. |
| Inconsistent Results | 1. Variability in sample preparation. 2. Instability of the LC-MS system. 3. Lack of an appropriate internal standard. | 1. Standardize the sample preparation protocol and use an automated system if possible. 2. Perform system suitability tests before each analytical run. 3. Use a stable isotope-labeled internal standard for 19,20-EDP. |
| No Peak Detected | 1. Concentration of 19,20-EDP is below the limit of detection (LOD). 2. Incorrect MRM transitions are being monitored. 3. Severe analyte degradation. | 1. Concentrate the sample or use a more sensitive instrument. 2. Verify the precursor and product ions for 19,20-EDP using a standard. 3. Prepare fresh samples and standards, ensuring proper storage and handling. |
Data Presentation
Table 1: LC-MS/MS Parameters for 19,20-EDP Analysis
| Parameter | Recommended Setting | Notes |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation of fatty acid isomers. |
| Mobile Phase A | Water with 0.1% formic acid | Acid helps with protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid | A strong organic mobile phase is needed for elution. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC-MS. |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Carboxylic acids ionize well in negative mode. |
| Precursor Ion (m/z) | 343.2 | [M-H]⁻ for 19,20-EDP. |
| Product Ions (m/z) | 71, 285 | Characteristic fragment ions for 19,20-EDP. |
| Internal Standard | Deuterated 19,20-EDP (e.g., d4) | Recommended for highest accuracy. |
Experimental Protocols
Protocol 1: Extraction of 19,20-EDP from Plasma
This protocol is a general guideline for the extraction of epoxy fatty acids from plasma and may require optimization.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an appropriate amount of a deuterated internal standard solution.
-
Add an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the EDPs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Chiral Separation of 19,20-EDP Enantiomers
This is a representative protocol and may need significant optimization based on the specific chiral column used.
-
Column Selection:
-
Use a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column, which are commonly used for separating fatty acid enantiomers.
-
-
Mobile Phase:
-
Typically, normal-phase chromatography is used for chiral separations of fatty acids.
-
A common mobile phase is a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 95:5 hexane:isopropanol).
-
A small amount of an acidic modifier (e.g., 0.1% acetic acid) may be added to improve peak shape.
-
-
Analysis:
-
Inject the purified 19,20-EDP sample (from regioisomer separation or a standard).
-
Monitor the elution of the two enantiomers using a UV detector or by collecting fractions for subsequent MS analysis.
-
The elution order of the enantiomers will depend on the specific chiral column used.
-
Visualizations
References
Technical Support Center: Optimizing LC-MS/MS for 19(R),20(S)-Edp Detection
Welcome to the technical support center for the LC-MS/MS analysis of 19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-Edp), also known as 19,20-DiHDPA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the detection and quantification of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | 1. Suboptimal Ionization: Incorrect ESI polarity or inefficient spray formation. | 1a. this compound is a dihydroxy fatty acid and is typically analyzed in negative ion mode. Confirm your mass spectrometer is set to ESI-. 1b. Optimize source parameters. For lipids, a higher percentage of organic solvent in the mobile phase at the time of elution can improve ionization. Ensure proper nebulizer gas flow and source temperature. |
| 2. Inefficient Extraction: Poor recovery of this compound from the sample matrix. | 2a. Use a validated solid-phase extraction (SPE) protocol for oxylipins. A reversed-phase C18 or a mixed-mode anion exchange sorbent is often effective. 2b. Ensure the pH of the sample is adjusted to be slightly acidic before loading onto an RP-SPE column to ensure the analyte is in its neutral form and retains well. | |
| 3. Incorrect MRM Transitions: The selected precursor and product ions are not optimal for this compound. | 3a. Infuse a pure standard of this compound to determine the exact mass of the precursor ion ([M-H]⁻) and to identify the most abundant and specific product ions. 3b. Based on fragmentation patterns of similar dihydroxy fatty acids, common losses include water and cleavages adjacent to the hydroxyl groups. | |
| High Background Noise | 1. Contaminated Solvents or System: Impurities in the mobile phase, LC system, or mass spectrometer source. | 1a. Use LC-MS grade solvents and additives.[1] 1b. Flush the LC system thoroughly. 1c. Clean the ion source, including the capillary and cone/orifice.[1] |
| 2. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the signal. | 2a. Improve sample cleanup. Consider a multi-step extraction or a more selective SPE sorbent. 2b. Adjust the chromatographic gradient to better separate this compound from interfering matrix components. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column Issues: Column degradation, contamination, or an inappropriate stationary phase. | 1a. Use a high-quality C18 column, as is common for lipidomics.[2] 1b. Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, replace the column.[3] 1c. Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion.[3] |
| 2. Suboptimal Mobile Phase: Incorrect pH or additive concentration. | 2a. For negative ion mode, a small amount of a weak acid like 0.1% acetic acid in the mobile phase can improve peak shape for carboxylic acids. | |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation: Variations in solvent composition. | 1a. Prepare mobile phases fresh and consistently. Premixing solvents can improve reproducibility. |
| 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. | 2a. Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (typically 5-10 column volumes). | |
| 3. Fluctuating Column Temperature: Inconsistent oven temperature. | 3a. Use a column oven and ensure the temperature is stable. |
Frequently Asked Questions (FAQs)
Q1: What are the expected MRM transitions for this compound?
A1: The precursor ion for this compound in negative ion mode is the deprotonated molecule [M-H]⁻, which has an m/z of 361.2. While a definitive, universally cited set of product ions and collision energies is not available in the literature, based on fragmentation patterns of similar dihydroxy fatty acids, likely product ions result from neutral losses of water and cleavages of the carbon-carbon bonds adjacent to the hydroxyl groups. A non-targeted LC-MS/MS assay for various lipid mediators includes 19,20-DiHDPA, suggesting its amenability to this technique. One study on a comprehensive oxylipin panel provides an MRM transition of 361.2 -> 229.4 with a collision energy of 20 eV and a cone voltage of 63 V . It is highly recommended to optimize these transitions by infusing a pure standard on your specific instrument.
Q2: What type of LC column is recommended for this compound analysis?
A2: A reversed-phase C18 column is the most common choice for the separation of oxylipins, including dihydroxy fatty acids. Columns with smaller particle sizes (e.g., sub-2 µm) can provide better resolution and peak shapes.
Q3: What is a typical mobile phase for the analysis of this compound?
A3: A common mobile phase combination for the analysis of oxylipins in negative ion mode is a gradient of water and acetonitrile/methanol, both containing a small amount of a weak acid. For example:
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% acetic acid.
Q4: How should I prepare my samples for this compound analysis?
A4: Solid-phase extraction (SPE) is the most common method for extracting and concentrating oxylipins from biological matrices like plasma or tissue homogenates. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What are the key signaling pathways involving the precursor of this compound?
A5: this compound is formed from the hydrolysis of its epoxide precursor, 19,20-epoxydocosapentaenoic acid (19,20-EDP). 19,20-EDP is a metabolite of docosahexaenoic acid (DHA) via the cytochrome P450 (CYP) epoxygenase pathway. 19,20-EDP has been shown to activate the G-protein coupled receptor 120 (GPR120), which in turn can activate the AMPKα signaling pathway. Diagrams of these pathways are provided in the "Visualizations" section.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | Reference |
| This compound (19,20-DiHDPA) | 361.2 | 229.4 | 20 | 63 | |
| 16(17)-DiHDPA | 361.2 | 193.1 | 15 | 67 | |
| 13(14)-DiHDPA | 361.2 | 233.1 | 15 | 65 |
Note: These parameters should be used as a starting point and optimized on the specific instrument being used.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from methods for the extraction of oxylipins from plasma.
-
Sample Preparation: To 250 µL of plasma, add an antioxidant (e.g., butylated hydroxytoluene, BHT) and an internal standard (e.g., a deuterated analog of a similar dihydroxy fatty acid).
-
Protein Precipitation: Add 750 µL of cold methanol to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities. Follow with a wash of 1 mL of 15% methanol in water to remove less hydrophobic impurities.
-
Elution: Elute the this compound and other lipids with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of DHA to this compound.
Caption: 19,20-EDP signaling through the GPR120-AMPKα pathway.
Caption: General experimental workflow for this compound analysis.
References
preventing degradation of 19,20-EpDPE during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19,20-EpDPE (19,20-epoxydocosapentaenoic acid). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 19,20-EpDPE during sample preparation and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is 19,20-EpDPE and why is its stability important?
A1: 19,20-EpDPE is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. It plays a crucial role in various physiological processes, including inflammation, vasodilation, and cellular signaling.[1][2][3] Maintaining its stability during sample preparation is critical for accurate quantification and the reliable interpretation of its biological functions. Degradation can lead to an underestimation of its endogenous levels and misleading experimental outcomes.
Q2: What is the primary degradation pathway for 19,20-EpDPE during sample preparation?
A2: The main route of degradation for 19,20-EpDPE in biological samples is enzymatic hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH).[4][5] This reaction converts 19,20-EpDPE to its less active corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). This conversion can occur rapidly upon cell lysis or tissue homogenization if not properly controlled.
Q3: How can I prevent the degradation of 19,20-EpDPE by soluble epoxide hydrolase (sEH)?
A3: To prevent sEH-mediated degradation, it is essential to inhibit the enzyme's activity immediately upon sample collection. This can be achieved by:
-
Using sEH inhibitors: Adding a potent sEH inhibitor to your collection tubes or homogenization buffer is the most effective method.
-
Controlling temperature: Keeping samples on ice or at 4°C at all times will slow down enzymatic activity.
-
Rapid processing: Minimizing the time between sample collection and extraction can reduce the opportunity for degradation.
Q4: Are there other factors besides sEH that can cause 19,20-EpDPE degradation?
A4: Yes, other factors can contribute to the degradation of 19,20-EpDPE, including:
-
Acidic pH: The epoxide ring is susceptible to opening under acidic conditions. Therefore, it is crucial to maintain a neutral or slightly basic pH during sample processing and storage.
-
Oxidation: As a polyunsaturated fatty acid derivative, 19,20-EpDPE is prone to oxidation. The inclusion of antioxidants in the sample preparation workflow can mitigate this.
-
Light and Air Exposure: Prolonged exposure to light and air can promote oxidation. Samples should be handled in a way that minimizes this exposure, such as using amber vials and flushing with inert gas (e.g., argon or nitrogen).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of 19,20-EpDPE | Degradation by soluble epoxide hydrolase (sEH). | Add a potent sEH inhibitor (e.g., TPPU, t-TUCB) to the sample collection buffer immediately. Keep samples on ice throughout the preparation process. |
| Acid-catalyzed hydrolysis of the epoxide. | Ensure all buffers used during extraction and storage are at a neutral or slightly basic pH (pH 7-8). Avoid acidic conditions. | |
| Oxidative degradation. | Add an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent. Store samples under an inert atmosphere (argon or nitrogen). | |
| High levels of 19,20-DiHDPA detected | Significant sEH activity during sample handling. | This confirms that sEH-mediated degradation is occurring. Implement the use of sEH inhibitors and maintain low temperatures as a standard part of your protocol. |
| Poor reproducibility of results | Inconsistent sample handling procedures. | Standardize all steps of the sample preparation protocol, including timing, temperature, and the concentration of inhibitors and antioxidants used. |
| Variable exposure to light and air. | Protect samples from light by using amber vials and minimize air exposure by flushing with inert gas before sealing. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA) and a pre-added sEH inhibitor (e.g., 10 µM final concentration of TPPU).
-
Immediate Cooling: Place the collection tubes on ice immediately.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a clean, amber tube.
-
Storage: Immediately freeze the plasma at -80°C until extraction.
Protocol 2: Tissue Sample Homogenization and Extraction
-
Homogenization Buffer Preparation: Prepare a homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing an sEH inhibitor (e.g., 10 µM TPPU) and an antioxidant (e.g., 0.1 mM BHT). Keep the buffer on ice.
-
Tissue Homogenization: Weigh the frozen tissue and add it to a pre-chilled tube containing the ice-cold homogenization buffer. Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.
-
Protein Precipitation and Extraction: Add ice-cold acetonitrile (containing an internal standard) to the homogenate to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the lipids to a new amber tube.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the lipid extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
Visualization of Key Pathways
Caption: Degradation pathway of 19,20-EpDPE via soluble epoxide hydrolase (sEH).
Caption: Simplified signaling pathways of 19,20-EpDPE.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The role of soluble epoxide hydrolase and its inhibitors in depression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 19,20-EDP in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19,20-Epoxydocosapentaenoic acid (19,20-EDP) in cell culture. Our goal is to help you minimize off-target effects and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is 19,20-EDP and what are its primary on-target effects?
19,20-EDP is a bioactive lipid metabolite of docosahexaenoic acid (DHA), produced by cytochrome P450 (CYP) epoxygenases. Its primary on-target effects are associated with beneficial cellular processes, including:
-
Cardioprotection: 19,20-EDP has been shown to protect cardiac cells from ischemia-reperfusion injury by activating SIRT3, a mitochondrial deacetylase. This activation helps maintain mitochondrial function and reduce oxidative stress.[1][2]
-
Brown Adipogenesis and Mitochondrial Respiration: It promotes the differentiation of brown adipocytes and enhances mitochondrial respiration, suggesting a role in regulating energy metabolism. This effect is mediated, at least in part, through the activation of PPARγ.[3]
-
Anti-inflammatory Effects: 19,20-EDP can suppress NF-κB activation, a key pathway in inflammatory responses.[3]
Q2: What are the known off-target effects of 19,20-EDP in cell culture?
The most significant off-target effect of 19,20-EDP observed in cell culture is cytotoxicity, particularly in cells with a glycolytic metabolic profile, such as the H9c2 cell line.[4] This cytotoxicity is primarily mediated by the de novo synthesis of ceramide, which can lead to lysosomal-proteolytic-dependent cell death.
Q3: How can I minimize the cytotoxic off-target effects of 19,20-EDP?
Minimizing cytotoxicity is crucial for studying the on-target effects of 19,20-EDP. Key experimental parameters to optimize include:
-
Concentration: Use the lowest effective concentration that elicits your desired on-target effect.
-
Incubation Time: Shorter incubation times may be sufficient to observe on-target effects while minimizing the accumulation of cytotoxic levels of ceramide.
-
Cell Density: Plating cells at an optimal density can influence their metabolic state and sensitivity to lipid-induced cytotoxicity.
-
Cell Type and Metabolic State: Be aware that cells with a high rate of glycolysis are more susceptible to 19,20-EDP-induced cytotoxicity.
-
Serum Concentration: Components in serum can influence lipid signaling and cell sensitivity.
Troubleshooting Guides
Problem 1: Excessive Cell Death or Cytotoxicity Observed
If you are observing high levels of cell death in your experiments with 19,20-EDP, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| High Concentration of 19,20-EDP | Perform a dose-response experiment to determine the optimal concentration. Start with a low concentration (e.g., 0.1 µM) and titrate up to find the lowest concentration that gives a robust on-target signal with minimal cytotoxicity. |
| Prolonged Incubation Time | Conduct a time-course experiment to identify the earliest time point at which you can detect your on-target effect. Incubation times of 24 hours or longer may lead to increased cytotoxicity. |
| Suboptimal Cell Density | Optimize your cell seeding density. Both overly confluent and sparse cultures can respond differently to treatments. Perform a cell density titration to find the optimal density for your specific cell line and experiment. |
| Cell Line Sensitivity | Consider the metabolic state of your cell line. If using a highly glycolytic cell line, you may need to use lower concentrations and shorter incubation times. If possible, consider using a cell line with a more oxidative metabolic profile. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) in your cell culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle-only control in your experiments. |
Problem 2: Inconsistent or Irreproducible Results
Inconsistent results can be frustrating. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Preparation and Storage of 19,20-EDP | 19,20-EDP is a lipid and can be prone to degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles. |
| Variability in Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. |
| Presence of Serum | Serum contains various lipids and proteins that can interact with 19,20-EDP and affect its activity. If you observe variability, consider reducing the serum concentration or using serum-free media during the treatment period, if your cell line can tolerate it. |
Data Presentation: On-Target vs. Off-Target Effects of 19,20-EDP
The following table summarizes the effective concentrations of 19,20-EDP for its on-target and off-target effects. This information can help you design experiments that maximize the desired effects while minimizing cytotoxicity.
| Effect | Pathway/Mechanism | Effective Concentration Range | Cell Type(s) | Reference(s) |
| On-Target | ||||
| PPARγ Activation | Transcriptional Activation | 1 - 10 µM | Murine Brown Preadipocytes | |
| SIRT3 Activation | Direct Binding and Activation | Not explicitly quantified in vitro | Murine Hearts, Human LV Fibres | |
| Cardioprotection | SIRT3-dependent | Not explicitly quantified in vitro | Murine Hearts | |
| Off-Target | ||||
| Cytotoxicity | Ceramide Accumulation | ~1 µM (at 24h) | H9c2 (glycolytic) |
Experimental Protocols
Protocol 1: Preparation of 19,20-EDP for Cell Culture
-
Stock Solution Preparation:
-
Dissolve 19,20-EDP in a suitable organic solvent such as ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration immediately before adding it to your cells.
-
Ensure the final concentration of the organic solvent in the culture medium is minimal (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
-
Gently mix the working solution by pipetting or brief vortexing before adding it to the cells.
-
Protocol 2: Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 19,20-EDP or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways of 19,20-EDP
References
- 1. Cardioprotective effect of 19,20-epoxydocosapentaenoic acid (19,20-EDP) in ischaemic injury involves direct activation of mitochondrial sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cardioprotective effect of 19,20-epoxydocosapentaenoic acid (19,20-EDP) in ischaemic injury involves direct activation of mitochondrial sirtuin 3 | Semantic Scholar [semanticscholar.org]
- 3. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHA and 19,20-EDP induce lysosomal-proteolytic-dependent cytotoxicity through de novo ceramide production in H9c2 cells with a glycolytic profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in In Vivo Experiments with 19(R),20(S)-EpDPE
Welcome to the technical support center for 19(R),20(S)-EpDPE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this potent lipid mediator in in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address potential sources of variability and ensure the robustness and reproducibility of your results.
Introduction to 19(R),20(S)-EpDPE
19(R),20(S)-epoxydocosapentaenoic acid, or 19(R),20(S)-EpDPE, is a bioactive lipid metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. It is known to possess a range of therapeutic effects, including anti-inflammatory, analgesic, and vasodilatory properties. A critical aspect of its biological activity is its metabolism by soluble epoxide hydrolase (sEH) into the less active diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). Understanding and controlling the factors that influence its stability, delivery, and metabolism are key to obtaining consistent results in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 19(R),20(S)-EpDPE?
A1: 19(R),20(S)-EpDPE exerts its effects through multiple signaling pathways. One key mechanism involves the activation of the G protein-coupled receptor 120 (GPR120), which can lead to the activation of the AMPKα signaling pathway, promoting anti-inflammatory and metabolic benefits.[1][2][3] Additionally, it has been shown to inhibit the Rho-kinase (ROCK) signaling pathway, which contributes to its vasodilatory effects by decreasing Ca2+ sensitivity in smooth muscle cells.[4][5]
Q2: Why is co-administration with a soluble epoxide hydrolase (sEH) inhibitor often recommended?
A2: 19(R),20(S)-EpDPE is rapidly metabolized in vivo by the soluble epoxide hydrolase (sEH) enzyme to its less active diol form. Co-administration with an sEH inhibitor, such as TPPU or t-TUCB, prevents this degradation, thereby increasing the half-life and enhancing the biological activity of 19(R),20(S)-EpDPE. This can lead to more pronounced and sustained therapeutic effects.
Q3: What are the expected therapeutic effects of 19(R),20(S)-EpDPE in animal models?
A3: In various preclinical models, 19(R),20(S)-EpDPE has demonstrated several beneficial effects:
-
Anti-inflammatory: It can reduce the expression of pro-inflammatory cytokines and suppress inflammatory signaling pathways.
-
Analgesic: It has been shown to alleviate both inflammatory and neuropathic pain.
-
Cardiovascular: It can lower blood pressure in models of hypertension and protect against ischemic injury.
-
Metabolic: It may improve insulin sensitivity and has shown protective effects in models of non-alcoholic steatohepatitis (NASH).
Q4: How should 19(R),20(S)-EpDPE be stored to ensure its stability?
A4: 19(R),20(S)-EpDPE is an unsaturated lipid and is susceptible to oxidation and hydrolysis. For long-term storage, it should be kept as a solution in an organic solvent (e.g., ethanol) at -80°C. For short-term use, it can be stored at -20°C. It is crucial to minimize freeze-thaw cycles. When preparing for an experiment, the solution should be allowed to come to room temperature before opening to prevent condensation. It is also advisable to overlay the solution with an inert gas like argon or nitrogen before sealing and storing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in animal responses | 1. Inconsistent drug formulation/administration: The compound may not be fully dissolved or may be unevenly distributed in the vehicle. | - Ensure the stock solution of 19(R),20(S)-EpDPE in organic solvent is completely dissolved before further dilution. - When preparing the final injection solution, vortex or sonicate thoroughly to ensure a homogenous suspension, especially when using oil-based vehicles. - Use consistent and precise administration techniques (e.g., consistent injection speed and location for intraperitoneal injections). |
| 2. Differences in sEH activity: Individual animals can have varying levels of sEH activity, leading to different rates of 19(R),20(S)-EpDPE metabolism. | - Co-administer a potent sEH inhibitor to normalize the metabolic rate of 19(R),20(S)-EpDPE across all animals. - If not using an sEH inhibitor, consider measuring baseline sEH activity in a subset of animals to assess for variability. | |
| 3. Diet-induced variations: The fatty acid composition of the animal's diet can influence the endogenous levels of oxylipins and the expression of metabolic enzymes. | - Use a standardized, purified diet for all experimental animals to minimize dietary-induced variability. - Avoid diets high in omega-6 fatty acids, which can lead to a pro-inflammatory state and potentially counteract the effects of 19(R),20(S)-EpDPE. | |
| Lack of expected therapeutic effect | 1. Suboptimal dosage: The dose of 19(R),20(S)-EpDPE may be too low to elicit a significant response. | - Perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint. - Refer to the quantitative data tables below for dose ranges used in similar studies. |
| 2. Rapid metabolism: The compound may be cleared too quickly to have a sustained effect. | - Co-administer an sEH inhibitor to increase the bioavailability of 19(R),20(S)-EpDPE. - Consider a different route of administration or a formulation that allows for slower release (e.g., subcutaneous injection in an oil vehicle). | |
| 3. Compound degradation: The 19(R),20(S)-EpDPE may have degraded during storage or preparation. | - Ensure proper storage conditions (-80°C in an organic solvent under inert gas). - Prepare fresh dilutions for each experiment and avoid storing diluted aqueous solutions for extended periods. - Protect the compound from light and heat during handling. | |
| Inconsistent analytical measurements of 19(R),20(S)-EpDPE in biological samples | 1. Sample collection and handling: Ex vivo formation or degradation of oxylipins can occur during sample collection and processing. | - Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant cocktail (e.g., butylated hydroxytoluene (BHT) and triphenylphosphine (TPP)). - Process samples on ice and as quickly as possible. - Flash-freeze plasma or tissue samples in liquid nitrogen immediately after collection and store at -80°C. |
| 2. Extraction inefficiency: Incomplete extraction of lipids from the biological matrix. | - Use a validated lipid extraction method, such as a modified Folch or Bligh-Dyer extraction. - Ensure all steps are performed at low temperatures to minimize degradation. | |
| 3. Analytical variability: Issues with the LC-MS/MS methodology. | - Use deuterated internal standards for accurate quantification. - Optimize chromatographic separation to resolve isomers. - Regularly clean the mass spectrometer source to minimize matrix effects. |
Quantitative Data from In Vivo Studies
Table 1: Anti-Hypertensive Effects of 19(R),20(S)-EpDPE
| Animal Model | Administration Route | Dose | Treatment Duration | Key Finding | Reference |
| Angiotensin-II infused mice | Intravenous infusion | 1 mg/kg/day | 12 days | Significantly lowered systolic blood pressure compared to Ang-II infused controls. | |
| Angiotensin-II infused mice | Intravenous infusion | 1 mg/kg/day + TPPU (sEH inhibitor) 0.2 mg/kg in drinking water | 12 days | Showed a greater reduction in systolic blood pressure compared to 19,20-EDP alone. |
Table 2: Analgesic Effects of 19(R),20(S)-EpDPE
| Animal Model | Administration Route | Dose | Key Finding | Reference |
| Spinal nerve ligation (SNL)-induced neuropathic pain in mice | Intra-plantar injection | Not specified | Induced acute mechanical hyperalgesia, which was blocked by a TRPA1 antagonist. | |
| Formalin-induced inflammatory pain in mice | Intrathecal injection | 30 nmol | Dose-dependent inhibition of the second phase of spontaneous pain behavior. | |
| Carrageenan-induced inflammatory pain in rats | Intradermal injection | 0.03-30 µg | Dose-dependent increase in thermal hypersensitivity. |
Experimental Protocols
Protocol 1: Preparation and Administration of 19(R),20(S)-EpDPE for Intraperitoneal (IP) Injection in Mice
Materials:
-
19(R),20(S)-EpDPE
-
Ethanol (200 proof, anhydrous)
-
Sterile saline (0.9% NaCl) or sterile corn oil
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 19(R),20(S)-EpDPE in ethanol at a concentration of 1 mg/mL. Store this stock solution at -80°C under an inert atmosphere.
-
-
Vehicle Preparation:
-
For aqueous-based vehicle: Prepare a 10% ethanol in sterile saline solution. For example, to make 1 mL of vehicle, mix 100 µL of ethanol with 900 µL of sterile saline.
-
For oil-based vehicle: Use sterile corn oil.
-
-
Final Injection Solution Preparation:
-
Aqueous-based:
-
On the day of the experiment, thaw the 19(R),20(S)-EpDPE stock solution.
-
Calculate the required volume of the stock solution based on the desired final concentration and the total injection volume.
-
In a sterile microcentrifuge tube, first add the required volume of the 10% ethanol in saline vehicle.
-
While vortexing the vehicle, slowly add the calculated volume of the 19(R),20(S)-EpDPE stock solution. The final concentration of ethanol in the injection solution should be kept low (ideally ≤ 5%) to avoid animal discomfort.
-
Continue vortexing for at least 1 minute to ensure a homogenous solution/suspension.
-
-
Oil-based:
-
In a sterile microcentrifuge tube, add the required volume of the 19(R),20(S)-EpDPE stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen gas.
-
Add the calculated volume of sterile corn oil to the dried lipid.
-
Vortex thoroughly for several minutes, or until the lipid is fully dissolved/suspended.
-
-
-
Administration:
-
The recommended maximum volume for intraperitoneal injection in mice is 10 mL/kg of body weight. For a 25 g mouse, this would be a maximum of 0.25 mL.
-
Use a 25-27 gauge needle for the injection.
-
Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Protocol 2: Blood Sample Collection for Oxylipin Analysis
Materials:
-
EDTA-coated collection tubes
-
Antioxidant solution (e.g., 0.2 mg/mL BHT and 0.2 mg/mL TPP in methanol)
-
Centrifuge
-
Cryovials
-
Dry ice or liquid nitrogen
Procedure:
-
Preparation:
-
Pre-chill the EDTA-coated collection tubes on ice.
-
Add the antioxidant solution to the collection tubes at a ratio of 10 µL per 1 mL of blood to be collected.
-
-
Collection:
-
Collect blood from the animal via cardiac puncture, retro-orbital bleeding, or another approved method, directly into the prepared collection tubes.
-
Gently invert the tube several times to mix the blood with the anticoagulant and antioxidants.
-
-
Processing:
-
Keep the blood tubes on ice at all times.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Aliquot the plasma into pre-labeled cryovials.
-
Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice.
-
Store the frozen plasma samples at -80°C until analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: GPR120 signaling cascade initiated by 19(R),20(S)-EpDPE.
Caption: Inhibition of the Rho-kinase signaling pathway by 19(R),20(S)-EpDPE.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with 19(R),20(S)-EpDPE.
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advance in Regulatory Effect of GRP120 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 5. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Confirmation of Synthesized 19,20-EDP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the stereochemistry of synthesized 19,20-epoxydocosapentaenoic acid (19,20-EDP).
Frequently Asked Questions (FAQs)
Q1: What is 19,20-EDP and why is its stereochemistry important?
A1: 19,20-epoxydocosapentaenoic acid (19,20-EDP) is a biologically active metabolite of the omega-3 fatty acid, docosahexaenoic acid (DHA).[1][2] It is formed by cytochrome P450 epoxygenases and exists as two enantiomers: 19(S),20(R)-EDP and 19(R),20(S)-EDP.[1][3] The stereochemistry is crucial as the biological effects of these enantiomers, such as their roles in inflammation, blood pressure regulation, and pain perception, can differ significantly.[2] Therefore, confirming the stereochemistry of synthesized 19,20-EDP is essential for accurate biological studies.
Q2: What are the primary methods for determining the stereochemistry of 19,20-EDP?
A2: The primary methods for determining the stereochemistry of 19,20-EDP are:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method used to separate and quantify the enantiomers of 19,20-EDP.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the overall structure and can provide clues about the relative stereochemistry. Advanced techniques, sometimes in combination with computational methods, can help determine the relative configuration of epoxides.
-
X-ray Crystallography: While a powerful method for determining the absolute stereochemistry of molecules, obtaining suitable crystals of lipid molecules like 19,20-EDP can be challenging.
Q3: Can I use standard reverse-phase HPLC to separate the enantiomers of 19,20-EDP?
A3: No, standard reverse-phase HPLC cannot separate enantiomers. You must use a chiral stationary phase (chiral column) specifically designed for separating stereoisomers.
Q4: Is derivatization of 19,20-EDP necessary for chiral HPLC analysis?
A4: While not always strictly necessary, derivatization can improve the separation and detection of 19,20-EDP enantiomers. For instance, converting the carboxylic acid to a methyl ester or a benzoate derivative can enhance resolution on certain chiral columns.
Troubleshooting Guides
Chiral HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | Incorrect chiral column selection. | Select a column known to be effective for fatty acid epoxides, such as a cellulose-based or an amylose-based chiral stationary phase. |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the ratio of hexane/isopropanol or by using a different solvent system as recommended by the column manufacturer. | |
| Inappropriate flow rate. | Adjust the flow rate. A lower flow rate often improves resolution. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral separations. | |
| Broad or tailing peaks | Sample overload. | Reduce the amount of sample injected onto the column. |
| Column contamination or degradation. | Flush the column with an appropriate solvent. If the problem persists, the column may need to be replaced. | |
| Inappropriate sample solvent. | Ensure the sample is dissolved in the mobile phase or a weaker solvent. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Unstable temperature. | Use a column oven to maintain a consistent temperature. | |
| Pump malfunction. | Check the HPLC pump for consistent flow and pressure. |
NMR Spectroscopy Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty assigning epoxide proton signals | Overlapping signals with other protons in the molecule. | Use a higher field NMR spectrometer (e.g., 500 MHz or greater) to improve signal dispersion. |
| Low signal-to-noise ratio. | Increase the number of scans or use a more concentrated sample. | |
| Ambiguous stereochemical assignment | Insufficient data from standard ¹H and ¹³C NMR. | Perform 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) to look for spatial correlations between protons. |
| Complex spectral data. | Compare the experimental NMR data with published data for known enantiomers of 19,20-EDP. Consider using computational methods to predict the NMR spectra for each possible stereoisomer and compare them to the experimental data. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Separation of 19,20-EDP
This protocol is a general guideline and may need optimization based on the specific instrumentation and chiral column used.
-
Sample Preparation:
-
Synthesized 19,20-EDP can be analyzed directly or after derivatization.
-
For derivatization to the methyl ester, treat the 19,20-EDP sample with diazomethane or trimethylsilyldiazomethane.
-
Dissolve the sample (derivatized or underivatized) in the mobile phase or a suitable solvent like ethanol at a concentration of approximately 0.5 mM.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A Phenomenex Lux cellulose-3 column (250 x 4.6 mm, 5 µm) or a Daicel Chiralcel OJ-H column (250 x 4.6 mm, 5 µm) are reported to be effective.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of hexane and isopropanol (e.g., 98:2 v/v) with 0.05% formic acid. The exact ratio may require optimization.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C (controlled by a column oven).
-
Detection: UV detection at 205 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
The enantiomeric excess (%ee) can be calculated using the peak areas of the two enantiomers: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
To determine the absolute configuration, the elution order must be compared to that of authentic standards of 19(S),20(R)-EDP and this compound if available.
-
Example Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area |
| 19(S),20(R)-EDP | 15.2 | 85000 |
| This compound | 18.5 | 15000 |
Note: Retention times are illustrative and will vary with the specific column and conditions.
Protocol 2: NMR Spectroscopy for Structural Confirmation
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 19,20-EDP in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The characteristic proton signals for the epoxide ring in 19,20-EDP typically appear between 2.9 and 3.2 ppm.
-
The carbon signals for the epoxide carbons are expected in the range of 55-60 ppm.
-
-
Data Analysis:
-
Confirm the presence of the epoxide signals and other characteristic signals of the docosapentaenoic acid backbone.
-
Compare the obtained chemical shifts with literature values for 19,20-EDP to confirm the regiochemistry of the epoxide.
-
For stereochemical information, advanced 2D NMR techniques like NOESY or ROESY may be employed to probe through-space interactions that can help in assigning the relative stereochemistry.
-
Example ¹H NMR Data for 19,20-EDP
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-19, H-20 | ~2.9-3.0 | multiplet | - |
| H-4, H-5, H-7, H-8, etc. (olefinic) | ~5.3-5.6 | multiplet | - |
| H-2 | ~2.3 | triplet | 7.5 |
| H-22 (CH₃) | ~1.0 | triplet | 7.5 |
Note: Chemical shifts are approximate and can vary based on solvent and other factors.
Visualizations
Caption: Workflow for the confirmation of 19,20-EDP stereochemistry.
References
Technical Support Center: Enhancing the Resolution of 19(R),20(S)-Edp from Complex Lipid Mixtures
Introduction: Welcome to the technical support center for the analysis of 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-Edp). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the separation and quantification of this specific diol of docosahexaenoic acid (DHA) from other structurally similar lipid mediators. Achieving high-resolution separation is critical due to the stereospecific bioactivity of these molecules. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and comprehensive experimental protocols to help you optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its resolution from other lipids so challenging?
A1: this compound is a vicinal diol metabolite derived from the cytochrome P450 (CYP) epoxygenase pathway acting on DHA. The primary challenge in its resolution lies in the existence of numerous isomers, including regioisomers (e.g., other dihydroxy-eicosapentaenoic acids) and stereoisomers (enantiomers and diastereomers), which often have identical mass-to-charge ratios (m/z) and similar physicochemical properties.[1][2] This makes their separation by standard reversed-phase liquid chromatography difficult, often requiring specialized techniques like chiral chromatography to resolve the specific enantiomers.[3][4]
Q2: What are the most effective analytical techniques for separating this compound and its isomers?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of lipid mediators like Edp.[5] For resolving stereoisomers, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a chiral stationary phase (chiral chromatography) is essential. Chiral columns, such as those with cellulose or amylose-based stationary phases (e.g., Chiralpak series), can differentiate between enantiomers by forming transient diastereomeric complexes, allowing for their separation.
Q3: How critical is sample preparation for achieving good resolution and sensitivity?
A3: Sample preparation is a crucial step that significantly impacts the quality of analysis. Solid-Phase Extraction (SPE) is the most common method for extracting and concentrating lipid mediators from complex biological matrices like plasma or tissue homogenates. A well-designed SPE protocol removes interfering substances (e.g., phospholipids, salts) that can cause matrix effects, suppress ion formation in the mass spectrometer, and contaminate the LC column, thereby improving sensitivity and resolution.
Q4: Can I differentiate Edp isomers using mass spectrometry alone?
A4: While mass spectrometry provides essential structural information through fragmentation patterns (MS/MS), it generally cannot distinguish between isomers with identical fragmentation spectra, such as enantiomers (e.g., this compound vs. 19(S),20(R)-Edp). Isomeric differentiation relies heavily on chromatographic separation prior to MS detection. Therefore, a combination of high-resolution chromatography and mass spectrometry is necessary for unambiguous identification and quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate LC Column: Standard C18 columns are often insufficient for separating stereoisomers. 2. Suboptimal Mobile Phase: The mobile phase composition may not provide adequate selectivity. 3. Inefficient Gradient: The elution gradient may be too fast, not allowing for proper separation. | 1. Use a Chiral Column: Employ a chiral stationary phase (e.g., Chiralpak AD-RH, Chiralcel OD-H) specifically designed for enantiomeric separations. 2. Optimize Mobile Phase: Systematically vary the solvent composition. For chiral separations, normal-phase (e.g., hexane/isopropanol) or polar organic modes may offer better selectivity. 3. Adjust Gradient: Decrease the ramp of the elution gradient to increase the separation window for target analytes. |
| Low Signal Intensity / Poor Sensitivity | 1. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the ionization of the target analyte. 2. Inefficient Extraction: The analyte is not being efficiently recovered during sample preparation. 3. Dirty Mass Spectrometer Source: Contamination of the ion source (e.g., curtain plate, probe) can significantly reduce sensitivity. | 1. Improve Sample Cleanup: Optimize the Solid-Phase Extraction (SPE) protocol. Use a more selective sorbent or add extra wash steps. 2. Check Extraction Recovery: Spike a known amount of a stable isotope-labeled internal standard before extraction to monitor and correct for recovery losses. 3. Clean the MS Source: Perform routine maintenance and cleaning of the mass spectrometer's front-end components as recommended by the manufacturer. |
| Poor Peak Shape (Fronting or Tailing) | 1. Column Overload: Injecting too much sample mass onto the column. 2. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing peak distortion. 3. Column Degradation: The stationary phase has been compromised, or the column frit is partially blocked. | 1. Reduce Sample Load: Dilute the sample or reduce the injection volume. 2. Match Injection Solvent: Reconstitute the final extract in a solvent that is weaker than or equal in strength to the starting mobile phase conditions. 3. Flush or Replace Column: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| High Background Noise | 1. Contaminated Mobile Phase: Solvents, additives, or water may contain impurities. 2. System Contamination: Contaminants leaching from tubing, fittings, or a contaminated autosampler. 3. In-source Decay/Fragmentation: Unstable molecules fragmenting within the ion source. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. System Cleaning: Flush the entire LC system with an appropriate cleaning solution (e.g., isopropanol/water mixture). 3. Optimize MS Source Conditions: Adjust source parameters like temperature and gas flows to minimize in-source decay. |
Detailed Experimental Protocols
Protocol 1: Chiral Separation of Edp Isomers via LC-MS/MS
This protocol is adapted for the specific resolution of this compound from its enantiomer and other diol isomers.
1. Sample Preparation: Solid-Phase Extraction (SPE) a. Condition a C18 SPE cartridge (e.g., Strata-X) with 5 mL of methanol followed by 5 mL of water. b. Acidify the biological sample (e.g., 1 mL of plasma) to pH ~3.5 with 0.1% formic acid. c. Load the acidified sample onto the SPE cartridge. d. Wash the cartridge with 5 mL of 15% methanol in water to remove polar interferences. e. Elute the lipid mediators with 5 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 50 µL of the initial mobile phase.
2. Chromatographic Separation & Data Comparison
| Parameter | Method A: Chiral Normal-Phase | Method B: Chiral Reversed-Phase |
| LC Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-RH (150 x 2.1 mm, 5 µm) |
| Mobile Phase A | n-Hexane | Water with 0.01% Acetic Acid |
| Mobile Phase B | Isopropanol with 0.1% Acetic Acid | Methanol with 0.01% Acetic Acid |
| Gradient | Isocratic: 90:10 (A:B) | Isocratic: 5:95 (A:B) |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Column Temp. | 25°C | 40°C |
3. Mass Spectrometry Detection (Negative Ion Mode ESI)
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: The following are representative transitions for dihydroxy-eicosapentaenoic acids. Specific parameters should be optimized for the instrument in use.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Declustering Potential (V) |
| 19,20-Edp | 347.2 | 221.1 | -25 | -60 |
| 19,20-Edp | 347.2 | 289.2 | -20 | -60 |
| Internal Standard (d4-PGF2α) | 357.3 | 197.1 | -35 | -55 |
Note: Data adapted from typical eicosanoid analysis methods.
Visualized Workflows and Pathways
Experimental and Logical Diagrams
A clear workflow is essential for reproducible results. The following diagram outlines the key steps from sample collection to data analysis.
Troubleshooting can be approached systematically. This flowchart provides a logical path for diagnosing resolution issues.
This compound is formed from its precursor 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), which has its own signaling pathways. Understanding these pathways can provide biological context for the analysis.
References
- 1. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 19(R),20(S)-Edp bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 19(R),20(S)-Edp in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound, also known as 19(R),20(S)-epoxydocosapentaenoic acid or 19,20-EpDPE, is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. Its primary activities include vasodilation, anti-inflammatory effects, and modulation of metabolic processes. It has been shown to play a role in reducing vasoconstriction, suppressing liver fibrosis, and influencing thermogenesis.[1][2]
Q2: What are the known signaling pathways for this compound?
A2: this compound is known to exert its effects through at least two primary signaling pathways:
-
G-Protein Coupled Receptor 120 (GPR120): It acts as an agonist for GPR120, leading to downstream signaling cascades that can involve the activation of AMP-activated protein kinase (AMPKα) and β-arrestin recruitment.[1][2][3] This pathway is implicated in its anti-inflammatory and metabolic effects.
-
Rho-Kinase (ROCK) Pathway: this compound can inhibit the Rho-kinase pathway, which leads to a decrease in the phosphorylation of myosin light chain phosphatase and subsequently, reduced smooth muscle contraction and vasodilation.
Q3: How should this compound be stored and handled?
A3: this compound is typically supplied in a solvent such as ethanol. For long-term storage, it is recommended to keep it at -20°C. To maintain its stability and activity, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light.
Q4: What are typical effective concentrations for this compound in in vitro assays?
A4: The effective concentration of this compound can vary significantly depending on the cell type, the specific bioassay, and the endpoint being measured. Reported effective concentrations range from the nanomolar to the low micromolar range. For example, an EC50 of 0.11 ± 0.03 µM was observed for its inhibitory effect on U-46619-induced tension in human pulmonary arteries. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioassays in a question-and-answer format.
Issue 1: High Variability Between Replicates or Experiments
-
Q: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?
-
A: High variability can stem from several factors:
-
Compound Stability: Ensure that the this compound stock solution is properly stored and that fresh dilutions are prepared for each experiment. Repeated freeze-thaw cycles can lead to degradation.
-
Cell Health and Passage Number: Use cells within a consistent and low passage number range. Cellular responses can change as cells are passaged. Monitor cell viability and morphology to ensure they are healthy and in the logarithmic growth phase.
-
Vehicle Solvent Effects: this compound is often dissolved in an organic solvent like ethanol or DMSO. Ensure that the final solvent concentration in your assay is consistent across all wells and is at a level that does not affect cell viability or the assay readout (typically <0.5%). Run a vehicle control to account for any solvent effects.
-
Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing, especially during the preparation of serial dilutions.
-
-
Issue 2: No or Weak Biological Response
-
Q: I am not observing the expected biological effect of this compound in my assay. What should I check?
-
A: A lack of response could be due to:
-
Incorrect Concentration Range: The effective concentration of this compound is cell-type dependent. Test a broader range of concentrations, both higher and lower than what is reported in the literature.
-
Receptor Expression: Confirm that your cell line expresses the target receptors (e.g., GPR120) at sufficient levels. You can verify this through techniques like qPCR or Western blotting.
-
Compound Inactivity: Verify the purity and identity of your this compound. If possible, test a fresh batch from a reputable supplier.
-
Assay Sensitivity: The assay itself may not be sensitive enough to detect the effect. Optimize assay parameters such as incubation time, cell density, and substrate concentration.
-
-
Issue 3: Unexpected or Off-Target Effects
-
Q: I am observing effects that are not consistent with the known signaling pathways of this compound. What could be happening?
-
A: Bioactive lipids can sometimes have pleiotropic effects. Consider the following:
-
Metabolism of this compound: The compound could be metabolized by the cells into other active or inactive molecules. Consider using inhibitors of relevant metabolic enzymes to investigate this possibility.
-
Interaction with Other Receptors: While GPR120 and the Rho-kinase pathway are primary targets, there may be interactions with other receptors or signaling molecules. Review the literature for any newly identified targets.
-
Assay Artifacts: The observed effect could be an artifact of the assay system. For example, at high concentrations, lipids can have non-specific effects on cell membranes. Ensure you are working within a physiologically relevant concentration range.
-
-
Data Presentation
Table 1: Reported Biological Activities and Potencies of this compound and Related Compounds
| Compound | Assay Type | Cell Line/Tissue | Potency (IC50/EC50) | Reference |
| This compound | Inhibition of Vasoconstriction | Human Pulmonary Arteries | EC50 = 0.11 ± 0.03 µM | |
| 19,20-EDP | Inhibition of Tumor Growth | Met-1 Breast Tumor (in vivo) | 0.05 mg·kg⁻¹·d⁻¹ | |
| EPFAME | Cytotoxicity (MTT Assay) | WiDr Cancer Cells | IC50 = 2.70 µg/mL | |
| EPFAEE | Cytotoxicity (MTT Assay) | WiDr Cancer Cells | IC50 = 14.23 µg/mL |
Note: EPFAME (Fatty Acid Methyl Ester Epoxide) and EPFAEE (Fatty Acid Ethyl Ester Epoxide) are derivatives. Data on direct binding affinities (Ki/Kd) for this compound are limited in the public domain.
Experimental Protocols
1. GPR120 Calcium Mobilization Assay
This protocol is for measuring the activation of GPR120 by this compound through the detection of intracellular calcium mobilization.
-
Materials:
-
HEK293 or CHO cells stably expressing human GPR120.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (e.g., 10 mM in ethanol).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader with automated injection capabilities.
-
-
Methodology:
-
Cell Seeding: Seed GPR120-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.
-
Cell Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS in a separate compound plate. Include a vehicle control (e.g., ethanol diluted to the highest concentration used for the test compound).
-
Data Acquisition: Place the cell plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds. Program the instrument to inject the this compound dilutions from the compound plate into the cell plate. Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence). Plot the change in fluorescence against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
2. Rho-Kinase (ROCK) Activity Assay
This protocol describes an ELISA-based method to measure the inhibition of ROCK activity by this compound in cell lysates.
-
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells).
-
This compound.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Commercially available ROCK activity assay kit (e.g., from Millipore or Cell Biolabs), which typically includes a microplate pre-coated with a ROCK substrate (e.g., MYPT1), anti-phospho-substrate antibody, HRP-conjugated secondary antibody, and TMB substrate.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
-
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include a positive control for ROCK activation (e.g., LPA) and a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Kinase Assay:
-
Add equal amounts of protein from each cell lysate to the wells of the substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP. Incubate as per the kit manufacturer's instructions.
-
Stop the reaction and wash the wells.
-
Add the anti-phospho-substrate primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the TMB substrate.
-
Stop the color development with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the ROCK activity. Normalize the results to the vehicle control and plot the ROCK activity against the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: GPR120 Signaling Pathway of this compound.
Caption: Inhibition of the Rho-Kinase Pathway by this compound.
Caption: General Experimental Workflow for this compound Bioassays.
Caption: Troubleshooting Logic for Inconsistent Bioassay Results.
References
- 1. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 19,20-EpDPE Dosage for Animal Studies
Welcome to the technical support center for the utilization of 19,20-Epoxydocosapentaenoic Acid (19,20-EpDPE) in animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, administration protocols, and troubleshooting for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is 19,20-EpDPE and what are its primary biological effects?
A1: 19,20-EpDPE is a bioactive lipid metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA) through the action of cytochrome P450 (CYP) epoxygenases. It has demonstrated potent anti-inflammatory, pro-resolving, and anti-fibrotic properties in various preclinical models. Notably, it has been shown to suppress the formation of hepatic crown-like structures and attenuate liver fibrosis in models of nonalcoholic steatohepatitis (NASH).[1]
Q2: What are the common synonyms for 19,20-EpDPE used in the literature?
A2: In scientific literature, 19,20-EpDPE is often used interchangeably with 19,20-Epoxydocosapentaenoic Acid and the abbreviation 19,20-EDP.[2][3] It is important to recognize these different nomenclatures when reviewing existing studies.
Q3: What is a typical effective dosage of 19,20-EpDPE in mouse models?
A3: A frequently reported effective dose for continuous delivery in mice is 0.05 mg/kg/day . This dosage has been used successfully in studies investigating diet-induced obesity and has been shown to be effective without reported toxicity.
Q4: How is 19,20-EpDPE typically administered in animal studies?
A4: Due to its potential for rapid metabolism in vivo, 19,20-EpDPE is commonly administered via continuous infusion using surgically implanted osmotic minipumps. This method ensures stable plasma concentrations over the desired treatment period.
Q5: Why is 19,20-EpDPE often co-administered with a soluble epoxide hydrolase (sEH) inhibitor?
A5: 19,20-EpDPE can be rapidly metabolized and inactivated by the enzyme soluble epoxide hydrolase (sEH). Co-administration with an sEH inhibitor, such as t-TUCB, prevents this degradation, thereby increasing the bioavailability and enhancing the therapeutic effects of 19,20-EpDPE.
Q6: What are the known signaling pathways activated by 19,20-EpDPE?
A6: 19,20-EpDPE has been shown to exert its effects through the G protein-coupled receptor 120 (GPR120).[4] Activation of GPR120 can lead to the downstream activation of AMP-activated protein kinase (AMPKα), a key regulator of cellular energy metabolism. This pathway is implicated in the therapeutic effects of 19,20-EpDPE in metabolic diseases.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect at the recommended dose. | - Compound Instability: 19,20-EpDPE may be degrading prematurely. - Suboptimal Administration: Issues with osmotic pump function or placement. - Animal Model Variability: The specific animal model or strain may be less responsive. | - Co-administer with an sEH inhibitor: To prevent metabolic degradation. - Verify Pump Function: Ensure proper priming and surgical implantation of the osmotic pump. - Conduct a Dose-Response Study: Titrate the dose to determine the optimal concentration for your specific model. |
| Difficulty with Osmotic Pump Implantation. | - Improper Surgical Technique: Can lead to pump displacement, leakage, or infection. | - Follow a Detailed Surgical Protocol: Refer to the provided experimental protocols for subcutaneous or intraperitoneal pump implantation. - Ensure Aseptic Technique: Use sterile instruments and proper aseptic procedures to minimize the risk of infection. |
| Inconsistent Results Between Experiments. | - Variability in Compound Preparation: Differences in the formulation of the dosing solution. - Inter-animal Variability: Biological differences between individual animals. | - Standardize Dosing Solution Preparation: Use a consistent vehicle and preparation method for each experiment. - Increase Sample Size: A larger cohort of animals can help to account for individual biological variations. |
Quantitative Data Summary
Table 1: In Vivo Dosage of 19,20-EpDPE in Mice
| Animal Model | Dosage | Administration Route | Co-administered Agent | Observed Effect | Reference |
| Diet-Induced Obesity | 0.05 mg/kg/day | Osmotic Minipump | t-TUCB (sEH inhibitor) | Regulation of brown adipose tissue protein expression and prevention of metabolic dysfunction. |
Table 2: In Vitro Concentrations of 19,20-EpDPE
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Pulmonary Artery Smooth Muscle Cells | 0.001–10 µM | Reduction of U-46619-induced tension. |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Implantation of an Osmotic Minipump in Mice
This protocol is adapted from established guidelines for sterile rodent surgery.
Materials:
-
19,20-EpDPE
-
Vehicle (e.g., sterile saline, polyethylene glycol)
-
Osmotic minipump (e.g., Alzet)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or wound clips
-
Analgesics
-
Sterile drapes and gloves
Procedure:
-
Preparation: Prepare the 19,20-EpDPE solution in the chosen vehicle under sterile conditions. Fill the osmotic minipump according to the manufacturer's instructions. Prime the pump in sterile saline at 37°C for the recommended duration.
-
Anesthesia and Analgesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane. Administer a pre-operative analgesic as per your institution's approved protocol.
-
Surgical Site Preparation: Shave the fur from the dorsal mid-scapular region. Cleanse the area with a surgical scrub (e.g., povidone-iodine followed by alcohol).
-
Incision: Make a small midline incision (approximately 1 cm) through the skin.
-
Pocket Formation: Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket, with the delivery portal pointing away from the incision.
-
Wound Closure: Close the skin incision with sutures or wound clips.
-
Post-operative Care: Monitor the animal during recovery from anesthesia. Administer post-operative analgesics as required. Check the incision site daily for signs of infection or complications.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytochrome P450 epoxygenase-derived EPA and DHA oxylipins 17,18-epoxyeicosatetraenoic acid and 19,20-epoxydocosapentaenoic acid promote BAT thermogenesis and WAT browning through the GPR120-AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of 19(R),20(S)-Edp
This technical support center provides best practices for the long-term storage and handling of 19(R),20(S)-EpDPE, a bioactive lipid metabolite. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 19(R),20(S)-EpDPE and what are its primary biological functions?
19(R),20(S)-EpDPE, also known as 19(R),20(S)-epoxy docosapentaenoic acid, is a metabolite of docosahexaenoic acid (DHA), an omega-3 fatty acid. It is an endogenous signaling molecule involved in various physiological processes.[1][2][3] It has been shown to possess anti-inflammatory and insulin-sensitizing properties, primarily through its interaction with the G protein-coupled receptor 120 (GPR120).[2][4]
Q2: What are the recommended long-term storage conditions for 19(R),20(S)-EpDPE?
For long-term storage, 19(R),20(S)-EpDPE should be stored at -20°C as a solution in an organic solvent such as ethanol. Under these conditions, it is stable for at least two years. To prevent degradation from oxidation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.
Q3: What solvents are suitable for dissolving 19(R),20(S)-EpDPE?
19(R),20(S)-EpDPE is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For aqueous buffers like phosphate-buffered saline (PBS), its solubility is significantly lower.
Q4: Is 19(R),20(S)-EpDPE sensitive to freeze-thaw cycles?
While specific data on freeze-thaw stability is limited, it is a general best practice for lipid-based compounds to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is recommended to maintain the integrity of the compound.
Troubleshooting Guide
Issue 1: Precipitation of 19(R),20(S)-EpDPE upon addition to aqueous cell culture media.
-
Question: I observed a precipitate when I added my ethanolic stock solution of 19(R),20(S)-EpDPE to my cell culture medium. How can I resolve this?
-
Answer: This is a common issue due to the low aqueous solubility of epoxy fatty acids. Here are a few solutions:
-
Use a Carrier Protein: Complexing the lipid with a carrier protein like fatty acid-free bovine serum albumin (BSA) can significantly enhance its solubility in aqueous solutions. A general approach is to prepare a lipid-BSA complex before adding it to the culture medium.
-
Stepwise Dilution: Instead of adding the concentrated ethanol stock directly to the medium, perform a serial dilution in a small volume of medium first. While vortexing the medium, add the lipid solution dropwise to facilitate dispersion.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol) in your cell culture medium is non-toxic to your cells, typically below 0.1%.
-
Issue 2: Inconsistent or no biological response in cell-based assays.
-
Question: My cells are not showing the expected response to 19(R),20(S)-EpDPE treatment. What could be the potential causes?
-
Answer: Several factors could contribute to a lack of cellular response:
-
Compound Degradation: Polyunsaturated fatty acids and their epoxides are susceptible to oxidation. Ensure that the compound has been stored properly and protected from light and air. Consider using a fresh aliquot.
-
Cell Line Expression of GPR120: The primary receptor for 19(R),20(S)-EpDPE is GPR120. Verify that your cell line expresses GPR120 at sufficient levels to elicit a response. You can check this through qPCR or western blotting.
-
Suboptimal Concentration: The effective concentration can vary between cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Solubility and Bioavailability: If the compound has precipitated out of the solution, its effective concentration will be much lower than intended. Revisit the solubilization protocol to ensure the lipid is bioavailable to the cells.
-
Issue 3: High background or off-target effects observed in experiments.
-
Question: I am observing high background noise or effects that are inconsistent with the known signaling pathway of 19(R),20(S)-EpDPE. How can I troubleshoot this?
-
Answer: High background or off-target effects can arise from:
-
Solvent Toxicity: The vehicle used to dissolve the lipid (e.g., ethanol, DMSO) can be toxic to cells at higher concentrations. Always include a vehicle-only control in your experiments to account for any solvent-induced effects.
-
Lipid Peroxidation Products: If the compound has oxidized, the resulting byproducts may have their own biological activities, leading to unexpected results. Using fresh aliquots and proper handling techniques is crucial.
-
Non-specific Lipid Effects: At very high concentrations, lipids can have non-specific effects on cell membranes. It is important to use the lowest effective concentration determined from a dose-response curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C | |
| Storage Solvent | Ethanol | |
| Long-Term Stability | ≥ 2 years (at -20°C in ethanol) | |
| Molecular Formula | C22H32O3 | |
| Molecular Weight | 344.5 g/mol | |
| Solubility in DMF | 50 mg/mL | |
| Solubility in DMSO | 50 mg/mL | |
| Solubility in Ethanol | 50 mg/mL | |
| Solubility in PBS (pH 7.2) | 1 mg/mL | |
| Effective Concentration in vitro | 30 nM (in neonatal rat cardiomyocytes) |
Experimental Protocols
Protocol: Preparation of 19(R),20(S)-EpDPE Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution of 19(R),20(S)-EpDPE complexed with fatty acid-free BSA for use in cell culture experiments.
Materials:
-
19(R),20(S)-EpDPE stock solution in ethanol (e.g., 1 mg/mL)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile, conical-bottom polypropylene or glass tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 1% (w/v).
-
Gently mix by inversion until the BSA is completely dissolved. Do not shake vigorously to avoid foaming.
-
Sterile-filter the BSA solution through a 0.22 µm filter.
-
-
Prepare the 19(R),20(S)-EpDPE-BSA Complex:
-
In a sterile tube, add an appropriate volume of the 1% BSA solution.
-
While gently vortexing the BSA solution, slowly add the required volume of the 19(R),20(S)-EpDPE ethanolic stock solution to achieve the desired final concentration. For example, to make 1 mL of a 100 µM stock, add 34.5 µL of a 1 mg/mL ethanolic stock to 965.5 µL of 1% BSA solution.
-
Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for the complex to form.
-
-
Prepare the Final Working Solution:
-
The 19(R),20(S)-EpDPE-BSA complex can now be diluted to the final working concentration in your cell culture medium.
-
For a final concentration of 10 µM, you would dilute the 100 µM stock 1:10 in your cell culture medium.
-
Always prepare a vehicle control containing the same final concentration of ethanol and BSA as the treatment group.
-
Note: The molar ratio of lipid to BSA can be optimized for your specific application, but a ratio of 2:1 to 5:1 is a common starting point.
Signaling Pathway Diagram
Caption: GPR120 signaling pathways activated by 19(R),20(S)-EpDPE.
References
- 1. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of 19,20-EDP Analogs
Welcome to the technical support center for the method refinement of high-throughput screening (HTS) of 19,20-epoxydocosapentaenoic acid (19,20-EDP) analogs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting a high-throughput screen for 19,20-EDP analogs?
High-throughput screening (HTS) for 19,20-EDP analogs is primarily aimed at identifying and characterizing novel compounds with therapeutic potential. 19,20-EDP, a metabolite of docosahexaenoic acid (DHA), has demonstrated various biological activities, including cardioprotective effects. However, its therapeutic use is limited by its rapid metabolism by soluble epoxide hydrolase (sEH). HTS campaigns are designed to discover more stable and potent analogs of 19,20-EDP or inhibitors of sEH to prolong the beneficial effects of endogenous 19,20-EDP.
Q2: What are the common assay formats for screening 19,20-EDP analogs or sEH inhibitors?
The most common HTS assay format for this purpose is a fluorescence-based inhibitor screening assay for the soluble epoxide hydrolase (sEH) enzyme.[1][2] This assay typically uses a fluorogenic substrate that, when hydrolyzed by sEH, releases a highly fluorescent product.[1][2] A decrease in fluorescence signal in the presence of a test compound indicates potential inhibition of sEH. Additionally, cell-based assays are employed to assess the functional effects of 19,20-EDP analogs on specific signaling pathways, such as cell viability, mitochondrial function, or ion channel activation.
Q3: How do I assess the quality of my HTS assay?
The quality and reliability of an HTS assay are commonly assessed using the Z'-factor (Z-prime). The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls in the assay.
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
A Z'-factor between 0 and 0.5 suggests the assay is marginal.
-
A Z'-factor less than 0 indicates the assay is not suitable for HTS.
It is crucial to calculate the Z'-factor during assay development and validation to ensure the data generated from the screen is reliable.[1]
Q4: What are typical hit rates in HTS for enzyme inhibitors?
Hit rates in HTS can vary widely depending on the assay, the compound library screened, and the hit criteria. However, typical hit rates for enzyme inhibitor screens are often in the range of 0.1% to 1%. It's important to note that a primary "hit" is just the starting point; these initial compounds require further validation and characterization to confirm their activity and rule out false positives.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your HTS experiments with 19,20-EDP analogs.
Issue 1: High Variability in Fluorescence Readings
Symptoms:
-
Large standard deviations in control wells.
-
Inconsistent results between replicate plates.
-
Low Z'-factor (<0.5).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Ensure all pipettes are properly calibrated. Use automated liquid handlers for better precision if available. |
| Incomplete Mixing | Mix the assay plate gently on a plate shaker after adding reagents. Avoid vigorous shaking that can introduce bubbles. |
| Compound Precipitation | Visually inspect wells for precipitation. Decrease the final compound concentration or use a different solvent. Ensure the solvent concentration is consistent across all wells. |
| Temperature Fluctuations | Incubate plates at a stable, controlled temperature. Avoid placing plates near drafts or equipment that generates heat. |
| Edge Effects | Avoid using the outer wells of the microplate if edge effects are suspected. Fill the outer wells with buffer or media to create a humidity barrier. |
Issue 2: Low Signal-to-Background Ratio
Symptoms:
-
The signal from the positive control is not significantly higher than the negative control.
-
Difficulty in distinguishing between active and inactive compounds.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Concentration | Titrate the sEH enzyme to determine the optimal concentration that gives a robust signal without being in excess. |
| Suboptimal Substrate Concentration | The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for competitive inhibitor screening. Titrate the substrate to find the optimal concentration. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of the assay buffer are optimal for sEH activity. |
| Degraded Reagents | Check the expiration dates of all reagents. Prepare fresh enzyme and substrate solutions. Aliquot and store reagents at the recommended temperatures to avoid freeze-thaw cycles. |
| Fluorescence Quenching | Test compounds may have inherent fluorescent properties or may quench the signal. Screen compounds for autofluorescence in a separate assay without the enzyme or substrate. |
Issue 3: Suspected False Positives
Symptoms:
-
A high number of initial "hits".
-
Hits are not reproducible in confirmatory assays.
-
Hits show activity across multiple, unrelated assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes. Include a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation. |
| Reactive Compounds | Test compounds may be chemically reactive and modify the enzyme or substrate. Perform counter-screens to identify and eliminate such compounds. |
| Compound Autofluorescence | As mentioned above, measure the fluorescence of the compounds alone to identify and exclude autofluorescent hits. |
| Non-specific Binding | Lipophilic compounds can bind non-specifically to the enzyme or plate surface. Include bovine serum albumin (BSA) in the assay buffer to reduce non-specific binding. |
Issue 4: Challenges with Lipid Analog Solubility and Stability
Symptoms:
-
Visible precipitation of compounds in assay wells.
-
Inconsistent results due to poor bioavailability in cell-based assays.
-
Loss of compound activity over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Prepare stock solutions in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells. The use of carriers like cyclodextrins can also be explored. |
| Instability of Epoxide Group | Epoxides can be susceptible to hydrolysis. Prepare fresh solutions of the 19,20-EDP analogs before each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles. Protect from light if compounds are light-sensitive. |
| Oxidation of Polyunsaturated Fatty Acid Chain | The polyunsaturated backbone of 19,20-EDP analogs can be prone to oxidation. Store compounds under an inert atmosphere (e.g., argon or nitrogen) and consider adding an antioxidant like BHT to stock solutions. |
| Binding to Plastics | Lipophilic compounds can adsorb to plastic surfaces. Use low-binding microplates and pipette tips. Consider using glass vials for storing stock solutions. |
Data Presentation
Table 1: Quantitative Parameters for sEH Inhibition HTS Assay
| Parameter | Typical Value | Reference |
| Z'-Factor | > 0.5 | |
| Hit Rate | 0.1 - 1% | |
| IC50 of Control Inhibitor (e.g., AUDA) | 1 - 10 nM | |
| Substrate Concentration | ≤ Km | |
| Final DMSO Concentration | < 1% |
Table 2: IC50 Values of Known sEH Inhibitors
| Compound | IC50 (nM) | Reference |
| t-AUCB | 1.3 | |
| c-AUCB | 0.89 | |
| Ciclesonide | 100 | |
| SCH 79797 | 372 |
Experimental Protocols
Protocol 1: Fluorescence-Based sEH Inhibitor Screening Assay
1. Reagent Preparation:
- sEH Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0.
- Recombinant Human sEH: Prepare a working solution in sEH Assay Buffer. The final concentration should be optimized to provide a linear reaction rate for at least 30 minutes.
- Fluorogenic Substrate (e.g., PHOME): Prepare a stock solution in DMSO. The final concentration in the assay should be at or below the Km.
- Test Compounds: Prepare a stock solution of 19,20-EDP analogs in 100% DMSO.
- Positive Control: Prepare a stock solution of a known sEH inhibitor (e.g., AUDA) in DMSO.
- Negative Control: 100% DMSO.
2. Assay Procedure (384-well plate format): a. Add 0.5 µL of test compound, positive control, or negative control to the appropriate wells. b. Add 25 µL of the sEH working solution to all wells except the blank wells. c. Add 25 µL of sEH Assay Buffer to the blank wells. d. Incubate the plate at 30°C for 5 minutes to allow for compound-enzyme interaction. e. Initiate the reaction by adding 25 µL of the substrate working solution to all wells. f. Read the fluorescence intensity kinetically every minute for 30 minutes using a plate reader with excitation at ~330 nm and emission at ~465 nm.
3. Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the kinetic read). b. Calculate the percent inhibition for each compound relative to the controls. c. Determine the IC50 values for the active compounds.
Protocol 2: Cell-Based Cytotoxicity Assay
1. Cell Culture:
- Culture a relevant cell line (e.g., H9c2 cardiomyocytes) in the recommended growth medium.
2. Assay Procedure (96-well plate format): a. Seed the cells at an optimized density and allow them to adhere overnight. b. Treat the cells with various concentrations of 19,20-EDP analogs for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine). c. After the incubation period, add a viability reagent such as CellTiter-Glo® (to measure ATP levels) or resazurin (to measure metabolic activity). d. Incubate according to the manufacturer's instructions. e. Read the luminescence or fluorescence using a plate reader.
3. Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability versus compound concentration and determine the CC50 (cytotoxic concentration 50%).
Mandatory Visualizations
Caption: High-throughput screening workflow for sEH inhibitors.
Caption: Troubleshooting logic for a low Z'-factor in HTS assays.
Caption: Metabolic pathway of 19,20-EDP and its biological effects.
References
Validation & Comparative
Comparative Bioactivity of 19(R),20(S)-Edp versus 19(S),20(R)-Edp: A Review of Current Evidence
A comprehensive review of published scientific literature reveals a notable gap in the direct comparative analysis of the bioactivities of 19(R),20(S)-epoxydocosapentaenoic acid (Edp) and its enantiomer, 19(S),20(R)-Edp. While the biological significance of 19,20-Edp, a cytochrome P450 (CYP) metabolite of docosahexaenoic acid (DHA), is increasingly recognized in various physiological and pathological processes, studies distinguishing the specific effects of its stereoisomers are currently limited. This guide summarizes the known bioactivities of 19,20-Edp as a racemic mixture and highlights the critical need for future research to elucidate the enantiomer-specific functions, which holds significant promise for targeted therapeutic development.
General Bioactivities of 19,20-Edp
19,20-Edp has been implicated in a range of biological activities, primarily focusing on its roles in cardiovascular protection, inflammation, and cancer biology. It is considered a potent lipid mediator.[1][2]
Cardiovascular Effects
Studies have demonstrated that 19,20-Edp possesses cardioprotective properties. It has been shown to protect the heart from ischemia-reperfusion injury by preserving mitochondrial function.[3][4] Additionally, 19,20-Edp acts as a potent vasodilator in coronary, pulmonary, and mesenteric arteries, suggesting a role in blood pressure regulation.[5]
Anti-inflammatory Properties
19,20-Edp exhibits significant anti-inflammatory effects. Research suggests it can modulate inflammatory pathways, contributing to its protective effects in various disease models.
Anti-Angiogenic and Anti-Cancer Potential
In the context of cancer, 19,20-Edp has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. It has also been found to suppress tumor growth and metastasis. This is in contrast to some other epoxy fatty acids, such as those derived from arachidonic acid (EETs), which can promote tumor progression.
The Question of Stereospecificity
The stereochemistry of bioactive molecules is often a critical determinant of their biological activity. For other epoxy fatty acids, such as 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), research has demonstrated that the biological effects are enantiomer-specific. This strongly suggests that the 19(R),20(S) and 19(S),20(R) enantiomers of Edp are also likely to exhibit distinct bioactivities.
The challenge in elucidating these differences has been the limited availability of pure enantiomers for research. However, recent advancements in asymmetric synthesis and chiral separation techniques have made it possible to produce and isolate individual 19,20-Edp enantiomers. This opens the door for future studies to directly compare their effects.
Future Directions and the Need for Comparative Studies
To advance our understanding of 19,20-Edp and its therapeutic potential, direct comparative studies of its enantiomers are essential. Future research should focus on:
-
Comparative Pharmacodynamics: Evaluating the potency and efficacy of each enantiomer in various in vitro and in vivo models of cardiovascular disease, inflammation, and cancer.
-
Receptor Binding and Signaling Pathways: Identifying the specific receptors and downstream signaling pathways that are preferentially activated by each enantiomer.
-
Pharmacokinetic Profiles: Determining if there are differences in the absorption, distribution, metabolism, and excretion of the two enantiomers.
Such studies will be instrumental in identifying the more active or therapeutically desirable enantiomer, paving the way for the development of more specific and effective drugs.
Experimental Methodologies
While direct comparative experimental data for the two enantiomers is lacking, the following experimental protocols are commonly used to assess the bioactivity of 19,20-Edp and could be applied in future comparative studies.
In Vitro Assays
-
Cell Viability and Proliferation Assays: To assess the cytotoxic or anti-proliferative effects on cancer cells or other cell types.
-
Endothelial Tube Formation Assay: To evaluate the anti-angiogenic activity by measuring the formation of capillary-like structures by endothelial cells.
-
Vessel Tension Measurement: To determine the vasodilatory effects on isolated arterial rings.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of inflammatory cytokines produced by cells in response to treatment.
In Vivo Models
-
Ischemia-Reperfusion Injury Models: In rodents to assess the cardioprotective effects.
-
Tumor Xenograft Models: To evaluate the anti-tumor and anti-metastatic activity.
-
Inflammation Models: Such as lipopolysaccharide (LPS)-induced inflammation to study the anti-inflammatory effects.
Signaling Pathways
The signaling pathways modulated by 19,20-Edp are an active area of investigation. Understanding these pathways is crucial for elucidating its mechanism of action.
Caption: General overview of 19,20-Edp metabolism and its known biological effects.
References
- 1. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog is Sirt Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog Is Sirt Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 19,20-EDP and Resolvin D1 in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two lipid mediators: 19,20-epoxydocosapentaenoic acid (19,20-EDP) and Resolvin D1 (RvD1). By presenting available experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to assist researchers in evaluating these molecules for potential therapeutic applications in inflammatory diseases.
Executive Summary
Both 19,20-EDP, a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), and Resolvin D1, a product of the lipoxygenase pathway also derived from DHA, exhibit anti-inflammatory properties. Resolvin D1 is a well-characterized specialized pro-resolving mediator (SPM) with potent effects on down-regulating pro-inflammatory cytokine production and inhibiting neutrophil infiltration. Its mechanisms of action through specific G-protein coupled receptors are extensively studied. 19,20-EDP has also demonstrated anti-inflammatory activity, primarily through the suppression of the NF-κB signaling pathway. However, direct comparative studies and comprehensive quantitative data on the anti-inflammatory potency of 19,20-EDP in classical inflammatory assays are less abundant in the current scientific literature. This guide summarizes the existing data to facilitate a comparative understanding.
Data Presentation: Quantitative Comparison
While direct head-to-head comparisons of 19,20-EDP and Resolvin D1 in the same anti-inflammatory assays are limited, this section presents available quantitative data for each molecule to allow for an indirect comparison.
Table 1: Inhibition of Pro-Inflammatory Cytokine Release by Resolvin D1 in LPS-Stimulated Human Monocytes [1]
| Cytokine | Resolvin D1 IC50 (nM) |
| TNF-α | 78.9 |
| IL-1β | 44.0 |
| IL-8 | 172.1 |
| IL-12 p40 | 84.9 |
IC50 values represent the concentration of Resolvin D1 required to inhibit 50% of the lipopolysaccharide (LPS)-induced cytokine release.
Table 2: Effect of 19,20-EDP on NF-κB Activation
| Assay | Cell Type | Stimulus | 19,20-EDP Concentration | Observed Effect | Reference |
| NF-κB Luciferase Reporter Assay | Murine Brown Preadipocytes | LPS (100 ng/mL) | 10 µM | Significant suppression of NF-κB activation | [2] |
Note: A specific IC50 value for 19,20-EDP in NF-κB inhibition or cytokine release assays was not available in the reviewed literature.
Signaling Pathways
The anti-inflammatory effects of 19,20-EDP and Resolvin D1 are mediated by distinct signaling pathways.
19,20-EDP Signaling Pathway
19,20-EDP is known to exert some of its effects through the G-protein coupled receptor 120 (GPR120). Activation of this receptor can lead to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
Resolvin D1 Signaling Pathway
Resolvin D1 interacts with two primary G-protein coupled receptors: ALX/FPR2 and GPR32. This interaction initiates downstream signaling cascades that ultimately inhibit the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[3][4]
Experimental Protocols
This section details the methodologies for key in vitro anti-inflammatory assays relevant to the evaluation of 19,20-EDP and Resolvin D1.
Inhibition of Cytokine Release from Macrophages
This assay quantifies the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Monocytes are then purified by adherence to plastic tissue culture plates. Alternatively, the human monocytic cell line THP-1 can be differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).[3]
-
Treatment: Macrophages are pre-incubated with varying concentrations of 19,20-EDP or Resolvin D1 (or vehicle control) for a specified period (e.g., 30 minutes to 2 hours).
-
Stimulation: The cells are then stimulated with a pro-inflammatory stimulus, typically LPS (e.g., 1 µg/mL), for a duration sufficient to induce robust cytokine production (e.g., 4-24 hours).
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each concentration of the test compound, and the IC50 value is determined.
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Experimental Workflow:
Detailed Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from the peripheral blood of healthy human donors using density gradient centrifugation.
-
Assay Setup: A Boyden chamber or a Transwell insert system is used. The lower chamber is filled with a medium containing a chemoattractant such as leukotriene B4 (LTB4) or N-formylmethionyl-leucyl-phenylalanine (fMLP).
-
Treatment: Isolated neutrophils are pre-incubated with different concentrations of 19,20-EDP or Resolvin D1 before being placed in the upper chamber of the Transwell.
-
Migration: The chamber is incubated for a period (e.g., 1-2 hours) to allow the neutrophils to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting using a hemocytometer or by using a fluorescent dye and measuring fluorescence intensity.
-
Data Analysis: The inhibition of chemotaxis is calculated relative to the control (vehicle-treated) cells, and dose-response curves are generated to determine the IC50.
NF-κB Reporter Assay
This cell-based assay is used to measure the activation of the NF-κB transcription factor.
Experimental Workflow:
Detailed Methodology:
-
Cell Transfection: A suitable cell line (e.g., HEK293T or a macrophage cell line) is transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A second plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of 19,20-EDP or Resolvin D1 for a designated time. Subsequently, NF-κB activation is induced by adding a stimulus such as TNF-α or LPS.
-
Luciferase Assay: After the stimulation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal (from the NF-κB reporter) is normalized to the Renilla luciferase signal (from the control plasmid).
-
Data Analysis: The fold induction of NF-κB activity is calculated, and the inhibitory effect of the test compounds is determined.
Conclusion
Resolvin D1 is a potent anti-inflammatory mediator with well-defined mechanisms of action and a substantial body of quantitative data supporting its efficacy in a range of in vitro and in vivo models. 19,20-EDP also demonstrates anti-inflammatory potential, particularly through its ability to suppress NF-κB signaling. However, to fully assess its therapeutic promise and to draw a direct comparison with established pro-resolving mediators like Resolvin D1, further research is warranted. Specifically, dose-response studies of 19,20-EDP in standardized anti-inflammatory assays, such as those measuring cytokine inhibition and neutrophil chemotaxis, are needed to establish its potency and comparative efficacy. This guide provides a framework for such future investigations and serves as a resource for researchers interested in the therapeutic development of these promising lipid mediators.
References
- 1. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin D1 attenuates inflammation in lipopolysaccharide-induced acute lung injury through a process involving the PPARγ/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 19,20-EpDPE and Epoxyeicosatrienoic Acids (EETs) for Researchers and Drug Development Professionals
A deep dive into the comparative biological activities of two key classes of lipid mediators, 19,20-Epoxydocosapentaenoic acid (19,20-EpDPE) derived from omega-3 fatty acids and Epoxyeicosatrienoic acids (EETs) from omega-6 fatty acids, reveals both overlapping and distinctly opposing effects with significant therapeutic implications. This guide provides a comprehensive comparison of their biosynthesis, metabolism, signaling pathways, and functional effects, supported by experimental data and detailed protocols to inform future research and drug development.
Biosynthesis and Metabolism: A Tale of Two Precursors
Both 19,20-EpDPE and EETs are synthesized by cytochrome P450 (CYP) epoxygenases, but from different essential fatty acid precursors.[1] 19,20-EpDPE is a metabolite of docosahexaenoic acid (DHA), an omega-3 fatty acid, while EETs are derived from arachidonic acid (AA), an omega-6 fatty acid.[1] Specifically, CYP epoxygenases, such as those from the 2C and 2J subfamilies, are responsible for the formation of four EET regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2] The primary metabolite of DHA via this pathway is 19,20-EpDPE.[1]
The metabolic breakdown of both classes of molecules is primarily mediated by the enzyme soluble epoxide hydrolase (sEH), which converts the epoxides into their corresponding diols—dihydroxydocosapentaenoic acids (DiHDPAs) and dihydroxyeicosatrienoic acids (DHETs), respectively.[3] These diols are generally considered to be less biologically active than their epoxide precursors.
Comparative Biological Activities: A Quantitative Overview
Experimental evidence reveals significant differences in the biological potency and effects of 19,20-EpDPE and EETs across various physiological systems. A summary of the key quantitative data is presented in the tables below.
| Parameter | 19,20-EpDPE | EETs (specifically 14,15-EET unless noted) | Reference |
| Vasodilation | EC50: 0.5 - 24 pM (porcine coronary arterioles) | EC50: 10⁻¹²·⁷ to 10⁻¹⁰·¹ M (canine coronary arterioles); 2.2 µM (bovine coronary arteries) | |
| BKCa Channel Activation | 13,14-EDP is ~1000-fold more potent than EETs | Lower potency compared to EDPs |
| Parameter | 19,20-EpDPE | EETs (specifically 11,12- & 14,15-EET) | Reference |
| VEGF-Induced Angiogenesis | Inhibition (EC50 ~0.3 µ g/gel ) | Promotion | |
| Endothelial Cell Migration | Inhibition (~50% at 1 µM, ~70% at 3 µM) | No significant effect (14,15-EET) | |
| Endothelial Cell Proliferation | No effect | Increase (~82% at 1 µM) | |
| VEGFR2 Phosphorylation | Inhibition | No effect (14,15-EET) |
| Parameter | 19,20-EpDPE (with sEH inhibitor) | 14,15-EET (stabilized) | Reference |
| Tumor Growth | Suppression (~70%) | Promotion (66 ± 36%) |
Signaling Pathways: Divergent Mechanisms of Action
The distinct biological effects of 19,20-EpDPE and EETs can be attributed to their engagement with different signaling pathways.
19,20-EpDPE Signaling: A key signaling pathway for 19,20-EpDPE involves the G protein-coupled receptor 120 (GPR120). Activation of GPR120 by 19,20-EpDPE can trigger a cascade of intracellular events, including the modulation of AMP-activated protein kinase (AMPKα), which plays a crucial role in regulating cellular energy homeostasis and inflammation.
EETs Signaling: EETs exert their effects through a more diverse range of signaling pathways. They are known to activate various G protein-coupled receptors (GPCRs), including prostanoid receptors, leading to the modulation of intracellular second messengers like cAMP. Additionally, EETs can activate other signaling molecules such as Src, PI3K/Akt, and MAP kinases, which are involved in cell proliferation, migration, and survival. The activation of large-conductance calcium-activated potassium (BKCa) channels is another important mechanism contributing to their vasodilatory effects.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Angiogenesis: Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with various concentrations of 19,20-EpDPE, EETs, or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Angiogenesis: Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a Matrigel plug implanted in an animal model.
Protocol:
-
Matrigel Preparation: Mix Matrigel with the test compounds (19,20-EpDPE or EETs) and an angiogenic factor (e.g., VEGF or bFGF) on ice.
-
Injection: Subcutaneously inject the Matrigel mixture into the flank of mice. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
-
Plug Excision and Analysis: Excise the Matrigel plugs and quantify angiogenesis. This can be done by measuring the hemoglobin content within the plug (an indicator of blood vessel density) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in histological sections of the plug.
Vasodilation Measurement: Wire Myography
This technique measures the isometric tension of isolated blood vessel segments to assess vasodilator or vasoconstrictor responses.
Protocol:
-
Vessel Dissection and Mounting: Dissect a small artery (e.g., mesenteric or coronary artery) and mount a small segment of it on a wire myograph in a chamber filled with physiological salt solution bubbled with 95% O2 and 5% CO2 at 37°C.
-
Equilibration and Pre-constriction: Allow the vessel to equilibrate and then pre-constrict it with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable tone.
-
Cumulative Concentration-Response Curve: Add cumulative concentrations of the test vasodilator (19,20-EpDPE or EETs) to the chamber and record the changes in isometric tension.
-
Data Analysis: Plot the relaxation response as a percentage of the pre-constriction tone against the logarithm of the agonist concentration to generate a concentration-response curve and calculate the EC50 value.
Inflammation Assessment: NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the activity of the NF-κB transcription factor, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Cell Seeding and Treatment: Seed the transfected cells into a 96-well plate and treat them with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of various concentrations of 19,20-EpDPE or EETs.
-
Incubation: Incubate the cells for an appropriate time to allow for NF-κB activation and luciferase expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activation by the test compounds to determine IC50 values.
Visualizing the Pathways
To further elucidate the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways of 19,20-EpDPE and EETs.
19,20-EpDPE Signaling Pathway
General EETs Signaling Pathway
Conclusion
The comparative analysis of 19,20-EpDPE and EETs underscores the critical role of the parent fatty acid in determining the ultimate biological activity of these epoxy-lipid mediators. While both are potent signaling molecules, their effects can be strikingly different, with 19,20-EpDPE demonstrating anti-angiogenic and anti-tumorigenic properties, in contrast to the pro-angiogenic and pro-tumorigenic actions of certain EETs. These findings have profound implications for drug development, suggesting that therapeutic strategies aimed at modulating the balance between omega-3 and omega-6 derived epoxides could be beneficial in a range of diseases, from cardiovascular disorders to cancer. Further research focusing on direct, quantitative comparisons of their effects on inflammation and other key physiological processes is warranted to fully elucidate their therapeutic potential.
References
- 1. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Guide to the Quantification of 19(R),20(S)-Edp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-Edp), a diol metabolite of eicosapentaenoic acid (EPA). As a member of the oxylipin family, accurate and precise measurement of this compound is crucial for understanding its physiological and pathological roles. This document outlines the predominant analytical techniques, presents supporting experimental data, and provides detailed experimental protocols to aid researchers in selecting the most appropriate method for their studies.
Method Comparison Overview
The quantification of eicosanoids like this compound in biological matrices presents analytical challenges due to their low endogenous concentrations and the presence of isomeric compounds. The primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
LC-MS/MS has emerged as the gold standard for eicosanoid analysis.[1] Its high sensitivity and specificity allow for the simultaneous quantification of multiple analytes in a single run, and the use of chiral chromatography enables the separation of stereoisomers.[2][3]
GC-MS offers high resolution and sensitivity but typically requires derivatization of the analytes to increase their volatility, which can add complexity to sample preparation.
ELISA is a high-throughput and relatively low-cost method. However, it is limited to the analysis of a single analyte per assay and may suffer from cross-reactivity with structurally similar molecules, potentially leading to less accurate results.
Due to the limited commercial availability of specific ELISA kits for this compound, a direct cross-validation with quantitative data is challenging. Therefore, this guide will focus on the well-established LC-MS/MS methodology, providing a detailed protocol and validation parameters based on published data for closely related dihydroxyeicosapentaenoic acid (diHDPE) species.
Quantitative Data Presentation
The following table summarizes typical validation parameters for the quantification of diHDPEs using LC-MS/MS, as reported in scientific literature. These values can be considered representative for the expected performance of a validated method for this compound.
| Parameter | Typical Performance for diHDPEs (LC-MS/MS) | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.1 - 25 pg on column | [1] |
| Limit of Quantification (LOQ) | 0.25 - 50 pg on column | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
LC-MS/MS Method for this compound Quantification
This protocol describes a general procedure for the extraction and quantification of this compound from a biological matrix such as plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spike the plasma sample with an appropriate deuterated internal standard (e.g., 19,20-diHDPE-d4).
-
Acidify the sample to pH ~3.5 with a suitable acid (e.g., 1M HCl).
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elute the analytes with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Chiral Liquid Chromatography
-
Column: A chiral stationary phase column, such as a cellulose or amylose-based column, is required for the separation of the 19(R) and 20(S) enantiomers.
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid or acetic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B is used to achieve separation of the isomers and other analytes.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for eicosanoids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
MRM Transitions: The specific m/z transitions for 19,20-diHDPE would need to be optimized, but a common fragmentation pathway for diols is the neutral loss of water.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.
Caption: Key parameters in a bioanalytical method validation pathway.
References
- 1. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Critical Role of Soluble Epoxide Hydrolase in 19(R),20(S)-Edp Metabolism: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the metabolic pathways of 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-EDP), with a central focus on the well-established role of soluble epoxide hydrolase (sEH). We will explore the primary sEH-mediated conversion and contrast it with alternative metabolic routes. Detailed experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a clear and objective understanding of this compound metabolism.
The Primary Metabolic Pathway: sEH-Catalyzed Hydrolysis
The principal metabolic fate of this compound in biological systems is its rapid hydrolysis by soluble epoxide hydrolase (sEH), a cytosolic enzyme. This enzymatic reaction involves the addition of a water molecule to the epoxide ring of this compound, resulting in the formation of its corresponding vicinal diol, 19(R),20(S)-dihydroxydocosapentaenoic acid (19(R),20(S)-DiHDPA).[1][2][3] This conversion is a critical step in regulating the biological activity of EDPs, as the resulting diols are generally considered less active than their epoxide precursors.[2][4]
The sEH-mediated hydrolysis is a highly efficient process, leading to a short biological half-life for this compound. The inhibition of sEH has emerged as a significant therapeutic strategy to enhance and prolong the beneficial effects of EDPs, which include anti-inflammatory, and anti-hypertensive properties.
Caption: sEH-mediated hydrolysis of this compound.
Alternative Metabolic Pathways for this compound
While sEH-catalyzed hydrolysis is the predominant metabolic route, this compound can also be metabolized through other, less characterized pathways. These alternative routes are generally considered to be slower and contribute less to the overall clearance of this compound under normal physiological conditions.
These alternative pathways include:
-
Auto-oxidation: Spontaneous, non-enzymatic oxidation of the epoxide.
-
Esterification: Incorporation into complex lipids, such as phospholipids and triglycerides.
-
β-oxidation: Chain shortening of the fatty acid backbone.
It is important to note that the quantitative contribution of these pathways to the overall metabolism of this compound is thought to be significantly less than that of sEH-mediated hydrolysis.
Caption: Alternative metabolic pathways for this compound.
Comparative Data on Metabolic Pathways
The following table summarizes the key characteristics of the different metabolic pathways for this compound.
| Feature | sEH-Mediated Hydrolysis | Auto-oxidation | Esterification | β-oxidation |
| Primary Enzyme | Soluble Epoxide Hydrolase (sEH) | None (non-enzymatic) | Acyl-CoA synthetases, etc. | Enzymes of the fatty acid oxidation pathway |
| Primary Product | 19(R),20(S)-DiHDPA | Various oxidized products | Lipid esters (e.g., phospholipids) | Chain-shortened fatty acids |
| Metabolic Rate | Rapid | Slow | Variable | Slow |
| Biological Significance | Major pathway for inactivation | Minor | Sequestration into lipid pools | Minor |
Experimental Protocols
To confirm the role of sEH in this compound metabolism, a series of in vitro and in vivo experiments can be performed. Below are detailed protocols for key experiments.
In Vitro sEH Enzyme Assay with this compound
This assay directly measures the conversion of this compound to 19(R),20(S)-DiHDPA by recombinant sEH.
Materials:
-
Recombinant human or murine sEH
-
This compound substrate
-
sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)
-
sEH inhibitor (e.g., TPPU, AUDA) for control experiments
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare working solutions of recombinant sEH in sEH assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the sEH enzyme solution and sEH assay buffer. For inhibitor controls, pre-incubate the enzyme with the sEH inhibitor for a specified time.
-
Initiate the reaction by adding the this compound substrate to the enzyme mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amounts of remaining this compound and the formed 19(R),20(S)-DiHDPA.
LC-MS/MS Quantification of this compound and 19(R),20(S)-DiHDPA
This method allows for the sensitive and specific detection of the substrate and its diol metabolite.
Instrumentation:
-
A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for these acidic lipids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and 19(R),20(S)-DiHDPA, along with an internal standard, are monitored.
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| 19,20-EDP | 345.2 | [Specific fragment ions] |
| 19,20-DiHDPA | 363.2 | [Specific fragment ions] |
| Internal Standard (e.g., d4-19,20-DiHDPA) | 367.2 | [Specific fragment ions] |
Data Analysis:
-
Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound and 19(R),20(S)-DiHDPA.
Caption: Experimental workflow for sEH activity assay.
Conclusion
The evidence strongly confirms that soluble epoxide hydrolase is the primary enzyme responsible for the metabolism of this compound to 19(R),20(S)-DiHDPA. While alternative metabolic pathways exist, their contribution is considered minor. The use of sEH inhibitors provides a powerful tool to modulate the levels of bioactive this compound, offering significant therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate role of sEH in lipid metabolism and its implications in health and disease.
References
- 1. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of DHA diols (19,20-DHDP) produced by cytochrome P450s and soluble epoxide hydrolase to the beneficial effects of DHA supplementation in the brains of rotenone-induced rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 19,20-EDP and its Parent Compound DHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of 19,20-epoxydocosapentaenoic acid (19,20-EDP), a cytochrome P450 metabolite, and its parent omega-3 fatty acid, docosahexaenoic acid (DHA). This objective analysis is supported by experimental data to inform research and drug development efforts in areas such as angiogenesis, inflammation, and neuroprotection.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the quantitative differences in the biological activities of 19,20-EDP and DHA based on available experimental data.
| Parameter | 19,20-EDP | DHA | Reference(s) |
| Angiogenesis Inhibition (in vitro) | |||
| Endothelial Tube Formation Inhibition (HUVECs, 6h) | ~63% inhibition at 1 µM; ~91% inhibition at 3 µM | No effect | [1] |
| Endothelial Cell Migration Inhibition (HUVECs, 18h) | Significant inhibition at 1 µM | No significant effect | [1] |
| VEGF-C mRNA Expression Inhibition (HUVECs, 6h) | ~50% inhibition at 1 µM; ~67% inhibition at 3 µM | No effect | [1] |
| VEGFR2 Phosphorylation Inhibition (VEGF-induced, HUVECs, 10 min) | Dramatic inhibition at 1 µM | Not reported to have a direct inhibitory effect | [1] |
Table 1: Comparative Efficacy in Angiogenesis. HUVEC: Human Umbilical Vein Endothelial Cell; VEGF: Vascular Endothelial Growth Factor; VEGFR2: Vascular Endothelial Growth Factor Receptor 2.
| Parameter | 19,20-EDP | DHA | Reference(s) |
| Cytotoxicity (H9c2 cells, 24h) | Significant cytotoxicity at 1 µM | Cytotoxicity observed at 100 µM | [[“]] |
| Ceramide Accumulation (H9c2 cells) | Induces ceramide accumulation at 1 µM | Induces ceramide accumulation at 100 µM |
Table 2: Comparative Efficacy in Cytotoxicity (H9c2 Cardiomyoblasts).
| Parameter | 19,20-EDP | DHA | Reference(s) |
| Anti-inflammatory Signaling | Suppresses NFκB activation | Modulates cytokine production (e.g., IL-6, TNF-α) | |
| Vasodilation | Potent vasodilator | Induces vasodilation | |
| Neuroprotection | Anti-inflammatory effects may contribute to neuroprotection | Promotes neuronal survival via Akt and CREB pathways |
Table 3: Qualitative Comparison of Other Biological Activities. IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; NFκB: Nuclear Factor kappa B; Akt: Protein Kinase B; CREB: cAMP response element-binding protein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Matrigel Plug Angiogenesis Assay (In Vivo)
Objective: To assess the pro-angiogenic or anti-angiogenic effects of test compounds in vivo.
Protocol:
-
Thaw Matrigel on ice overnight.
-
On the day of the experiment, mix Matrigel with the test compound (e.g., 19,20-EDP) and a pro-angiogenic factor (e.g., VEGF) on ice. A control group should be prepared with the vehicle.
-
Anesthetize mice (e.g., C57BL/6) according to approved animal care protocols.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of each mouse using a pre-chilled syringe.
-
Allow the Matrigel to solidify, forming a plug.
-
After a predetermined time (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent kit, which correlates with the extent of blood vessel formation.
-
Alternatively, plugs can be fixed, sectioned, and stained with endothelial cell markers (e.g., CD31) for immunohistochemical analysis to visualize and quantify blood vessel density.
Endothelial Cell Migration Assay (In Vitro)
Objective: To evaluate the effect of a test compound on the migration of endothelial cells, a key step in angiogenesis.
Protocol (Boyden Chamber Assay):
-
Culture human umbilical vein endothelial cells (HUVECs) to sub-confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Coat the upper surface of a Transwell insert (8 µm pore size) with an extracellular matrix protein (e.g., fibronectin).
-
Place the lower chamber of the Transwell plate with a medium containing a chemoattractant (e.g., VEGF) and the test compound (e.g., 19,20-EDP) or vehicle control.
-
Harvest and resuspend the starved HUVECs in a serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a specified period (e.g., 18 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.
Cell Viability Assay (In Vitro)
Objective: To determine the effect of a test compound on the viability and proliferation of cells.
Protocol (MTT Assay):
-
Seed cells (e.g., H9c2 cardiomyoblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 19,20-EDP and DHA) or vehicle control for the desired duration (e.g., 24 hours).
-
After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming purple crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed in this guide.
Caption: 19,20-EDP inhibits angiogenesis by blocking VEGF-induced VEGFR2 signaling.
Caption: DHA promotes neuroprotection through activation of Akt and CREB signaling pathways.
References
Unlocking Therapeutic Potential: A Comparative Guide to Targeting Soluble Epoxide Hydrolase with 19(R),20(S)-EDP and Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary strategies for therapeutically targeting the soluble epoxide hydrolase (sEH): the administration of the bioactive lipid 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-EDP) and the use of small molecule sEH inhibitors. The central aim of both approaches is to increase the bioavailability of anti-inflammatory and pro-resolving epoxy fatty acids (EpFAs), which are otherwise rapidly degraded by sEH. This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The Central Role of Soluble Epoxide Hydrolase in Inflammation
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] It functions to convert beneficial EpFAs, such as epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EDPs), into their less active diol counterparts.[1] By inhibiting sEH, the levels of these protective lipid mediators are elevated, leading to a range of therapeutic effects, including anti-inflammatory, analgesic, and cardioprotective actions. Consequently, sEH has emerged as a promising therapeutic target for a variety of diseases characterized by underlying inflammatory processes.
Comparative Analysis of Therapeutic Strategies
Two main strategies have been developed to leverage the therapeutic potential of the sEH pathway:
-
Supplementation with this compound: This approach involves the direct administration of this compound, a potent bioactive lipid metabolite of docosahexaenoic acid (DHA). However, due to its rapid degradation by sEH, this compound is often co-administered with an sEH inhibitor to ensure its stability and efficacy.
-
Small Molecule sEH Inhibitors: This strategy focuses on the use of potent and specific small molecule inhibitors to block the activity of the sEH enzyme, thereby preserving the body's natural levels of various beneficial EpFAs.
The following sections provide a detailed comparison of these two approaches, supported by experimental data.
Data Presentation: In Vivo Efficacy Comparison
The following table summarizes the in vivo effects of this compound administered in combination with an sEH inhibitor compared to the administration of an sEH inhibitor alone in a diet-induced obesity mouse model. This data highlights the potential synergistic effects of combining these approaches.
| Parameter | Control | t-TUCB (sEH Inhibitor) Alone | t-TUCB + 19,20-EDP | t-TUCB + 17,18-EEQ |
| Core Body Temperature (°C) | 37.3 ± 0.14 | 37.3 ± 0.08 | 37.9 ± 0.06 | 38.1 ± 0.09 |
| Fasting Blood Glucose (mg/dL) | ~215 | No significant change | Significantly improved | Significantly improved |
| Serum Triglycerides (mg/dL) | 69.7 ± 7.2 | No significant change | 45.8 ± 2.2 | 38.3 ± 6.7 |
| Cold Tolerance | Baseline | No significant improvement | Significantly improved | Significantly improved |
Data adapted from a study on diet-induced obesity in mice. t-TUCB is a potent sEH inhibitor. 17,18-EEQ is another anti-inflammatory epoxy fatty acid.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro sEH Inhibition Assay
This protocol is used to determine the potency of a compound in inhibiting the sEH enzyme.
Methodology:
-
Reagents: Recombinant human sEH enzyme, a fluorogenic substrate (e.g., PHOME), test compound (e.g., 19,20-EDP or a small molecule inhibitor), and assay buffer.
-
Procedure:
-
The sEH enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence generated from the hydrolysis of the substrate is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is then determined by plotting the reaction rates against the inhibitor concentrations.
In Vivo Anti-Inflammatory Assay (LPS-Induced Inflammation Model)
This protocol assesses the in vivo anti-inflammatory efficacy of a therapeutic agent.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
Mice are randomly assigned to treatment groups: vehicle control, test compound (e.g., sEH inhibitor, or 19,20-EDP with an sEH inhibitor).
-
The test compound is administered (e.g., orally or intraperitoneally).
-
After a set period, inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS).
-
Blood and tissue samples are collected at various time points after LPS administration.
-
-
Analysis:
-
Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma are measured using ELISA.
-
Histological analysis of tissues (e.g., liver, lung) is performed to assess inflammation and tissue damage.
-
-
Data Analysis: Cytokine levels and histological scores are compared between the treatment and control groups to determine the anti-inflammatory efficacy of the test compound.
Mandatory Visualizations
Signaling Pathway of sEH in Inflammation
Caption: The sEH signaling pathway in inflammation.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for in vivo efficacy testing.
Conclusion
Targeting the soluble epoxide hydrolase represents a promising therapeutic strategy for a range of inflammatory diseases. While small molecule sEH inhibitors offer a broad approach by preserving all endogenous EpFAs, the co-administration of this compound with an sEH inhibitor may provide a more targeted and potentially more potent therapeutic effect in specific contexts. The choice of strategy will likely depend on the specific disease indication and the desired therapeutic outcome. Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative efficacy and safety of these two promising approaches.
References
A Head-to-Head Comparison of 19,20-EpDPE and Other Epoxy Fatty Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive lipid mediators is critical for advancing therapeutic strategies. This guide provides a comprehensive, data-driven comparison of 19,20-epoxydocosapentaenoic acid (19,20-EpDPE) and other key epoxy fatty acids, including epoxyeicosatrienoic acids (EETs) and epoxyeicosatetraenoic acids (EpETEs).
This document summarizes their divergent roles in critical physiological processes, presents quantitative experimental data for objective comparison, and provides detailed methodologies for key assays.
At a Glance: Key Differences in Biological Activity
While all are metabolites of polyunsaturated fatty acids via the cytochrome P450 epoxygenase pathway, 19,20-EpDPE, derived from docosahexaenoic acid (DHA), often exhibits opposing effects to EETs, which are derived from arachidonic acid (ARA). EpETEs, from eicosapentaenoic acid (EPA), frequently demonstrate intermediate or distinct activities.
| Biological Process | 19,20-EpDPE (from DHA) | Epoxyeicosatrienoic Acids (EETs) (from ARA) |
| Vasodilation | Potent Vasodilator | Vasodilator |
| Angiogenesis | Inhibits | Promotes |
| Tumor Growth & Metastasis | Suppresses | Promotes |
| Inflammation | Anti-inflammatory | Generally Anti-inflammatory |
| Thermogenesis | Promotes | - |
Quantitative Comparison of Biological Activities
The following tables provide a summary of available quantitative data to allow for a direct comparison of the bioactivities of these epoxy fatty acids.
Table 1: Comparative Effects on Angiogenesis
| Compound | Concentration | Effect on Angiogenesis | Quantitative Measurement |
| 19,20-EpDPE | 1 µM | Inhibition | ~63% inhibition of HUVEC tube formation |
| 3 µM | Inhibition | ~91% inhibition of HUVEC tube formation | |
| 1 µM | Inhibition | ~40% reduction in FBS-induced cancer cell invasion | |
| 11,12-EET | 1 µM | Promotion | ~2-fold increase in cancer cell invasion |
| 14,15-EET | 1 µM | Promotion | ~82% increase in HUVEC proliferation |
Table 2: Comparative Effects on Vascular Tone
| Compound | EC50 (log[M]) for Vasodilation | Vessel Type |
| 14,15-EET | -10.1 | Canine Coronary Arterioles |
| 11,12-EET | -12.7 | Canine Coronary Arterioles |
| 8,9-EET | -11.5 | Canine Coronary Arterioles |
| 5,6-EET | -12.3 | Canine Coronary Arterioles |
| 19,20-EpDPE | Potent, approx. 1000x more than EETs in some models | Human Pulmonary Arteries |
Note: Direct side-by-side EC50 values for 19,20-EpDPE and EETs in the same experimental setup are limited in the reviewed literature. However, studies indicate that EpDPEs are significantly more potent vasodilators than EETs[1].
Table 3: Soluble Epoxide Hydrolase (sEH) Kinetics
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| 14,15-EET | 3.6 - 6.7 | 1300 - 4700 |
| 11,12-EET | 8.3 - 16 | 600 - 3200 |
| 8,9-EET | 13 - 20 | 500 - 1500 |
| 5,6-EET | > 50 | Low |
| 19,20-EpDPE | Slower turnover than most EETs and other EpFAs | - |
Note: Most omega-3 epoxy fatty acids are better substrates for sEH than EETs. However, 19,20-EpDPE is an exception and is turned over more slowly, contributing to its higher in vivo levels[2]. Specific Km and Vmax values for 19,20-EpDPE are not consistently reported alongside EETs in the literature.
Signaling Pathways and Mechanisms of Action
The distinct biological effects of 19,20-EpDPE are mediated through specific signaling pathways that differ from those activated by EETs.
19,20-EpDPE Signaling
19,20-EpDPE exerts its anti-inflammatory and thermogenic effects primarily through the G-protein coupled receptor 120 (GPR120). Activation of GPR120 by 19,20-EpDPE can lead to the activation of AMP-activated protein kinase (AMPKα), which plays a crucial role in regulating cellular energy homeostasis.[3][4] This pathway is implicated in the browning of white adipose tissue and the promotion of thermogenesis.[4]
In the vasculature, 19,20-EpDPE induces vasodilation by inhibiting the Rho-kinase (ROCK) pathway in vascular smooth muscle cells. This leads to a decrease in the phosphorylation of myosin light chain and subsequent smooth muscle relaxation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Angiogenesis Assay (Tube Formation)
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well plates
-
Test compounds (19,20-EpDPE, EETs, etc.) dissolved in a suitable vehicle
-
Calcein AM (for visualization)
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in a serum-reduced medium.
-
Add the test compounds at various concentrations to the HUVEC suspension.
-
Seed the HUVEC suspension onto the solidified basement membrane extract.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the tube formation using a microscope. For quantitative analysis, the cells can be labeled with Calcein AM, and the total tube length can be measured using image analysis software.
Vascular Reactivity Assay (Wire Myography)
This technique measures the isometric tension of isolated blood vessel segments to assess vasoconstriction and vasodilation.
Materials:
-
Isolated arterial segments (e.g., mesenteric arteries)
-
Wire myograph system
-
Physiological Salt Solution (PSS)
-
Vasoconstrictor agent (e.g., phenylephrine)
-
Test compounds (19,20-EpDPE, EETs, etc.)
Procedure:
-
Dissect and isolate small arteries and mount them on the wires of the myograph chamber.
-
Allow the vessels to equilibrate in PSS at 37°C, bubbled with 95% O2 and 5% CO2.
-
Perform a normalization procedure to set the vessel to its optimal resting tension.
-
Induce a stable contraction with a vasoconstrictor agent.
-
Once a plateau is reached, cumulatively add increasing concentrations of the test compounds to assess their vasodilatory effects.
-
Record the changes in tension and calculate the percentage of relaxation relative to the pre-contracted tone.
Soluble Epoxide Hydrolase (sEH) Activity Assay
This assay measures the rate at which sEH metabolizes epoxy fatty acids.
Materials:
-
Recombinant human sEH
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4)
-
Substrate: epoxy fatty acid of interest (e.g., 14,15-EET, 19,20-EpDPE)
-
A method to detect the diol product (e.g., LC-MS/MS or a fluorescent substrate)
Procedure:
-
Incubate the recombinant sEH with the assay buffer at 37°C.
-
Initiate the reaction by adding the epoxy fatty acid substrate.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction (e.g., by adding a solvent).
-
Quantify the amount of the diol product formed using a suitable analytical method.
-
Calculate the enzyme kinetics (Km and Vmax) by measuring the reaction rate at different substrate concentrations.
Conclusion
The available evidence strongly suggests that 19,20-EpDPE possesses a distinct and, in many cases, opposing biological activity profile compared to the more extensively studied EETs. Its potent vasodilatory, anti-inflammatory, anti-angiogenic, and anti-tumorigenic properties make it a compelling candidate for therapeutic development in cardiovascular diseases and oncology. In contrast, the pro-angiogenic and pro-tumorigenic effects of EETs highlight the critical importance of understanding the specific epoxy fatty acid metabolite being investigated. Further research, particularly head-to-head quantitative comparisons in standardized assay systems, is warranted to fully elucidate the therapeutic potential of these powerful lipid mediators.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 3. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
independent replication of published 19(R),20(S)-Edp findings
An Independent Review of 19,20-Epoxydocosapentaenoic Acid (19,20-EpDPE) Findings
This guide provides a comparative analysis of published research on 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), a bioactive metabolite of docosahexaenoic acid (DHA). The following sections summarize key findings, present quantitative data from independent studies, detail experimental protocols, and visualize the signaling pathways involved. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this endogenous compound.
Comparative Analysis of 19,20-EpDPE Biological Activities
Recent studies have explored the multifaceted role of 19,20-EpDPE in various physiological and pathophysiological processes. This guide consolidates findings on its effects on nonalcoholic steatohepatitis (NASH), pulmonary arterial tension, and inflammation-associated pain.
Table 1: Comparison of 19,20-EpDPE Effects in Different Models
| Study Focus | Model System | Key Findings | Reported Potency/Concentration | Mechanism of Action |
| NASH Fibrosis | Fat-1 transgenic mice (NASH model) | Suppresses hepatic crown-like structure formation and liver fibrosis.[1] | Endogenously elevated levels in Fat-1 mice. | GPR120-dependent signaling.[1] |
| Pulmonary Hypertension | Human pulmonary arteries (HPAs) | Reduces U-46619-induced tone and Ca2+ sensitivity.[2][3] | 300 nM 19,20-EpDPE.[2] | Inhibition of the Rho-kinase pathway. |
| Inflammation & Pain | Carrageenan-induced hyperalgesia model (rat) | Exhibits significant antihyperalgesic activity. | 300 ng/paw intraplantar administration. | Potential activation of big conductance calcium-activated potassium channels (BKCa). |
| Diet-Induced Obesity | C57BL/6J mice on a high-fat diet | In combination with a soluble epoxide hydrolase inhibitor (t-TUCB), it decreased lipid accumulation and regulated thermogenic gene expression in brown adipose tissue (BAT). | Not specified. | Suppression of NFκB activation in BAT. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols described in the referenced studies.
Nonalcoholic Steatohepatitis (NASH) Model
-
Animal Model: Fat-1 transgenic mice, which can convert n-6 to n-3 polyunsaturated fatty acids (PUFAs), and wild-type littermates were used. A NASH model was induced by a combination of a high-fat diet, carbon tetrachloride (CCl4), and a Liver X receptor (LXR) agonist.
-
Lipidomics Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed for mediator lipidomics to quantify endogenous n-3 PUFA-derived metabolites, including 19,20-EpDPE, in the liver.
-
Histological Analysis: Liver sections were analyzed to identify and quantify hepatic crown-like structures (hCLS) as a marker of inflammation and fibrosis.
Human Pulmonary Artery (HPA) Tension Measurements
-
Tissue Preparation: Human pulmonary arteries were obtained and prepared for in vitro tension measurements.
-
Experimental Setup: Arterial rings were mounted in organ baths for isometric tension recording. The tissues were permeabilized to control intracellular Ca2+ concentration.
-
Treatment Protocol: The effect of 19,20-EpDPE (300 nM) on the contraction induced by the thromboxane A2 analog U-46619 was assessed. The involvement of cytochrome P450 epoxygenase was investigated using the inhibitor N-methylsulfonyl-6-(2-propargyloxyphenyl) hexanamide (MS-PPOH).
-
Biochemical Analysis: Western blotting was used to measure the activity of RhoA, a key protein in the Ca2+ sensitization pathway.
Carrageenan-Induced Hyperalgesia Model
-
Animal Model: The study utilized a rat model of localized inflammation and pain induced by carrageenan injection into the paw.
-
Drug Administration: A low dose of 19,20-EpDPE (300 ng/paw) was administered via intraplantar injection.
-
Behavioral Testing: Thermal withdrawal latency and mechanical withdrawal thresholds were measured to assess the antihyperalgesic effects of the treatment.
Signaling Pathways and Mechanisms of Action
The biological effects of 19,20-EpDPE are mediated through specific signaling pathways. The diagrams below illustrate the proposed mechanisms based on the available literature.
References
- 1. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cellular Responses: A Comparative Guide to the Signaling Pathways of EDP Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced ways in which structurally similar molecules can elicit distinct cellular responses is paramount. This guide provides a comprehensive comparison of the signaling pathways activated by different isomers of Eicosadienoyl-glycero-3-phosphate (EDP), lipid signaling molecules that play crucial roles in various physiological and pathological processes.
This document delves into the differential activation of downstream signaling cascades by sn-1 and sn-2 EDP isomers, presenting supporting experimental data and detailed methodologies. By understanding these differences, researchers can better target specific pathways for therapeutic intervention.
Differential Activation of LPA Receptors by EDP Isomers
Eicosadienoyl-glycero-3-phosphate (EDP) isomers, which are forms of lysophosphatidic acid (LPA) containing a 20:2 acyl chain, exert their effects by binding to a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs), including LPA1, LPA2, and LPA3. The position of the eicosadienoyl chain on the glycerol backbone, either at the sn-1 or sn-2 position, significantly influences the receptor binding affinity and subsequent activation of downstream signaling pathways.
Studies have shown that LPA receptors can be differentially activated by various LPA species, including those with different acyl chains and positional isomers.[1][2] For instance, the LPA3 receptor (historically known as EDG7) exhibits a higher reactivity to LPA species with an unsaturated fatty acid at the sn-2 position.[2] In contrast, LPA1 (EDG2) and LPA2 (EDG4) receptors show broader ligand specificities.[2] This differential activation is a critical determinant of the cellular response to a specific EDP isomer.
Quantitative Comparison of Signaling Pathway Activation
The activation of LPA receptors by EDP isomers initiates a cascade of intracellular signaling events. The primary signaling pathways activated by LPA receptors include those mediated by Gq/11, Gi/o, and G12/13 proteins.[3] These pathways, in turn, regulate a host of cellular functions such as cell proliferation, migration, and survival.
While direct quantitative data for the signaling of 1-(11Z,14Z-eicosadienoyl)-glycero-3-phosphate versus its sn-2 isomer is not extensively available in the public domain, the principle of differential signaling by LPA isomers is well-established. The following table summarizes the potential differential activation of key downstream signaling pathways based on the known behavior of LPA receptor subtypes with respect to sn-1 and sn-2 unsaturated LPA species. The values are illustrative and aim to highlight the expected differences.
| Signaling Pathway | sn-1 EDP Isomer (Illustrative EC50) | sn-2 EDP Isomer (Illustrative EC50) | Key LPA Receptors Involved | Downstream Effects |
| Calcium Mobilization (via Gq/11) | ~50 nM | ~20 nM | LPA1, LPA2, LPA3 | Activation of PKC, gene transcription |
| MAPK/ERK Pathway (via Gi/o, Gq/11) | ~100 nM | ~75 nM | LPA1, LPA2, LPA3 | Cell proliferation, differentiation |
| PI3K/Akt Pathway (via Gi/o) | ~150 nM | ~100 nM | LPA1, LPA2 | Cell survival, anti-apoptosis |
| Rho Activation (via G12/13) | ~80 nM | ~50 nM | LPA1, LPA2 | Cytoskeletal rearrangement, cell migration |
Note: Lower EC50 values indicate higher potency. These values are hypothetical and serve to illustrate the expected trend of higher potency for the sn-2 isomer on certain receptor subtypes, particularly LPA3.
Visualizing the Signaling Cascades
To illustrate the differential activation of signaling pathways, the following diagrams, generated using the DOT language, depict the cascades initiated by sn-1 and sn-2 EDP isomers.
Experimental Protocols
To enable researchers to investigate these differential signaling events, this section provides detailed methodologies for key experiments.
Experimental Workflow for Comparing EDP Isomer Signaling
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Lines: Use cell lines endogenously expressing LPA receptors (e.g., PC-3, MDA-MB-231) or cells stably transfected with specific LPA receptor subtypes (e.g., CHO or RH7777 cells expressing LPA1, LPA2, or LPA3).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Before treatment, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Isomer Preparation: Prepare stock solutions of 1-(11Z,14Z-eicosadienoyl)-glycero-3-phosphate and its sn-2 isomer in a suitable solvent (e.g., fatty acid-free BSA in PBS).
-
Treatment: Treat the serum-starved cells with a range of concentrations of each EDP isomer for the appropriate duration depending on the assay.
2. Calcium Mobilization Assay:
This assay measures the increase in intracellular calcium concentration upon receptor activation, typically mediated by the Gq/11 pathway.
-
Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid for 30-60 minutes at 37°C.
-
Measurement: After washing, measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulation: Add the EDP isomers at various concentrations and immediately measure the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve to determine the dose-response relationship and calculate EC50 values.
3. MAPK/ERK and PI3K/Akt Activation Assays (Western Blot):
These assays measure the phosphorylation and activation of key proteins in these signaling pathways.
-
Cell Lysis: After treatment with EDP isomers for a specified time (e.g., 5-30 minutes), lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK) and Akt (p-Akt), as well as antibodies for total ERK1/2 and Akt as loading controls.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the fold-change in phosphorylation relative to the untreated control.
4. [³⁵S]GTPγS Binding Assay:
This functional assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Membrane Preparation: Prepare cell membranes from cells expressing the LPA receptor of interest.
-
Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and NaCl.
-
Incubation: Incubate the cell membranes with the EDP isomer, [³⁵S]GTPγS, and other assay components.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) and plot the dose-response curves.
Conclusion
The positional isomerism of the eicosadienoyl chain in EDP molecules is a critical determinant of their biological activity. The sn-2 isomer is predicted to be a more potent activator of certain LPA receptors, particularly LPA3, leading to enhanced downstream signaling through pathways such as calcium mobilization and Rho activation. This guide provides a framework for researchers to investigate these differences through detailed experimental protocols and highlights the importance of considering isomeric forms in drug discovery and development. A thorough understanding of how these subtle structural variations translate into distinct cellular signals will pave the way for the design of more specific and effective therapeutic agents targeting the LPA signaling axis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available antibodies for key protein targets involved in the metabolic pathway of 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-Edp). This lipid diol is formed from the epoxidation of eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) epoxygenases and subsequent hydrolysis of the epoxide precursor, 19,20-epoxyeicosatetraenoic acid (19,20-EEQ), by soluble epoxide hydrolase (sEH). The signaling of these lipid mediators can involve G-protein coupled receptors, such as the prostaglandin F2α receptor (FP-R).
This guide focuses on antibodies targeting:
-
Soluble Epoxide Hydrolase (sEH)
-
Cytochrome P450 2J2 (CYP2J2)
-
Cytochrome P450 2C9 (CYP2C9)
-
Prostaglandin F2α Receptor (FP-R)
The information presented is based on manufacturer-provided data and available independent validation studies to assist researchers in selecting the most suitable antibodies for their specific applications.
Antibody Comparison Tables
The following tables summarize key information for a selection of commercially available antibodies for each protein target. Please note that direct, independent comparative studies for all antibodies are limited. Researchers are encouraged to perform their own validation experiments.
Soluble Epoxide Hydrolase (sEH) Antibodies
| Supplier | Catalog # | Clonality | Host | Validated Applications | Species Reactivity | Immunogen | Notes |
| Santa Cruz Biotechnology | sc-166961 | Monoclonal (A-5) | Mouse | WB, ELISA, IF, IHC, IP | Human, Mouse, Rat | Not Specified | Has been used in studies of inflammatory conditions and diabetes.[1] |
| Cayman Chemical | 10011666 | Polyclonal | Rabbit | WB | Human, Mouse, Rat | Synthetic peptide from the internal region of human sEH | Recognizes sEH at ~64 kDa. |
| Abcam | ab83537 | Polyclonal | Rabbit | WB, IHC-P, ICC/IF | Human | Synthetic peptide corresponding to Human sEH aa 50-150 | - |
| Thermo Fisher Scientific | PA1-750 | Polyclonal | Rabbit | WB, IHC | Human, Mouse, Rat | Synthetic peptide corresponding to residues 538-554 of human sEH | - |
Cytochrome P450 2J2 (CYP2J2) Antibodies
| Supplier | Catalog # | Clonality | Host | Validated Applications | Species Reactivity | Immunogen | Notes |
| Antibodies.com | A94943 | Polyclonal | Rabbit | WB, IHC, ICC/IF, ELISA | Human | Synthetic peptide | Western blot analysis of various cells using this antibody is available.[2] |
| Antibodies.com | A17216 | Polyclonal | Rabbit | WB | Human | Synthetic peptide corresponding to a sequence within amino acids 200-300 of human CYP2J2 | -[3] |
| Proteintech | 13562-1-AP | Polyclonal | Rabbit | WB, IHC, IF, ELISA | Human, Mouse, Rat | Recombinant human CYP2J2 protein | Has been used in multiple publications.[4] |
| Abcam | ab151996 | Polyclonal | Rabbit | WB, IHC-P | Human | Recombinant Fragment Protein within Human Cytochrome P450 2J2 aa 200-500 | Cited in 3 publications.[5] |
Cytochrome P450 2C9 (CYP2C9) Antibodies
| Supplier | Catalog # | Clonality | Host | Validated Applications | Species Reactivity | Immunogen | Notes |
| Bioss Inc. | bs-4539R | Recombinant | Rabbit | WB, FCM, ICC, IF | Human | Not Specified | Recombinant antibody which may offer higher consistency. |
| Antibodies.com | A45449 | Polyclonal | Rabbit | IHC | Human | Full length fusion protein | Detects endogenous levels of total CYP2C9 protein. |
| Boster Bio | A00465 | Polyclonal | Rabbit | WB | Human, Mouse, Rat | A synthetic peptide corresponding to residues in Human CYP2C9 | - |
| Abcam | ab4236 | Polyclonal | Rabbit | WB, IHC-P | Human | Synthetic peptide corresponding to C terminal residues of human CYP2C9 | - |
Prostaglandin F2α Receptor (FP-R) Antibodies
| Supplier | Catalog # | Clonality | Host | Validated Applications | Species Reactivity | Immunogen | Notes |
| Alomone Labs | APR-067 | Polyclonal | Rabbit | WB, IHC (Frozen) | Human, Mouse, Rat | (C)RSQQHRQGRSHHLE, corresponding to amino acid residues 233-246 of rat FP-R | - |
| Sigma-Aldrich | P0493 | Polyclonal | Rabbit | IHC (Paraffin) | Human | Synthetic peptide from the 1st extracellular domain of human FP-R | Recognizes Prostaglandin F2-Alpha Receptor. |
| Abcam | ab126709 | Monoclonal (EPR5844) | Rabbit | WB, IHC-P, Flow Cytometry, IP | Human, Mouse, Rat | Synthetic peptide within Human FP-R aa 300 to the C-terminus | Recombinant monoclonal antibody. |
| Cayman Chemical | 101820 | Polyclonal | Rabbit | WB, IHC | Human, Mouse, Rat | Peptide from the C-terminal region of human FP receptor | - |
Signaling & Experimental Workflow Diagrams
EPA Metabolism to this compound
The following diagram illustrates the enzymatic conversion of Eicosapentaenoic Acid (EPA) to this compound.
Caption: Enzymatic pathway of this compound formation from EPA.
Potential Downstream Signaling of 19,20-EDP Analogs
Recent studies on synthetic analogs of 19,20-EDP suggest a cardioprotective role involving the activation of Sirtuins (SIRT), particularly SIRT3, which can deacetylate and activate antioxidant enzymes like MnSOD.
References
- 1. arp1.com [arp1.com]
- 2. Comparative Analysis of Immunohistochemical Staining Intensity Determined by Light Microscopy, ImageJ and QuPath in Placental Hofbauer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cytochrome P450 2J2 Antibody (A94943) | Antibodies.com [antibodies.com]
- 5. bosterbio.com [bosterbio.com]
Comparative Metabolomics of 19,20-EDP Treated Versus Control Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of 19,20-Epoxydocosapentaenoic acid (19,20-EDP) on cells. It includes supporting experimental data from published studies, detailed methodologies for key experiments, and visualizations of implicated signaling pathways.
19,20-EDP, a cytochrome P450-derived metabolite of docosahexaenoic acid (DHA), is a bioactive lipid mediator with diverse cellular effects.[1][2] Understanding its influence on cellular metabolism is crucial for elucidating its mechanism of action and therapeutic potential. This guide summarizes the known metabolic alterations induced by 19,20-EDP treatment compared to control conditions.
Quantitative Data Summary
While comprehensive, publicly available metabolomics datasets detailing global changes in response to 19,20-EDP are limited, existing studies provide quantitative insights into specific metabolic alterations. The following table summarizes key findings and provides a template for the types of data generated in a typical comparative metabolomics study.
| Metabolite Class | Metabolite Name | Cell Type | Treatment Conditions | Fold Change vs. Control | Reference |
| Sphingolipids | Ceramide | H9c2 (glycolytic) | 1 µM 19,20-EDP, 24h | Increased | [3] |
| Fatty Acyls | 19,20-EDP | Mouse Plasma (in vivo) | 0.05 mg/kg/d 19,20-EDP + t-AUCB | ~2.4-fold increase | |
| 19,20-EDP | Mouse Tumor (in vivo) | 0.05 mg/kg/d 19,20-EDP + t-AUCB | ~2.9-fold increase | ||
| Hypothetical Data | Glycolysis Intermediates | e.g., Pyruvate | User-defined | e.g., -1.5 | |
| Hypothetical Data | TCA Cycle Intermediates | e.g., Citrate | User-defined | e.g., -1.2 | |
| Hypothetical Data | Amino Acids | e.g., Glutamine | User-defined | e.g., +1.8 | |
| Hypothetical Data | Glycerophospholipids | e.g., Phosphatidylcholine (PC) | User-defined | e.g., -1.1 |
Note: The hypothetical data illustrates the expected output of a broad-scale metabolomics analysis. Actual fold changes will vary depending on the cell type, experimental conditions, and analytical platform.
Key Metabolic Effects of 19,20-EDP
Studies have shown that 19,20-EDP can significantly impact cellular metabolism, particularly in cells with a glycolytic profile. Key observations include:
-
Induction of Cytotoxicity in Glycolytic Cells: In H9c2 myoblasts cultured under high glucose conditions (promoting glycolysis), 19,20-EDP markedly reduces cell viability.[3]
-
Ceramide Accumulation: Treatment with 19,20-EDP leads to an increase in intracellular ceramide levels, a key event in its cytotoxic effect.[3] This suggests a direct or indirect influence on sphingolipid metabolism.
-
Mitochondrial Function: 19,20-EDP has been shown to impair mitochondrial function in glycolytic H9c2 cells. However, in other contexts, it has been demonstrated to have protective effects on mitochondria, for instance by activating SIRT3.
-
Lysosomal Activity: Increased lysosomal activity is observed in glycolytic H9c2 cells treated with 19,20-EDP, a process linked to the observed cytotoxicity.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the comparative metabolomics of 19,20-EDP.
Cell Culture and Treatment
-
Cell Line: H9c2 myoblasts are a common model.
-
Culture Conditions: Cells are cultured in either high glucose (e.g., 25 mM) medium to induce a glycolytic phenotype or low glucose (e.g., 5.5 mM) medium for an oxidative phosphorylation (OXPHOS) phenotype.
-
Treatment: Cells are treated with a working concentration of 19,20-EDP (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Untargeted Metabolomics via LC-MS/MS
This protocol provides a general workflow for the analysis of cellular metabolites.
-
Metabolite Extraction:
-
Aspirate culture medium and wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape cells and collect the cell lysate.
-
Centrifuge to pellet protein and cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-Exactive Orbitrap with a C18 reverse-phase column for lipidomics or a HILIC column for polar metabolites).
-
Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
-
Data Processing:
-
Process the raw data using software such as XCMS or Compound Discoverer for peak picking, alignment, and feature detection.
-
Identify metabolites by matching accurate mass and fragmentation spectra to metabolomics databases (e.g., HMDB, METLIN).
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify significantly altered metabolites between 19,20-EDP treated and control groups.
-
Ceramide Quantification
-
Lipid Extraction: Extract lipids from cell pellets using a modified Bligh and Dyer method.
-
LC-MS/MS Analysis: Quantify ceramide species using a targeted LC-MS/MS approach with multiple reaction monitoring (MRM). Use appropriate internal standards for accurate quantification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by 19,20-EDP and a typical experimental workflow.
References
- 1. Cardioprotective effect of 19,20-epoxydocosapentaenoic acid (19,20-EDP) in ischaemic injury involves direct activation of mitochondrial sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cardioprotective effect of 19,20-epoxydocosapentaenoic acid (19,20-EDP) in ischaemic injury involves direct activation of mitochondrial sirtuin 3 | Semantic Scholar [semanticscholar.org]
- 3. DHA and 19,20-EDP induce lysosomal-proteolytic-dependent cytotoxicity through de novo ceramide production in H9c2 cells with a glycolytic profile - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of 19(R),20(S)-Edp's Effects Using Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the specificity of the biological effects of 19(R),20(S)-dihydroxy-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid (19(R),20(S)-Edp), also known as 19,20-EpDPE. By utilizing specific antagonists for its known signaling pathways, researchers can effectively demonstrate that the observed effects are directly mediated by this bioactive lipid. This guide outlines the use of antagonists for G protein-coupled receptor 120 (GPR120) and sirtuins, key mediators of this compound's actions. Furthermore, a comparison with the related molecule 17,18-epoxyeicosatetraenoic acid (17,18-EEQ) is provided to highlight the specificity and differential effects of these lipid mediators.
Data Presentation
The following tables summarize quantitative data from studies investigating the specificity of this compound's effects through the use of antagonists.
Table 1: Antagonism of this compound-Mediated Cardioprotection by Sirtuin Inhibitors
| Treatment Group | Endpoint | Measurement | Result | Inhibition by Antagonist |
| Ischemia/Reperfusion (I/R) + Vehicle | Cardiac Functional Recovery | Left Ventricular Developed Pressure (% of baseline) | ~15% | N/A |
| I/R + 19,20-EDP analog (SA-22) | Cardiac Functional Recovery | Left Ventricular Developed Pressure (% of baseline) | ~64% | N/A |
| I/R + SA-22 + Nicotinamide (pan-sirtuin inhibitor) | Cardiac Functional Recovery | Left Ventricular Developed Pressure (% of baseline) | Significantly reduced compared to SA-22 alone | Yes |
| I/R + SA-22 + 3-TYP (SIRT3 inhibitor) | Cardiac Functional Recovery | Left Ventricular Developed Pressure (% of baseline) | Significantly reduced compared to SA-22 alone | Yes |
Data adapted from a study on a synthetic analog of 19,20-EDP, SA-22, demonstrating the sirtuin-dependency of its cardioprotective effects.[1][2]
Table 2: GPR120-Dependence of this compound's Anti-Fibrotic Effects
| Experimental Condition | Key Finding | Implication for Specificity |
| Attenuation of liver fibrosis by 19,20-EpDPE | 19,20-EpDPE suppresses the formation of hepatic crown-like structures and liver fibrosis. | Demonstrates a therapeutic potential of 19,20-EpDPE. |
| GPR120-dependent mechanism | The anti-fibrotic effects of 19,20-EpDPE are absent in GPR120 knockout models.[3] | Confirms that the specific interaction with GPR120 is required for this biological activity. |
Table 3: Comparative Effects of this compound and 17,18-EEQ on Brown Adipogenesis
| Compound (in the presence of a sEH inhibitor) | Endpoint | Measurement | Potency Comparison |
| This compound | Thermogenic Protein Expression | Increased PGC1α expression | Less potent |
| 17,18-EEQ | Thermogenic Protein Expression | Increased PGC1α, UCP1, and CD36 expression | More potent |
| This compound | Mitochondrial Respiration | Increased | Less potent |
| 17,18-EEQ | Mitochondrial Respiration | Increased | More potent |
| This compound | Mitochondrial Uncoupling (Heat Production) | No significant increase | Less potent |
| 17,18-EEQ | Mitochondrial Uncoupling (Heat Production) | Significant increase | More potent |
This table highlights the differential potency and effects of this compound and 17,18-EEQ, emphasizing the specificity of their actions. Data is based on in vitro studies on brown preadipocytes.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments to confirm the specificity of this compound's effects.
Protocol 1: Confirmation of Sirtuin-Dependent Cardioprotection
Objective: To determine if the cardioprotective effects of a 19,20-EDP analog are mediated by sirtuins.
Model: Isolated perfused mouse hearts subjected to ischemia-reperfusion (I/R) injury.
Materials:
-
19,20-EDP analog (e.g., SA-22)
-
Pan-sirtuin inhibitor: Nicotinamide (NAM)
-
SIRT3-selective inhibitor: 3-(1H-1,2,3-triazol-4-yl) pyridine (3-TYP)
-
Langendorff perfusion system
-
Reagents for assessing cardiac function (e.g., pressure transducer)
Procedure:
-
Isolate mouse hearts and mount them on a Langendorff apparatus.
-
Perfuse hearts with Krebs-Henseleit buffer to establish baseline function (e.g., 20 minutes).
-
Induce global ischemia by stopping the perfusion (e.g., 30 minutes).
-
Initiate reperfusion (e.g., 40 minutes) with one of the following treatment groups:
-
Vehicle control
-
19,20-EDP analog (e.g., 1 µM SA-22)
-
19,20-EDP analog + Nicotinamide (e.g., 30 µM NAM)
-
19,20-EDP analog + 3-TYP (e.g., concentration to be optimized based on IC50)
-
-
Continuously monitor and record cardiac function parameters, such as left ventricular developed pressure (LVDP), throughout the experiment.
-
Analyze the recovery of cardiac function at the end of reperfusion and compare the results between the treatment groups. A significant reduction in the protective effect of the 19,20-EDP analog in the presence of the sirtuin inhibitors confirms the sirtuin-dependency of its action.[1]
Protocol 2: Elucidating GPR120-Mediated Anti-inflammatory Effects
Objective: To confirm that the anti-inflammatory effects of this compound are mediated through GPR120.
Model: Macrophage cell line (e.g., RAW 264.7) stimulated with a pro-inflammatory agent.
Materials:
-
This compound
-
GPR120 antagonist: AH7614
-
Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6)
Procedure:
-
Culture macrophage cells to the desired confluency.
-
Pre-incubate the cells with the GPR120 antagonist AH7614 (e.g., 10 µM) for a specified time (e.g., 1 hour) before adding this compound.
-
Treat the cells with this compound (e.g., 1-10 µM) for a suitable duration.
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cell culture.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.
-
Compare the cytokine levels between cells treated with this compound alone and those co-treated with AH7614. A reversal of the anti-inflammatory effect of this compound in the presence of the antagonist indicates a GPR120-mediated mechanism.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental logic described in this guide.
Caption: GPR120 signaling pathway of this compound and its inhibition by AH7614.
Caption: Sirtuin-dependent signaling of this compound and its inhibition.
Caption: Experimental workflow for confirming the specificity of this compound's effects.
References
- 1. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog is Sirt Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog Is Sirt Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of Synthetic Versus Endogenous 19,20-Epoxydocosapentaenoic Acid (19,20-EpDPE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and endogenous 19,20-epoxydocosapentaenoic acid (19,20-EpDPE), a critical bioactive lipid mediator derived from docosahexaenoic acid (DHA). This document summarizes key biochemical and physiological differences, presents available quantitative data, and details relevant experimental protocols to assist researchers in selecting the appropriate molecule for their studies and to provide a framework for experimental design.
Introduction to 19,20-EpDPE
Endogenous 19,20-EpDPE is a member of the epoxydocosapentaenoic acid (EDP) family of lipid mediators, produced through the cytochrome P450 (CYP) epoxygenase pathway from the omega-3 fatty acid DHA.[1] It is an important signaling molecule involved in various physiological processes, including the regulation of inflammation, blood pressure, and cellular growth.[2] The therapeutic potential of 19,20-EpDPE has led to the development of synthetic versions and stable analogs, aiming to overcome the limited bioavailability of the endogenous compound for research and potential clinical applications.[3] This guide explores the similarities and differences between these two forms.
Quantitative Data Comparison
The following tables summarize the available quantitative data for synthetic and endogenous 19,20-EpDPE. It is important to note that direct comparative studies are limited, and data for the endogenous form are often inferred from studies using synthetically produced 19,20-EpDPE that is chemically identical to the natural molecule.
| Parameter | Synthetic 19,20-EpDPE | Endogenous 19,20-EpDPE | Reference |
| EC50 for inhibition of U-46619-induced arterial tension | 0.11 ± 0.03 µM | Data not available | [4] |
| GPR120 Activation | Potent agonist | Potent agonist | [5] |
| Rho-Kinase Pathway Inhibition | Inhibits RhoA activity | Implied to inhibit RhoA activity |
| Parameter | Synthetic 19,20-EpDPE | Endogenous 19,20-EpDPE | Reference |
| Bioavailability | Orally available (analogs) | Low and transient | |
| In Vivo Stability | Analogs designed for higher stability | Rapidly metabolized |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by 19,20-EpDPE.
Experimental Workflow
Experimental Protocols
Asymmetric Total Synthesis of 19,20-EpDPE
This protocol outlines the key steps for the chemical synthesis of 19,20-EpDPE, providing a means to generate the compound for experimental use.
Materials:
-
Starting materials for the synthesis of the skipped polyene core and the epoxy-aldehyde fragment.
-
Reagents for Wittig condensation, Dess-Martin oxidation, and saponification.
-
Solvents for reactions and purification (e.g., hexanes, ethyl acetate, methanol).
-
Silica gel for column chromatography.
-
High-performance liquid chromatography (HPLC) system for purification.
Procedure:
-
Synthesis of the Skipped Polyene Core: Synthesize the C1-C18 fragment of 19,20-EpDPE containing the multiple double bonds using established organic chemistry methods.
-
Asymmetric Epoxidation: Create an enantiopure β-epoxyaldehyde corresponding to the C19-C22 fragment of the molecule. This can be achieved through direct asymmetric epoxidation of a homoallylic alcohol.
-
Wittig Condensation: Couple the skipped polyene core with the enantiopure β-epoxyaldehyde via a Wittig reaction to form the full carbon skeleton of the 19,20-EDP methyl ester.
-
Purification: Purify the resulting methyl ester using flash column chromatography on silica gel.
-
Saponification: Hydrolyze the methyl ester to the free carboxylic acid (19,20-EpDPE) using a suitable base (e.g., lithium hydroxide).
-
Final Purification: Purify the final product using preparative HPLC to obtain highly pure 19,20-EpDPE.
-
Characterization: Confirm the structure and purity of the synthesized 19,20-EpDPE using techniques such as 1H and 13C NMR spectroscopy and mass spectrometry.
Langendorff Isolated Heart Perfusion for Cardioprotection Assay
This ex vivo technique is used to assess the direct effects of compounds on cardiac function, independent of systemic influences.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2).
-
Anesthetic (e.g., pentobarbital).
-
Heparin.
-
Surgical instruments for thoracotomy and heart excision.
-
Pressure transducer and data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardiac arrest.
-
Cannulation: Trim excess tissue and cannulate the aorta on the Langendorff apparatus.
-
Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. The heart should resume beating.
-
Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes), recording parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.
-
Ischemia-Reperfusion Injury: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Treatment and Reperfusion: Initiate reperfusion with buffer containing either vehicle control, synthetic 19,20-EpDPE, or a synthetic analog.
-
Data Collection: Continuously monitor and record cardiac function throughout the reperfusion period.
-
Analysis: Compare the recovery of cardiac function in the treated groups to the control group to assess cardioprotective effects.
Induction and Assessment of NASH and Liver Fibrosis in a Mouse Model
This protocol describes a common method to induce non-alcoholic steatohepatitis (NASH) with fibrosis in mice to study the effects of therapeutic agents.
Materials:
-
Mice (e.g., C57BL/6J).
-
High-fat diet (HFD).
-
Carbon tetrachloride (CCl4).
-
Corn oil (vehicle for CCl4).
-
Surgical instruments for tissue collection.
-
Histology reagents (formalin, paraffin, hematoxylin and eosin, Sirius Red).
-
qPCR reagents for gene expression analysis.
Procedure:
-
Animal Model: Use a suitable mouse strain and acclimate them to the housing conditions.
-
Dietary Induction: Feed the mice a high-fat diet for a specified period (e.g., several weeks to months) to induce steatosis.
-
Chemical Induction of Fibrosis: Administer weekly intraperitoneal injections of a low dose of CCl4 dissolved in corn oil to accelerate the progression to fibrosis.
-
Treatment: Administer synthetic or endogenous 19,20-EpDPE (or a vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Tissue Collection: At the end of the study period, euthanize the mice and collect blood and liver tissue.
-
Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and stain sections with H&E to assess steatosis, inflammation, and ballooning, and with Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
Gene Expression Analysis: Isolate RNA from another portion of the liver and perform qPCR to analyze the expression of genes involved in fibrosis (e.g., Col1a1, Acta2, Timp1).
-
Biochemical Analysis: Analyze plasma for markers of liver injury (e.g., ALT, AST).
Measurement of Pulmonary Artery Tension
This protocol details the measurement of vascular tension in isolated pulmonary arteries to assess the vasoactive effects of 19,20-EpDPE.
Materials:
-
Isolated tissue bath system.
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2).
-
Force transducer and data acquisition system.
-
Vasoconstrictor agent (e.g., U-46619).
-
Synthetic 19,20-EpDPE.
Procedure:
-
Tissue Preparation: Isolate pulmonary artery rings from a suitable animal model (e.g., rat or rabbit) or human tissue.
-
Mounting: Mount the arterial rings in an isolated tissue bath filled with oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.
-
Viability Check: Test the viability of the arterial rings by inducing contraction with a known vasoconstrictor (e.g., potassium chloride).
-
Pre-contraction: Induce a stable contraction with a submaximal concentration of a vasoconstrictor like U-46619.
-
Treatment: Once a stable contraction is achieved, add cumulative concentrations of synthetic 19,20-EpDPE to the tissue bath.
-
Data Recording: Record the changes in isometric tension in response to each concentration of 19,20-EpDPE.
-
Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by U-46619 and calculate the EC50 value for 19,20-EpDPE.
Conclusion
Both synthetic and endogenous 19,20-EpDPE demonstrate significant biological activity, playing crucial roles in various physiological and pathophysiological processes. While synthetic 19,20-EpDPE, being chemically identical to its endogenous counterpart, is an invaluable tool for elucidating these roles, the development of synthetic analogs with improved stability and bioavailability offers promising avenues for therapeutic intervention. The choice between using endogenous sources (in models that can produce it) and synthetic compounds will depend on the specific research question and experimental design. This guide provides a foundational understanding to aid researchers in this decision-making process and in the execution of relevant experimental protocols. Further research is needed to fill the existing gaps in our quantitative understanding of the subtle differences that may exist between synthetic and endogenous 19,20-EpDPE, particularly in terms of their pharmacokinetic profiles and receptor interactions.
References
- 1. Modulation of the endogenous omega-3 fatty acid and oxylipin profile in vivo—A comparison of the fat-1 transgenic mouse with C57BL/6 wildtype mice on an omega-3 fatty acid enriched diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of 19,20-Epoxydocosapentaenoic Acid, a Bioactive Metabolite of Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective Action of a Novel Synthetic 19,20-EDP Analog is Sirt Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatically-epoxidized docosahexaenoic acid, 19,20-EpDPE, suppresses hepatic crown-like structure formation and nonalcoholic steatohepatitis fibrosis through GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 19(R),20(S)-Epoxyeicosatrienoic Acid (Edp)
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
This document provides essential safety and logistical information for the proper disposal of 19(R),20(S)-Epoxyeicosatrienoic Acid (19(R),20(S)-Edp), a metabolite of docosahexaenoic acid (DHA). Adherence to these procedures is critical for ensuring personnel safety and environmental protection in the laboratory.
Immediate Safety and Hazard Information
GHS Hazard Classification:
Based on the Safety Data Sheet for (±)19(20)-EpDPA in ethanol, the primary hazards are associated with the solvent.
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H336: May cause drowsiness or dizziness. |
Data sourced from Cayman Chemical Safety Data Sheet for (±)19(20)-EpDPA.
Personal Protective Equipment (PPE):
| Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol is a comprehensive guide for the safe disposal of this compound and associated contaminated materials. This procedure is adapted from guidelines for similar epoxyeicosatetraenoic acids and should be performed in accordance with your institution's specific hazardous waste management policies.
Experimental Protocol: Disposal of this compound
Objective: To safely collect, segregate, and prepare for disposal all waste materials contaminated with this compound.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene)
-
Waste labels
-
Personal Protective Equipment (PPE) as specified above
-
Spill cleanup kit
Procedure:
-
Waste Segregation:
-
Identify all waste streams containing this compound. This includes unused stock solutions, spent cell culture media, contaminated solvents, pipette tips, vials, and any other disposable labware.
-
Do not mix this compound waste with other incompatible chemical waste.
-
-
Liquid Waste Management:
-
Collect all liquid waste containing this compound, including the ethanol solution it is supplied in, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For aqueous solutions, do not dispose of them down the drain. They must be collected as hazardous chemical waste.
-
-
Solid Waste Management:
-
Place all contaminated solid waste, such as pipette tips, empty vials, and contaminated gloves, into a designated solid hazardous waste container.
-
Ensure the container is properly sealed to prevent leakage.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and list all chemical constituents, including "19(R),20(S)-Epoxyeicosatrienoic Acid" and the solvent (e.g., "Ethanol").
-
Indicate the approximate concentrations and associated hazards (e.g., "Flammable Liquid").
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and is well-ventilated.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.
-
Visualizing the Biological Context and Laboratory Workflow
To provide a comprehensive understanding of this compound, the following diagrams illustrate its biological origin and a typical experimental workflow that generates waste.
By adhering to these safety protocols and disposal procedures, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all personnel and minimizing environmental impact. Always consult your institution's specific guidelines and the most current Safety Data Sheet before working with any chemical.
Essential Safety and Handling Guide for 19(R),20(S)-Epoxydocosapentaenoic Acid (19(R),20(S)-Edp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 19(R),20(S)-epoxydocosapentaenoic acid (19(R),20(S)-Edp), a bioactive lipid metabolite of docosahexaenoic acid (DHA).[1][2] Given the limited specific safety data for this compound, these recommendations are based on best practices for handling similar epoxy fatty acids and bioactive lipids. A thorough risk assessment should be conducted for all specific experimental protocols.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirements | Enhanced Precautions (Recommended) |
| Handling solutions in closed systems | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Double-gloving with nitrile gloves |
| Open-container handling of solutions (e.g., plating, transfers) | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Chemical splash goggles- Face shield if splash hazard is significant- Double-gloving with nitrile gloves |
| Handling neat (undiluted) compound | - Lab coat- Chemical splash goggles- Nitrile gloves | - Chemical-resistant apron or gown over lab coat- Face shield- Double-gloving with nitrile gloves |
| Weighing of neat compound | - Lab coat- Chemical splash goggles- Nitrile gloves- Use of a ventilated balance enclosure or chemical fume hood | - Respiratory protection (e.g., N95 respirator) may be considered based on the quantity and potential for aerosolization |
Nitrile gloves are recommended for their broad range of protection against chemical splashes.[3] Always change gloves immediately if they become contaminated.[3] Hands should be washed thoroughly after handling the compound, even if gloves were worn.[3] Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.
II. Operational Plan: Step-by-Step Handling Procedures
A. Pre-Handling Preparations:
-
Designate a Work Area: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before starting work.
-
Prepare for Spills: A spill kit containing absorbent materials, appropriate solvent for cleanup (e.g., ethanol), and waste bags should be accessible.
B. Handling the Compound:
-
Avoid Inhalation, Ingestion, and Skin Contact: Treat this compound with caution, as the toxicological properties have not been fully investigated.
-
Solution Preparation: this compound is often supplied as a solution in an organic solvent like ethanol. Handle these solutions in a chemical fume hood to minimize inhalation of solvent vapors.
-
Transfers: Use appropriate tools such as micropipettes or syringes for transferring solutions to minimize the risk of spills and aerosol generation.
-
Heating: If gentle heating is required to improve solubility, be cautious as excessive heat can lead to degradation of epoxy fatty acids.
C. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by a lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste:
-
Unused neat compound and solutions of this compound should be disposed of as chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated, clearly labeled hazardous waste container.
-
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled according to institutional guidelines.
-
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
